5-Nitroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZXHOCOKCNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075255 | |
| Record name | 5-Nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
607-34-1 | |
| Record name | 5-Nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitroquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitroquinoline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHP5J23AZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Nitroquinoline: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroquinoline is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique chemical structure, featuring a quinoline (B57606) core substituted with a nitro group at the 5-position, imparts distinct reactivity that is leveraged in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and purification of this compound. Furthermore, it delves into the biological activities of its derivatives, highlighting relevant signaling pathways in the context of drug development, particularly in oncology. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical application in a research setting.
Chemical Structure and Identification
This compound is composed of a quinoline bicyclic system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. A nitro group (-NO2) is attached to the C5 position of this ring system.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Canonical SMILES | C1=CC2=C(C=CC=N2)C(=C1)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C9H6N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H[1] |
| InChIKey | NDDZXHOCOKCNBM-UHFFFAOYSA-N[1] |
| Molecular Formula | C9H6N2O2[1] |
| Molecular Weight | 174.16 g/mol [1] |
| CAS Number | 607-34-1[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It exists as a pale yellow crystalline solid at room temperature and is sparingly soluble in water but shows good solubility in various organic solvents.
| Property | Value |
| Physical State | Light yellow crystalline powder |
| Melting Point | 71-73 °C |
| Boiling Point | 323.1 ± 17.0 °C at 760 mmHg[2] |
| Density | 1.4 ± 0.1 g/cm³[2] |
| Water Solubility | Slightly soluble |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO) |
| pKa | 2.80 ± 0.12 (Predicted) |
| LogP | 1.86[2] |
Synthesis and Purification
The primary route for the synthesis of this compound is through the electrophilic nitration of quinoline. This reaction typically yields a mixture of this compound and 8-nitroquinoline (B147351) isomers, which then require separation.
Experimental Protocol: Nitration of Quinoline
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (B1210297)
-
Dimethylformamide (DMF)
-
Hydrogen Chloride (gas or solution in a suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add quinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitroquinoline isomers.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product mixture with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude mixture of this compound and 8-nitroquinoline.
Experimental Protocol: Separation and Purification of this compound
The separation of the 5- and 8-nitroquinoline isomers can be achieved by fractional crystallization of their hydrochloride salts.[3]
Procedure:
-
Dissolve the crude nitration mixture in a suitable solvent like ethyl acetate or dimethylformamide (DMF).[3]
-
Add hydrogen chloride (gas or a solution) to the mixture to precipitate the hydrochloride salts of the nitroquinoline isomers.[3]
-
Suspend the collected precipitate in wet dimethylformamide (containing a small percentage of water).[3]
-
Heat the slurry to dissolve the salts completely (approximately 95-100 °C).[3]
-
Allow the solution to cool slowly. This compound hydrochloride is less soluble and will crystallize out first.[3]
-
Collect the crystals of this compound hydrochloride by filtration.[3]
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base like sodium bicarbonate.
-
The purified this compound can be further recrystallized from solvents such as pentane (B18724) or benzene to achieve high purity.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | Spectral data available, showing characteristic aromatic proton signals. |
| ¹³C NMR | Spectral data available, confirming the carbon framework of the molecule. |
| Infrared (IR) Spectroscopy | Spectra show characteristic peaks for C-H stretching of the aromatic ring, C=N stretching of the quinoline system, and symmetric and asymmetric stretching of the N-O bonds in the nitro group. |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of 174.16 g/mol . |
Biological Activity and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. A notable example is Nitroxoline (8-hydroxy-5-nitroquinoline), a structurally similar compound with established anticancer properties.[4] Studies on Nitroxoline provide valuable insights into the potential mechanisms of action for this class of compounds.
Nitroxoline has been shown to induce G1 arrest and apoptosis in prostate cancer cells.[5] Its mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[5] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
The activation of AMPK by Nitroxoline leads to the downstream inhibition of the mTORC1 complex, which in turn reduces the phosphorylation of its substrates like p70S6K and 4E-BP1. This cascade ultimately suppresses protein synthesis and cell growth. Additionally, the AMPK activation can influence the cyclin D1-Rb-Cdc25A axis, contributing to cell cycle arrest at the G1 phase.[5]
Caption: AMPK/mTOR signaling by a this compound analog.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Use a respirator if handling in a poorly ventilated area.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
This compound is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals. Its synthesis and purification are well-established, and the biological activity of its derivatives, particularly in the context of cancer research, highlights the importance of the nitroquinoline scaffold. The modulation of critical signaling pathways such as the AMPK/mTOR pathway by compounds like Nitroxoline underscores the therapeutic promise of this chemical class. This guide provides foundational knowledge for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.
References
5-Nitroquinoline CAS number and molecular weight.
An In-depth Technical Guide to 5-Nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and a scaffold of significant interest in medicinal chemistry. This document consolidates essential physicochemical data, detailed experimental methodologies, and insights into its biological activities and associated signaling pathways.
Core Compound Data
This compound, identified by the CAS number 607-34-1, is a heterocyclic organic molecule.[1] Its fundamental properties are summarized below, providing a quick reference for laboratory use and computational modeling.
| Property | Value | Reference(s) |
| CAS Number | 607-34-1 | [1] |
| Molecular Formula | C₉H₆N₂O₂ | [2] |
| Molecular Weight | 174.16 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 70-73 °C | [1] |
| Purity | ≥ 98% (TLC) | [1] |
Synthesis and Experimental Protocols
This compound is a versatile building block, particularly in the development of bioactive molecules for pharmaceuticals.[2] The nitro group at the 5-position provides a reactive site that can be readily modified, for instance, through reduction to an amine, opening up numerous avenues for derivatization.[1]
Protocol 1: Synthesis of a this compound Derivative
This protocol details the synthesis of 8-(morpholin-4-yl)-5-nitroquinoline, illustrating a common synthetic application of a this compound precursor.
Procedure:
-
In a sealed reaction vessel, dissolve 8-chloro-5-nitroquinoline (B1347350) in a suitable solvent such as dimethylformamide (DMF).
-
Add an excess of morpholine (B109124) (typically 2-3 equivalents) to the solution.
-
Incorporate a base, for example, potassium carbonate or triethylamine, to act as an acid scavenger.
-
Heat the reaction mixture to a temperature between 100 and 150°C for several hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and introduce it to cold water to precipitate the crude product.
-
Filter the resulting solid, wash it thoroughly with water, and then dry it.[3]
Protocol 2: Cell Viability Assay (MTT Protocol)
This protocol outlines the use of a this compound derivative to assess its impact on cell viability, a crucial step in drug discovery.
Materials:
-
8-(Morpholin-4-yl)-5-nitroquinoline
-
Human cancer cell line (e.g., HCT-116)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader[4]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. A vehicle control should be included.
-
Incubate the plate for a designated period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Following incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Biological Activity and Signaling Pathways
Nitroquinoline derivatives have demonstrated a range of biological activities, with anticancer properties being a primary focus of research.[5] Their mechanisms of action can be complex, often involving the modulation of critical signaling pathways and the induction of cellular stress.[5] For instance, some nitroquinoline compounds are known to generate reactive oxygen species (ROS), which can lead to DNA damage and trigger apoptotic cell death.[6]
Putative Signaling Pathway
Based on the activity of related nitro-heterocyclic compounds, this compound and its derivatives may exert their anticancer effects by influencing key cellular signaling cascades. A hypothesized mechanism involves the modulation of pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt and AMPK/mTOR pathways.
Caption: Putative signaling pathway modulated by a this compound derivative.
Experimental and Synthetic Workflows
To provide a clearer understanding of the practical applications of this compound, the following diagrams illustrate a typical synthetic workflow and a general experimental procedure for assessing biological activity.
Caption: A simplified synthetic workflow for producing this compound and its derivatives.
Caption: General experimental workflow for evaluating the biological effects of a this compound compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
5-Nitroquinoline: A Comprehensive Physicochemical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroquinoline is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a nitro group on the quinoline (B57606) scaffold, imparts distinct physicochemical properties that are pivotal for its application in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of key experimental and mechanistic pathways.
Physicochemical Properties of this compound
The physicochemical characteristics of this compound are fundamental to understanding its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug design and development.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | [1] |
| Molecular Weight | 174.16 g/mol | [1] |
| Appearance | Pale yellow to light yellow crystalline solid/powder | [2][3] |
| Melting Point | 71-73 °C | [4][5] |
| Boiling Point | 323.1 ± 17.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| pKa | 2.80 ± 0.12 (Predicted) | [6] |
| LogP | 1.86 - 1.9 | [4][7] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Limited/Slightly soluble | [2][6] |
| Ethanol | Soluble (especially when hot) | [2][8] |
| Methanol (B129727) | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Benzene | Soluble (when hot) | [8] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for the characterization of any compound intended for pharmaceutical development. The following sections provide detailed, standardized methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 for Water Solubility (Shake-Flask Method) and is considered the gold standard for determining the thermodynamic solubility of a compound.[1][9]
Principle: A surplus of the solid compound is equilibrated with water at a constant temperature. The concentration of the compound in the aqueous phase is then determined by a suitable analytical method.
Materials:
-
This compound (pure solid)
-
Distilled or deionized water
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC with UV detector or a UV-Vis spectrophotometer for analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a flask containing a known volume of water. The excess solid should be visually apparent throughout the experiment.
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can be run to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).
-
Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant (the aqueous solution).
-
Analysis: Determine the concentration of this compound in the aliquot using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve for this compound is required for this step.
-
pH Measurement: Measure the pH of the saturated solution.
Determination of pKa (Potentiometric Titration)
This protocol describes a general method for determining the acid dissociation constant (pKa) of a compound using potentiometric titration.[3][10]
Principle: A solution of the compound is titrated with a standardized acidic or basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting pH titration curve. The pKa is the pH at which the compound is 50% ionized.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or titration vessel
Procedure:
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: For a basic compound like quinoline, titrate with the standardized HCl solution. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest inflection on the curve.
Determination of LogP (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)
This protocol outlines a common method for estimating the octanol-water partition coefficient (LogP) using RP-HPLC, which is a faster alternative to the traditional shake-flask method.[7][8]
Principle: A correlation is established between the retention time of a series of standard compounds with known LogP values on a reverse-phase HPLC column and their lipophilicity. The LogP of the test compound is then determined by measuring its retention time under the same chromatographic conditions and interpolating from the calibration curve.
Materials:
-
This compound
-
A set of reference compounds with a range of known LogP values
-
HPLC system with a reverse-phase column (e.g., C18) and a UV detector
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile)
-
Solvents for sample preparation
Procedure:
-
Preparation of Standards and Sample: Prepare stock solutions of the reference compounds and this compound in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions: Set up the HPLC system with a C18 column. The mobile phase composition is critical; an isocratic elution with a fixed ratio of aqueous buffer to organic modifier is typically used. The flow rate should be constant.
-
Calibration Curve Generation: Inject each reference compound and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound). Plot log(k) versus the known LogP values of the standards to generate a linear calibration curve.
-
Sample Analysis: Inject the this compound sample under the identical chromatographic conditions and determine its retention time and calculate its capacity factor.
-
LogP Determination: Using the linear regression equation from the calibration curve, calculate the LogP of this compound from its measured log(k) value.
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
The following diagram illustrates a typical laboratory workflow for the synthesis of this compound from quinoline via nitration, followed by purification.[11]
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. svedbergopen.com [svedbergopen.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 5. acri.gov.tw [acri.gov.tw]
- 6. benchchem.com [benchchem.com]
- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. EP0858998A1 - Separation of this compound and 8-nitroquinoline - Google Patents [patents.google.com]
Unveiling the Potent Biological Activities of 5-Nitroquinoline and its Derivatives: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the diverse biological activities of 5-nitroquinoline and its derivatives, with a particular focus on their significant anticancer and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Biological Activities: A Dual Threat to Cancer and Microbes
This compound derivatives have emerged as a promising class of therapeutic agents, demonstrating potent efficacy against a range of cancer cell lines and microbial pathogens. The core of their biological activity often lies in their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit crucial cellular enzymes.
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
Substantial research has highlighted the anticancer potential of this compound compounds, with nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) being a prominent example.[1] These derivatives exhibit cytotoxicity against various cancer cell lines through several key mechanisms:
-
Enzyme Inhibition: A primary mode of action is the inhibition of methionine aminopeptidase (B13392206) 2 (MetAP2), a vital enzyme for endothelial cell proliferation and subsequent angiogenesis, the process of new blood vessel formation essential for tumor growth.[1][2] Nitroxoline has been identified as a potent inhibitor of MetAP2.[1][2]
-
Induction of Oxidative Stress: Some this compound derivatives can generate intracellular ROS, leading to cellular damage and apoptosis (programmed cell death) in cancer cells.[3]
-
Cell Cycle Arrest and Apoptosis: These compounds have been shown to induce cell cycle arrest, primarily in the G1 and G2/M phases, and to trigger apoptosis through both intrinsic and extrinsic pathways.[4][5] This is often associated with the modulation of key regulatory proteins such as p53, caspases, and members of the Bcl-2 family.[6][7]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Historically, nitroxoline has been utilized as an antibiotic for treating urinary tract infections.[8] The antimicrobial spectrum of this compound derivatives extends to a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] Their mechanisms of antimicrobial action are multifaceted and include:
-
Metal Ion Chelation: By binding to essential divalent metal ions like zinc and copper, these compounds disrupt crucial bacterial enzymatic processes and metal homeostasis.[8]
-
Inhibition of Biofilm Formation: Nitroxoline has demonstrated the ability to inhibit the formation of biofilms, which are protective communities of microorganisms that contribute to chronic infections and antibiotic resistance.[8]
-
Disruption of Membrane Integrity: Some derivatives can disrupt the outer membrane of Gram-negative bacteria, potentially increasing their susceptibility to other antibiotics.[8]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Human Bladder Cancer (J82) | 9.93 | [6] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Murine Bladder Cancer (MBT-2) | 26.24 | [6] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Human Umbilical Vein Endothelial Cells (HUVEC) | 1.9 | [2] |
| 7-Methyl-8-nitro-quinoline | Human Epithelial Colorectal Carcinoma (Caco-2) | 1.87 | [10] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Human Epithelial Colorectal Carcinoma (Caco-2) | 0.93 | [10] |
| 8-Nitro-7-quinolinecarbaldehyde | Human Epithelial Colorectal Carcinoma (Caco-2) | 0.53 | [10] |
| 8-Nitro quinoline-thiosemicarbazone analogue (3a) | Breast Cancer | Not specified | [4][5] |
Table 2: Antimicrobial Activity of Quinoline Derivatives (MIC Values)
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Indolizinoquinoline-5,12-dione derivative (7) | E. coli ATCC25922 | 2 | [11] |
| Indolizinoquinoline-5,12-dione derivative (7) | S. pyogenes ATCC19615 | 2 | [11] |
| Quinolone hybrid (9) | S. aureus | 0.12 | [11] |
| Quinolone hybrid (9) | S. typhi | 0.12 | [11] |
| Quinolone hybrid (9) | E. coli | 0.12 | [11] |
| Quinolone hybrid (10) | S. aureus | 0.24 | [11] |
| Quinolone hybrid (10) | S. typhi | 0.12 | [11] |
| Quinolone hybrid (10) | E. coli | 0.12 | [11] |
| Pyrrolomycin derivative (32) | F. oxysporum | 25 | [11] |
| Pyrrolomycin derivative (32) | A. niger | 25 | [11] |
| Pyrrolomycin derivative (32) | C. neoformans | 25 | [11] |
| Pyrrolomycin derivative (32) | A. flavus | 12.5 | [11] |
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to evaluate the biological activities of this compound derivatives.
Anticancer Activity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12]
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) staining solution (100 µg/ml).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[12]
Antimicrobial Activity Assay
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Antimicrobial Solution: Prepare a stock solution of the this compound derivative and create a series of two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another suitable broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][13][14]
Visualization of Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the biological activities of this compound derivatives.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. pnas.org [pnas.org]
- 10. brieflands.com [brieflands.com]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
5-Nitroquinoline: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its derivatives, 5-nitroquinoline and its analogues have garnered significant interest for their diverse biological activities. This technical guide provides an in-depth exploration of the therapeutic applications of this compound, with a particular focus on its well-studied derivative, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline). This document details the compound's mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the underlying molecular pathways.
Core Therapeutic Applications: Anticancer and Antimicrobial Activities
Research into this compound and its derivatives has predominantly focused on two key therapeutic areas: oncology and infectious diseases. The introduction of a nitro group at the 5-position of the quinoline ring has been shown to be a critical determinant of the compound's biological activity.
Anticancer Potential of this compound Derivatives
A substantial body of evidence highlights the potent anticancer effects of this compound derivatives, particularly nitroxoline.[2][3] These compounds exhibit cytotoxicity against a broad spectrum of cancer cell lines.[4][5] The anticancer activity is attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[2][6]
A key molecular mechanism involves the modulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[6][7] Nitroxoline has been shown to activate AMPK, which in turn inhibits the mTOR pathway, a central regulator of cell growth and proliferation.[6] This inhibition leads to a G1 phase cell cycle arrest and the induction of apoptosis.[6][7] Unlike the related compound clioquinol (B1669181), 8-hydroxy-5-nitroquinoline does not act as a zinc ionophore, which may contribute to a lower potential for neurotoxicity.[2][3] The anticancer activity of nitroxoline is enhanced in the presence of copper.[2][3]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of nitroxoline against a range of human cancer cell lines, providing a quantitative measure of its cytotoxic potency. For comparison, data for some other 8-hydroxyquinoline (B1678124) derivatives are also included.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Raji | B-cell Lymphoma | 0.438[4] |
| T24 | Bladder Cancer | 7.85[4] | |
| T24/DOX (Doxorubicin-resistant) | Bladder Cancer | 10.69[4] | |
| T24/CIS (Cisplatin-resistant) | Bladder Cancer | 11.20[4] | |
| 5637 | Bladder Cancer | ~2.5-5[4] | |
| J82 | Bladder Cancer | >10[4] | |
| KCC853 | Renal Cancer | ~2.5-5[4] | |
| HUVEC | Endothelial Cells | ~1.9-10[4] | |
| Clioquinol | Raji | B-cell Lymphoma | ~2.5[2] |
| 5,7-Diiodo-8-hydroxyquinoline | Raji | B-cell Lymphoma | ~6[2] |
The following diagram illustrates the proposed signaling pathway for the anticancer activity of nitroxoline, focusing on the AMPK/mTOR axis.
Caption: Anticancer signaling pathway of Nitroxoline.
Antimicrobial Properties of this compound Derivatives
This compound derivatives, particularly nitroxoline, have a long history of use as antimicrobial agents, primarily for the treatment of urinary tract infections (UTIs).[8][9] Their broad spectrum of activity encompasses Gram-positive and Gram-negative bacteria, as well as some fungi.[9][10] A key advantage of nitroxoline is its activity against many multidrug-resistant strains and its ability to inhibit and disrupt biofilms.[9][10]
The primary antimicrobial mechanism of action is the chelation of essential divalent metal cations, such as iron (Fe²⁺) and zinc (Zn²⁺).[10] These metal ions are crucial cofactors for various bacterial enzymes and are essential for processes like DNA synthesis and biofilm formation.[9][10] By sequestering these ions, nitroxoline effectively starves the microbes of these vital nutrients, leading to a bacteriostatic or bactericidal effect.[8][10]
The following table presents the minimum inhibitory concentration (MIC) values of nitroxoline against a selection of pathogenic bacteria and fungi, demonstrating its broad-spectrum antimicrobial efficacy.
| Organism | Strain Type | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | Uropathogenic | 4[11] | 8[11] |
| Klebsiella pneumoniae | Carbapenem-resistant | 4[12] | 16[12] |
| Pseudomonas aeruginosa | - | 32[11] | 64[11] |
| Staphylococcus aureus | MRSA | 4[9] | 8[9] |
| Enterococcus faecium | VRE | 8[13] | 16[13] |
| Acinetobacter baumannii | Multidrug-resistant | 2[11] | 4[11] |
| Candida albicans | Azole-resistant | 2[12] | 2[12] |
| Candida glabrata | Azole-resistant | 2[12] | 2[12] |
The diagram below illustrates the mechanism by which nitroxoline exerts its antimicrobial and anti-biofilm effects through metal ion chelation.
Caption: Antimicrobial mechanism of Nitroxoline.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of this compound and its derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14][15]
Materials:
-
This compound derivative (e.g., Nitroxoline)
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).[14]
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The broth microdilution assay is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Materials:
-
This compound derivative (e.g., Nitroxoline)
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in the appropriate broth directly in the 96-well microtiter plate.[16]
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control well (microorganism with no compound) and a negative control well (broth only).[16]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[16] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Anti-Biofilm Activity Assessment: Crystal Violet Assay
The crystal violet assay is a simple and widely used method to quantify biofilm formation.[18][19]
Materials:
-
This compound derivative (e.g., Nitroxoline)
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Sterile 96-well flat-bottom plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid in water
Protocol:
-
Biofilm Formation: Inoculate the wells of a 96-well plate with the bacterial culture (diluted 1:100 from an overnight culture) in the presence of various concentrations of the this compound derivative. Include a control with no compound. Incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[18]
-
Washing: Gently discard the planktonic cells by inverting the plate. Wash the wells twice with sterile PBS to remove any remaining non-adherent cells.[20]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[18]
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[20]
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[18]
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: A decrease in absorbance in the presence of the compound compared to the control indicates inhibition of biofilm formation.
Conclusion
This compound and its derivatives, particularly nitroxoline, represent a promising class of compounds with significant therapeutic potential in both oncology and infectious diseases. Their multifaceted mechanisms of action, including the modulation of key signaling pathways in cancer cells and the chelation of essential metal ions in microbes, make them attractive candidates for further drug development. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important chemical scaffold. Further investigations, including in vivo efficacy and safety studies, are warranted to fully realize the clinical potential of this compound-based therapeutics.
References
- 1. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Nitroxoline: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. Crystal violet staining protocol | Abcam [abcam.com]
- 20. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
5-Nitroquinoline: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroquinoline is a heterocyclic aromatic compound that serves as a pivotal building block in the intricate world of organic synthesis. Its unique electronic properties, stemming from the presence of the electron-withdrawing nitro group on the quinoline (B57606) core, render it a versatile precursor for a diverse array of complex molecules. This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug development. We will delve into its key reactions, provide detailed experimental protocols, present quantitative data for various transformations, and visualize the crucial signaling pathways targeted by its derivatives.
The strategic placement of the nitro group at the 5-position of the quinoline ring system activates the molecule for several important transformations. These include the reduction of the nitro group to form the corresponding amine, nucleophilic aromatic substitution reactions, and various metal-catalyzed cross-coupling reactions. These chemical handles allow for the introduction of a wide range of functional groups and the construction of novel molecular architectures with significant biological activities, including potent anti-cancer and antimicrobial properties.[1]
Key Chemical Transformations of this compound
The reactivity of this compound is dominated by the influence of the nitro group, which makes the quinoline ring electron-deficient and susceptible to nucleophilic attack. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, which opens up a vast landscape for further chemical modifications. The primary transformations of this compound that are of synthetic utility are:
-
Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a fundamental transformation that dramatically alters the electronic properties of the quinoline ring and provides a nucleophilic center for further derivatization.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the this compound ring system facilitates the displacement of leaving groups by a variety of nucleophiles.
-
Metal-Catalyzed Cross-Coupling Reactions: While the nitro group itself is not directly involved, it can be used to synthesize precursors (e.g., haloquinolines) that are amenable to a range of powerful C-C and C-N bond-forming reactions.
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key reactions of this compound, along with tabulated quantitative data to facilitate comparison and experimental design.
Reduction of this compound to 5-Aminoquinoline (B19350)
The reduction of the nitro group is a crucial step in the utilization of this compound as a building block. The resulting 5-aminoquinoline is a valuable intermediate for the synthesis of a wide range of biologically active compounds.
This is a classic and reliable method for the reduction of aromatic nitro compounds.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in ethanol (B145695).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid (HCl) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude 5-aminoquinoline can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
This method offers a cleaner alternative to metal-acid reductions.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C) (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or hydrogen uptake).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford 5-aminoquinoline.
| Method | Reagents and Conditions | Solvent | Time | Temperature | Yield (%) | Reference |
| A | SnCl₂·2H₂O, conc. HCl | Ethanol | 2-6 h | Reflux | 85-95 | General Protocol |
| B | H₂, 10% Pd/C | Ethanol | 4-12 h | Room Temp. | >95 | [2] |
| C | CuO, N₂H₄·H₂O | Ethanol | 10 min | Room Temp. | 100 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 5-position activates the quinoline ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. While this compound itself does not have a leaving group at an activated position for direct SNAr, its derivatives, such as halo-substituted 5-nitroquinolines, are excellent substrates.
Experimental Protocol:
-
To a solution of 4-chloro-5-nitroquinoline (B1354559) (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), add the desired amine (1.1-1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (2.0 eq.).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography or recrystallization.
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-8-nitroquinoline | 9H-Carbazole | K₂CO₃ | THF | Reflux | 16 | High | |
| 5-Chloro-6-methoxy-8-nitroquinoline | Fluoride source | Various | Various | Various | - | - | [3] |
| 4-Chloro-8-hydroxyquinoline | Pyrazole | - | Toluene (B28343) | - | - | 83 |
Metal-Catalyzed Cross-Coupling Reactions
To utilize this compound in modern cross-coupling reactions, it is typically first converted to a derivative bearing a suitable leaving group, such as a bromine or iodine atom. 5-Bromoquinoline (B189535), which can be synthesized from 5-aminoquinoline, is a common precursor for these reactions.
This reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.
Proposed Experimental Protocol for 5-Bromoquinoline:
-
In a Schlenk flask, combine 5-bromoquinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
This reaction enables the formation of C-N bonds between an aryl halide and an amine.
Proposed Experimental Protocol for 5-Bromoquinoline:
-
To an oven-dried Schlenk tube, add 5-bromoquinoline (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), 1.4-2.0 eq.).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture at 80-110 °C until the reaction is complete.
-
Cool the mixture, dilute with a suitable solvent, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography.
This reaction is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Proposed Experimental Protocol for 5-Bromoquinoline:
-
To a flask, add 5-bromoquinoline (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent such as THF or DMF.
-
Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (B44863) (DIPA).
-
Add the terminal alkyne (1.1-1.5 eq.) and stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85 | [4] |
| Buchwald-Hartwig | 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 12 | 92 | |
| Sonogashira | 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 3 | 89 | |
| Suzuki | 8-Bromo-5-nitroquinoline | Benzo[b]furan-2-yl boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 85 | [5] |
Visualization of Synthetic Pathways and Biological Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic transformations of this compound and the signaling pathways targeted by its derivatives.
Synthetic Utility of this compound
Experimental Workflow for a Generic Cross-Coupling Reaction
Inhibition of the VEGFR-2 Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.
Conclusion
This compound stands as a testament to the power of a well-positioned functional group in directing the synthetic utility of a heterocyclic core. Its ability to undergo a variety of transformations, including reduction, nucleophilic aromatic substitution, and as a precursor for metal-catalyzed cross-couplings, makes it an invaluable tool for organic chemists. The derivatives synthesized from this versatile building block have shown significant promise as modulators of critical biological pathways, particularly in the realm of oncology. This guide has provided a foundational understanding of the chemistry of this compound, offering detailed protocols and data to aid researchers in their synthetic endeavors. The continued exploration of this scaffold will undoubtedly lead to the discovery of novel molecules with important applications in medicine and materials science.
References
5-Nitroquinoline as a versatile scaffold in medicinal chemistry.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) ring system is a prominent heterocyclic scaffold that forms the core of numerous therapeutic agents. Among its many derivatives, 5-nitroquinoline has emerged as a particularly versatile building block in medicinal chemistry. The presence of the nitro group at the 5-position not only influences the molecule's electronic properties but also provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse array of bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity often stems from multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[1][3]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) | Raji | B-cell Lymphoma | 0.438 | [4] |
| PC-3 | Prostate Cancer | 23 µg/mL | [5] | |
| U87 | Glioblastoma | 50 µg/mL | [5] | |
| U251 | Glioblastoma | 6 µg/mL | [5] | |
| 8-(Morpholin-4-yl)-5-nitroquinoline (Hypothetical) | MCF-7 | Breast Cancer | 5-15 | [5] |
| A549 | Lung Cancer | 10-25 | [5] | |
| U-87 MG | Glioblastoma | 8-20 | [5] | |
| Compound 4c (a quinoline derivative) | K-562 | Leukemia | 7.72 | [1] |
| MOLT-4 | Leukemia | 8.17 | [1] | |
| RPMI-8226 | Leukemia | 5.16 | [1] | |
| SR | Leukemia | 5.70 | [1] | |
| HOP-92 | Non-small cell lung cancer | 2.37 | [1] | |
| NCI-H23 | Non-small cell lung cancer | 3.20 | [1] | |
| SNB-75 | CNS Cancer | 2.38 | [1] | |
| RXF 393 | Renal Cancer | 2.21 | [1] | |
| HS 578T | Breast Cancer | 2.38 | [1] | |
| BT-549 | Breast Cancer | 4.11 | [1] |
Mechanisms of Anticancer Action
Induction of Apoptosis and Cell Cycle Arrest:
Many this compound derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[3][6] For instance, nitroxoline has been shown to induce G1 phase cell cycle arrest and subsequent apoptosis in prostate cancer cells.[7] This is achieved through the modulation of key cell cycle regulatory proteins. Some quinoline derivatives have also been found to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][8] The activation of caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic pathways, respectively, has been observed in cells treated with certain quinoline compounds.[4]
Inhibition of Tubulin Polymerization:
Several quinoline derivatives, including some with a 5-nitro substitution, have been identified as inhibitors of tubulin polymerization.[1][9][10] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitosis. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][10]
Modulation of Signaling Pathways:
The anticancer activity of this compound derivatives is also linked to their ability to interfere with crucial cellular signaling pathways. Nitroxoline, for example, activates AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway.[7] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
Nitroxoline [label="Nitroxoline\n(8-hydroxy-5-nitroquinoline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Progression\n(G1 Phase)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#F1F3F4", fontcolor="#202124"];
Nitroxoline -> AMPK [label="activates", fontcolor="#5F6368"]; AMPK -> mTOR [label="inhibits", fontcolor="#5F6368"]; mTOR -> CellCycle [style=invis]; mTOR -> Apoptosis [style=invis]; AMPK -> CellCycle [label="inhibits", fontcolor="#5F6368"]; AMPK -> Apoptosis [label="induces", fontcolor="#5F6368"]; AMPK -> Autophagy [label="activates", fontcolor="#5F6368"]; Autophagy -> Apoptosis [label="blunts", style=dashed, fontcolor="#5F6368"]; }
Caption: Signaling pathway of Nitroxoline in cancer cells.Antimicrobial Activity of this compound Derivatives
The this compound scaffold is also a key component of compounds with potent antimicrobial properties. Nitroxoline, in particular, has a long history of use as a urinary antiseptic.[11] Its mechanism of action is multifaceted, making it effective against a broad spectrum of pathogens, including drug-resistant strains.[11][12]
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected this compound derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Nitroxoline | Escherichia coli | 5.26–84.14 µM | [13] |
| Klebsiella pneumoniae | 5.26–84.14 µM | [13] | |
| Staphylococcus aureus | 5.26–84.14 µM | [13] | |
| Quinoline Derivative 7 | Escherichia coli ATCC25922 | 2 | [14] |
| Streptococcus pyogenes ATCC19615 | 2 | [14] | |
| Staphylococcus aureus ATCC25923 | 0.031 | [14] | |
| MRSA ATCC43300 | 0.063 | [14] | |
| Quinoline Derivative 9 | Staphylococcus aureus | 0.12 | [14] |
| Streptococcus pyogenes | 8 | [14] | |
| Salmonella typhi | 0.12 | [14] | |
| Escherichia coli | 0.12 | [14] | |
| Quinoline Derivative 10 | Staphylococcus aureus | 0.24 | [14] |
| Streptococcus pyogenes | 32 | [14] | |
| Salmonella typhi | 0.12 | [14] | |
| Escherichia coli | 0.12 | [14] | |
| Quinoline Derivative 11 | Staphylococcus aureus | 0.12 | [14] |
| Streptococcus pyogenes | 8 | [14] | |
| Salmonella typhi | 0.12 | [14] | |
| Escherichia coli | 0.12 | [14] | |
| Quinoline Derivative 12 | Staphylococcus aureus | 0.24 | [14] |
| Streptococcus pyogenes | 256 | [14] | |
| Salmonella typhi | 0.12 | [14] | |
| Escherichia coli | 0.12 | [14] | |
| Quinoline Derivative 13 | Staphylococcus aureus | 0.12 | [14] |
| Streptococcus pyogenes | 128 | [14] | |
| Salmonella typhi | 0.24 | [14] | |
| Escherichia coli | 0.12 | [14] | |
| Quinoline Derivative 14 | Staphylococcus aureus | 0.12 | [14] |
| Streptococcus pyogenes | 64 | [14] | |
| Salmonella typhi | 0.12 | [14] | |
| Escherichia coli | 0.12 | [14] |
Mechanisms of Antimicrobial Action
The primary antimicrobial mechanism of nitroxoline is its ability to chelate divalent metal ions, such as Mg²⁺ and Mn²⁺.[15] These ions are essential cofactors for many bacterial enzymes. By sequestering these ions, nitroxoline disrupts critical cellular processes, including DNA replication and biofilm formation.[11][15] This mode of action is distinct from many conventional antibiotics, which may contribute to its efficacy against resistant strains.[12]
Nitroxoline [label="Nitroxoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metal_Ions [label="Divalent Metal Ions\n(e.g., Mg²⁺, Mn²⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; Bacterial_Enzymes [label="Bacterial Enzymes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Processes [label="Essential Cellular Processes\n(e.g., DNA Replication, Biofilm Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Death [label="Bacterial Growth Inhibition\n& Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Nitroxoline -> Metal_Ions [label="chelates", fontcolor="#5F6368"]; Metal_Ions -> Bacterial_Enzymes [label="cofactors for", style=dashed, fontcolor="#5F6368"]; Nitroxoline -> Bacterial_Enzymes [label="inhibits", fontcolor="#5F6368"]; Bacterial_Enzymes -> Cellular_Processes [label="catalyze", style=dashed, fontcolor="#5F6368"]; Cellular_Processes -> Bacterial_Death [style=invis]; Nitroxoline -> Cellular_Processes [label="disrupts", fontcolor="#5F6368", constraint=false]; Cellular_Processes -> Bacterial_Death [label="leads to", style=invis]; Nitroxoline -> Bacterial_Death [label="causes", fontcolor="#5F6368", constraint=false]; }
Caption: Mechanism of antimicrobial action of Nitroxoline.Experimental Protocols
Synthesis of this compound Derivatives
The Skraup synthesis is a classical and widely used method for the preparation of quinolines, which can be adapted for the synthesis of this compound derivatives.[16]
General Skraup Synthesis Protocol:
-
Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, cautiously add concentrated sulfuric acid to the aniline (B41778) precursor while cooling and stirring.
-
Reagent Addition: To the resulting aniline sulfate (B86663) mixture, add glycerol (B35011) and an oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide). A moderator, such as ferrous sulfate, can be added to control the exothermic reaction.
-
Heating: Gently heat the mixture. The reaction is typically exothermic and will begin to boil. The external heat source can be removed, allowing the reaction to proceed under its own heat. If the reaction becomes too vigorous, it can be cooled with a wet towel.
-
Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up: After cooling, carefully dilute the reaction mixture with water and neutralize the excess acid with a concentrated solution of sodium hydroxide (B78521) until it is strongly alkaline.
-
Purification: The crude quinoline product can be isolated by steam distillation. Further purification can be achieved by treating the organic layer with a saturated solution of sodium nitrite (B80452) in the presence of sulfuric acid to remove any unreacted aniline, followed by another steam distillation and final distillation under reduced pressure.[17]
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Setup [label="Reaction Setup:\nAniline + H₂SO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent_Addition [label="Reagent Addition:\nGlycerol + Oxidizing Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heating & Reflux", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up:\nDilution & Neutralization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\nSteam Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End Product:\nthis compound Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Reaction_Setup; Reaction_Setup -> Reagent_Addition; Reagent_Addition -> Heating; Heating -> Workup; Workup -> Purification; Purification -> End; }
Caption: General experimental workflow for the Skraup synthesis.Biological Evaluation Protocols
Cell Viability Assay (MTT Assay):
The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[5]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5]
Cell Cycle Analysis (Propidium Iodide Staining):
This method determines the distribution of cells in different phases of the cell cycle.[5]
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining):
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin-binding buffer. Add FITC Annexin V and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[5]
Conclusion
The this compound scaffold is a valuable platform in medicinal chemistry, offering a foundation for the development of potent anticancer and antimicrobial agents. The diverse mechanisms of action of its derivatives, including the induction of apoptosis, cell cycle arrest, inhibition of tubulin polymerization, and modulation of key signaling pathways, highlight the therapeutic potential of this chemical class. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel and more effective drug candidates to address unmet medical needs.
References
- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5'-Nitro-indirubinoxime induces G1 cell cycle arrest and apoptosis in salivary gland adenocarcinoma cells through the inhibition of Notch-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ijnrd.org [ijnrd.org]
- 12. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is Nitroxoline used for? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Nitroquinoline: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 5-nitroquinoline, a key intermediate in pharmaceutical and materials science research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for compound identification, structural elucidation, and quality control.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized below, providing a clear reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Proton | Chemical Shift (δ, ppm) |
| H-2 | 8.89 (dd) |
| H-3 | 7.41 (dd) |
| H-4 | 8.12 (dd) |
| H-6 | 7.52 (ddd) |
| H-7 | 7.65 (ddd) |
| H-8 | 8.08 (d) |
Note: Data is referenced for samples dissolved in CDCl₃. Coupling patterns are denoted as d (doublet) and ddd (doublet of doublet of doublets).
¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 151.2 |
| C-3 | 121.8 |
| C-4 | 134.5 |
| C-4a | 129.5 |
| C-5 | 148.9 |
| C-6 | 125.0 |
| C-7 | 129.8 |
| C-8 | 123.4 |
| C-8a | 147.3 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational modes of the quinoline (B57606) ring and the nitro group.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-O Asymmetric Stretch | 1550-1475 |
| N-O Symmetric Stretch | 1360-1290 |
| C-H Stretch (Aromatic) | ~3050 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-H Out-of-plane Bend | 900-675 |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| Parameter | Value |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
| [M]+ (Molecular Ion) | 174 m/z |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Optimization may be required based on the specific instrumentation used.
NMR Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).
-
Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.[1]
-
-
Instrument Setup :
-
Lock the spectrometer's magnetic field on the deuterium (B1214612) signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.[1]
-
-
¹H NMR Spectrum Acquisition :
-
¹³C NMR Spectrum Acquisition :
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.[1]
-
A greater number of scans and a longer acquisition time are generally needed compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C isotope.[1]
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation :
-
Place a small amount of solid this compound in an agate mortar.[2]
-
Add a small amount of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Spectrum Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[2]
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction :
-
Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
-
Ionization :
-
The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing the molecules to ionize and fragment.
-
-
Mass Analysis :
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection :
-
The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
-
Visualized Workflow: Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Introduction to the synthesis of 5-Nitroquinoline from quinoline.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-nitroquinoline from quinoline (B57606), a critical intermediate in the development of various pharmaceutical compounds. This document details the underlying reaction mechanism, experimental protocols, and key quantitative data to support research and development in synthetic organic chemistry.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry. The introduction of a nitro group at the 5-position of the quinoline ring system is a key synthetic step for the elaboration into more complex molecules. The nitration of quinoline is a classic example of an electrophilic aromatic substitution reaction on a heterocyclic system. Due to the electronic properties of the quinoline ring, this reaction presents specific challenges and yields a characteristic mixture of isomers. Understanding and controlling this reaction is paramount for the efficient production of this compound.
Reaction Mechanism and Selectivity
The nitration of quinoline typically employs a mixture of concentrated nitric acid and sulfuric acid. Under these strongly acidic conditions, quinoline is protonated to form the quinolinium ion. The pyridinium (B92312) ring of the quinolinium ion is strongly deactivated towards electrophilic attack due to the positive charge on the nitrogen atom. Consequently, electrophilic substitution occurs preferentially on the less deactivated benzene (B151609) ring.
The substitution pattern is directed to the 5- and 8-positions, which are the α-positions of the benzenoid ring, analogous to the nitration of naphthalene. This results in the formation of a mixture of this compound and 8-nitroquinoline (B147351).[1][2] The reaction proceeds through a doubly charged intermediate, which leads to a significantly slower reaction rate compared to the nitration of naphthalene.[2]
Quantitative Data Summary
The nitration of quinoline yields a mixture of isomers, with this compound and 8-nitroquinoline being the major products. The ratio of these products and the overall yield are influenced by the reaction conditions.
| Parameter | Value | Reference |
| Reactants | Quinoline, Nitric Acid, Sulfuric Acid | [3] |
| Typical Product Ratio | 40-60% this compound, 30-50% 8-Nitroquinoline | [3] |
| Reaction Temperature | 95-110°C | [3] |
| Reaction Time | 1-2 hours | [3] |
| Nitric Acid Equivalents | ~1.5 equivalents | [3] |
| Overall Yield (this compound HCl) | 34.5-37% | [3] |
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from quinoline.
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
71% Nitric Acid (HNO₃)
-
Ethyl Acetate (B1210297)
-
Hydrogen Chloride (gas)
-
Dimethylformamide (DMF)
-
Water
Equipment:
-
Round bottom flask
-
Stirrer
-
Heating mantle with temperature control
-
Addition funnel
-
Apparatus for filtration
-
Standard laboratory glassware
Procedure:
Part A: Nitration
-
In a 250 mL round bottom flask, add 50 mL of concentrated sulfuric acid.
-
With good agitation, add 12.9 g (0.10 mole) of quinoline dropwise over 5 minutes. An exotherm will be observed.
-
Heat the mixture to 100°C.
-
Slowly add 13.3 g (9.4 mL, 0.15 mole) of 71% nitric acid at a rate that maintains the reaction temperature between 100°C and 110°C.
-
After the addition is complete, continue stirring for an additional 30 minutes. The reaction progress can be monitored by HPLC.
Part B: Isolation of Nitroquinoline Hydrochloride Isomers
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the crude nitration mixture in 500 mL of ethyl acetate.
-
Bubble approximately 10.4 g (0.29 mole) of hydrogen chloride gas through the solution. This will cause a yellow precipitate to form.
-
Collect the solid precipitate by filtration.
Part C: Purification of this compound Hydrochloride
-
Suspend the crude solid product in 270 mL of wet dimethylformamide (containing 0.5% water).
-
Heat the slurry to 95-100°C until the solid dissolves completely.
-
Cool the solution to 25°C. Crystallization of a cream-colored solid should begin around 85-95°C.
-
Collect the solid by filtration.
-
Wash the collected solid with ethyl acetate (2 x 25 mL).
-
Dry the solid to obtain this compound hydrochloride. The reported yield is approximately 20.8 g (34.5% overall yield from quinoline), with a purity of around 99.0% this compound hydrochloride and 0.41% 8-nitroquinoline hydrochloride.[3]
Separation of Isomers
The nitration of quinoline inevitably produces a mixture of 5- and 8-nitroquinoline. The separation of these isomers is a critical step. The protocol described above utilizes the differential solubility of their hydrochloride salts in wet dimethylformamide to selectively crystallize the this compound hydrochloride.[3]
An alternative approach involves adjusting the pH of an aqueous slurry of the hydrochloride salts. At a pH of approximately 3.5, 8-nitroquinoline precipitates as a free base, while the this compound remains in solution as its hydrochloride salt, allowing for separation by filtration.[3]
Safety Considerations
-
The reaction between quinoline, nitric acid, and sulfuric acid is highly exothermic and requires careful temperature control.
-
Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Hydrogen chloride gas is corrosive and toxic; it should be handled with extreme care in a fume hood.
This technical guide provides a foundational understanding and practical protocol for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures to their specific laboratory conditions and scale.
References
5-Nitroquinoline: A Technical Guide on its Antimicrobial and Antimalarial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. Within this class, 5-nitroquinoline and its derivatives have garnered significant interest due to their potent biological activities. This technical guide provides an in-depth analysis of the antimicrobial and antimalarial properties of this compound, with a particular focus on the well-studied derivative, nitroxoline (B368727) (5-nitro-8-hydroxyquinoline). We explore its multifaceted mechanisms of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize key pathways and workflows. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.
Antimicrobial Properties of this compound
Nitroxoline, a this compound derivative, has been used for decades, primarily in Europe, for the treatment of urinary tract infections (UTIs).[1] Renewed interest in this compound stems from its broad-spectrum activity and its efficacy against multidrug-resistant (MDR) pathogens.[2]
Mechanism of Action
The antimicrobial action of this compound is not attributed to a single target but rather to a combination of mechanisms that disrupt essential bacterial processes.[3]
-
Metal Ion Chelation: The primary mechanism involves the chelation of divalent metal ions, such as Mg²⁺, Mn²⁺, Fe²⁺, and Zn²⁺.[4][5] These ions are crucial cofactors for many bacterial enzymes. By sequestering these ions, this compound derivatives inhibit critical metabolic pathways, including DNA synthesis and repair.[2][6]
-
Disruption of Bacterial Membranes: Evidence suggests that nitroxoline can disrupt the integrity of the bacterial outer membrane in Gram-negative bacteria, leading to increased permeability and cell lysis.
-
Biofilm Inhibition: Biofilms are communities of bacteria encased in a protective extracellular matrix, which often confers resistance to conventional antibiotics. This compound derivatives have been shown to inhibit biofilm formation and disperse pre-formed biofilms, a property also linked to its metal-chelating ability.[2]
-
Quorum Sensing Inhibition: Nitroxoline can interfere with quorum sensing, the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation.[4]
Figure 1: Antimicrobial mechanism of this compound.
Spectrum of Activity
This compound exhibits a broad spectrum of antimicrobial activity, including against clinically relevant Gram-positive and Gram-negative bacteria, and fungi.
Table 1: In Vitro Antimicrobial Activity of this compound Derivatives (MIC Values)
| Microorganism | Strain | Compound | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 29213 | Quinolinequinone (QQ1) | 1.22 | - | [7] |
| Staphylococcus aureus | ATCC 29213 | Quinolinequinone (QQ6) | 1.22 | - | [7] |
| Staphylococcus epidermidis | ATCC 12228 | Quinolinequinone (QQ1) | 1.22 | - | [7] |
| Enterococcus faecalis | ATCC 29212 | Quinolinequinone (QQ6) | 4.88 | - | [7] |
| Various Bacteria | Clinical Isolates | Nitroxoline | - | 5.26 - 84.14 | [8] |
| Aspergillus fumigatus | - | Clioquinol (B1669181) | 6 | - | [8] |
| Candida albicans | - | Clioquinol | 0.031 - 0.5 (PMIC₅₀) | - | [8] |
Note: Data for various this compound derivatives are included to show the potential of the scaffold. MIC values can vary based on the specific derivative and testing conditions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.[9][10]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).[11] Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[12]
Antimalarial Properties of this compound
The quinoline core is central to many pivotal antimalarial drugs, including chloroquine (B1663885) and quinine.[1] Derivatives of this compound have also been explored for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Mechanism of Action
The primary mechanism of action for quinoline antimalarials is the disruption of hemoglobin digestion within the parasite's acidic food vacuole.[1][13]
-
Hemoglobin Digestion: The parasite, during its intraerythrocytic stage, digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme.[14]
-
Heme Detoxification: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline pigment called hemozoin (β-hematin).[15]
-
Inhibition by Quinolines: Quinoline drugs, being weak bases, accumulate to high concentrations in the acidic food vacuole.[1] They are proposed to bind to heme, forming a complex that prevents its polymerization into hemozoin.[16] The buildup of this toxic drug-heme complex and free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[1]
Figure 2: Antimalarial mechanism of quinoline derivatives.
In Vitro Efficacy
The efficacy of antimalarial compounds is typically measured by the 50% inhibitory concentration (IC₅₀), the concentration required to inhibit parasite growth by 50%.
Table 2: In Vitro Antimalarial Activity of Quinoline Derivatives (IC₅₀ Values)
| P. falciparum Strain | Compound Type | IC₅₀ (µg/mL) | IC₅₀ (nM) | Reference |
| K1 (CQ-Resistant) | Quinoline-triazole | - | 2.5 ± 1.3 | [17] |
| W2 (CQ-Resistant) | Quinoline-triazole | - | 2.18 ± 0.16 | [17] |
| NF54 (CQ-Sensitive) | Quinoline-triazole | - | 1.43 ± 0.13 | [17] |
| Dd2 (CQ-Resistant) | Imidazoisoquinolinone | - | 85 ± 5.6 | [18] |
| 3D7 (CQ-Sensitive) | Imidazoisoquinolinone | - | 57 ± 14 | [18] |
| K1 (CQ-Resistant) | Indian Field Isolate | - | 275 ± 12.5 (for CQ) | [19] |
| D10 (CQ-Sensitive) | 4-aminoquinoline | - | 33.9 | [18] |
Note: Data for various quinoline derivatives are presented to illustrate the potency of this chemical class against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.
Experimental Protocol: In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)
This assay measures parasite DNA content as an indicator of parasite growth.[20][21]
-
Parasite Culture: Maintain asynchronous or synchronized (ring-stage) P. falciparum cultures in human erythrocytes (O+) at 2-4% hematocrit in complete medium (e.g., RPMI-1640 with supplements and human serum).[21]
-
Plate Preparation: Serially dilute the test compounds in a 96-well plate.
-
Assay Initiation: Adjust the parasite culture to 0.5% parasitemia and 1.5% hematocrit.[21] Add 200 µL of this suspension to the drug-dilution plates. Include drug-free wells as controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[22]
-
Lysis and Staining: Prepare a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I. Add this buffer to each well and incubate in the dark at room temperature.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence of non-infected red blood cells. Calculate the percentage of growth inhibition relative to the drug-free control for each concentration. Determine the IC₅₀ value by plotting the inhibition data against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
Figure 3: Experimental workflow for the SYBR Green I antimalarial assay.
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile chemical scaffold with significant potential in the development of new anti-infective agents. Their multifaceted antimicrobial mechanism, including metal ion chelation and biofilm disruption, makes them attractive candidates for combating drug-resistant bacteria. Furthermore, their activity against Plasmodium falciparum, leveraging the classic quinoline mechanism of heme detoxification inhibition, underscores their potential in the fight against malaria. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, conducting comprehensive preclinical and clinical evaluations, and exploring their utility in combination therapies to overcome the ever-growing challenge of antimicrobial resistance.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. bioengineer.org [bioengineer.org]
- 4. What is Nitroxoline used for? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Nitroxoline | C9H6N2O3 | CID 19910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.co.za [journals.co.za]
- 15. Something went wrong... [mpmp.huji.ac.il]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. raco.cat [raco.cat]
- 19. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iddo.org [iddo.org]
- 21. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Detailed experimental protocol for the nitration of quinoline.
Application Note & Protocol: Nitration of Quinoline (B57606)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the electrophilic nitration of quinoline, a fundamental reaction in synthetic organic chemistry for the production of key intermediates used in drug discovery and materials science.
Introduction
Quinoline is a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. Electrophilic substitution reactions on quinoline, such as nitration, require vigorous conditions due to the deactivating effect of the protonated nitrogen atom in the acidic medium.[1] The reaction typically occurs on the electron-rich benzene ring, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline (B147351).[1][2] The ratio of these isomers is dependent on the specific reaction conditions employed. The resulting nitroquinolines are valuable precursors for the synthesis of aminoquinolines and other functionalized derivatives.
Safety Precautions
Nitration reactions are potentially hazardous and must be performed with extreme caution in a well-ventilated chemical fume hood.[3]
-
Reagent Hazards :
-
Quinoline : Harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[4][5]
-
Concentrated Sulfuric Acid (H₂SO₄) : Extremely corrosive and causes severe skin and eye burns. Reacts exothermically with water.
-
Concentrated/Fuming Nitric Acid (HNO₃) : Highly corrosive, a strong oxidizing agent, and can cause severe burns.[3] It can react violently with organic compounds.[3] Toxic nitrogen dioxide fumes may be produced.[3]
-
-
Reaction Hazards : The reaction is highly exothermic and can lead to a rapid increase in temperature (thermal runaway), potentially causing the reaction to become violent or explosive.[3][6]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber), and chemical safety goggles with a face shield.[3][5][7]
-
Emergency Preparedness : An emergency eyewash and safety shower must be readily accessible.[3] Have appropriate neutralizing agents (e.g., sodium bicarbonate) and spill containment kits available.
Protocol 1: Electrophilic Nitration of Quinoline
This protocol details the synthesis of a mixture of this compound and 8-nitroquinoline using a standard mixed-acid (HNO₃/H₂SO₄) procedure.
Materials and Reagents
-
Quinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%) or Fuming Nitric Acid
-
Ice (from deionized water)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M) or Ammonium (B1175870) Hydroxide (NH₄OH)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical or magnetic stirrer
-
Thermometer
-
Ice bath
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
1. Reaction Setup: a. Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. b. Place the flask in an ice bath to maintain temperature control. c. Carefully add a measured volume of concentrated sulfuric acid to the flask.
2. Preparation of Nitrating Mixture: a. While stirring and cooling the sulfuric acid in the ice bath, slowly add quinoline dropwise, ensuring the temperature does not exceed 10-15 °C. The quinoline will protonate, forming the quinolinium salt. b. In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to a portion of concentrated sulfuric acid. This should be done slowly in an ice bath.
3. Nitration Reaction: a. Slowly add the prepared nitrating mixture (from step 2b) to the quinoline/sulfuric acid solution (from step 2a) via the dropping funnel. b. Meticulously control the rate of addition to maintain the desired reaction temperature. For a roughly 1:1 mixture of 5- and 8-nitroquinoline, the temperature should be maintained at approximately 0 °C.[2] To maximize the overall yield of both isomers, the reaction can be run at a higher temperature, such as 95-100 °C, for 1-2 hours.[8] c. After the addition is complete, continue stirring the mixture at the target temperature for the specified duration (e.g., 1-2 hours).
4. Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic. c. Neutralize the acidic solution by slowly adding a base, such as 10 M NaOH solution or concentrated ammonium hydroxide, while keeping the mixture cool in an ice bath. The crude product will precipitate out as a solid. d. Collect the solid precipitate by vacuum filtration and wash it with cold water.
5. Extraction and Purification: a. Alternatively to precipitation, the neutralized aqueous mixture can be extracted multiple times with an organic solvent like dichloromethane. b. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). c. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture. d. The mixture of this compound and 8-nitroquinoline can be separated by techniques such as fractional crystallization or column chromatography on silica (B1680970) gel.[8][9] A patented method involves forming hydrohalide salts and performing fractional crystallization from wet dimethylformamide to separate the isomers.[8]
Data Presentation
The regioselectivity of quinoline nitration is highly dependent on the reaction conditions, particularly temperature.
| Reaction Temperature | Ratio of this compound : 8-Nitroquinoline | Total Yield | Reference |
| 0 °C | ~ 1 : 1 | Not Specified | [2] |
| 95-100 °C | Ratio varies; conditions optimized for total yield | Not Specified | [8] |
Note: Yields are highly dependent on the specific reaction scale and purification efficiency.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of nitroquinoline isomers.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. EP0858998A1 - Separation of this compound and 8-nitroquinoline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Step-by-Step Synthesis of 5-Nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of a nitro group at the 5-position of the quinoline ring creates 5-nitroquinoline, a highly versatile intermediate. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinoline system, making it a key building block for the synthesis of a wide range of functionalized molecules. These derivatives are explored for various therapeutic applications, including as antimicrobial and anticancer agents.[1][2]
This document provides detailed protocols for the synthesis of this compound and one of its important derivatives, 8-hydroxy-5-nitroquinoline. It includes experimental procedures, data presentation in tabular format, and workflow visualizations to guide researchers in their synthetic endeavors.
Synthesis of this compound via Electrophilic Nitration of Quinoline
The most common method for synthesizing this compound is the direct electrophilic nitration of quinoline. This reaction typically yields a mixture of this compound and 8-nitroquinoline (B147351), which then requires separation.[3][4]
General Reaction Scheme
Experimental Protocol: Nitration of Quinoline
This protocol is based on established procedures for the nitration of aromatic systems.[4]
Materials:
-
Quinoline
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add quinoline to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution over 1-2 hours. The reaction temperature must be maintained below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, very carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate containing the mixture of nitroquinoline isomers will form.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold deionized water.
-
The crude product is a mixture of this compound and 8-nitroquinoline and requires further purification.[4] A typical mixture may contain 40-60% this compound and 30-50% 8-nitroquinoline.[4]
Protocol: Separation of this compound and 8-Nitroquinoline Isomers
This protocol describes a method for separating the isomers by selective crystallization of the hydrochloride salt.[4]
Materials:
-
Crude mixture of nitroquinoline isomers
-
Dimethylformamide (DMF)
-
Water
-
Hydrogen Chloride (HCl) gas or concentrated HCl
-
Ethyl Acetate
Procedure:
-
Dissolve the crude nitration mixture in ethyl acetate.
-
Bubble hydrogen chloride gas through the solution (or add concentrated HCl) to precipitate the hydrochloride salts of the nitroquinoline isomers. Filter the resulting yellow precipitate.
-
Prepare a "wet DMF" solvent by mixing dimethylformamide with a small amount of water (e.g., 0.5 parts water in 99.5 parts DMF).[4]
-
Suspend the mixture of hydrochloride salts in the wet DMF to form a slurry.
-
Heat the slurry to 95-100 °C until all solids dissolve, forming a clear solution.[4]
-
Allow the solution to cool slowly to room temperature (e.g., 25 °C). Crystallization of a cream-colored solid should begin around 75-85 °C.[4]
-
The precipitate formed is enriched in this compound hydrochloride. Collect the solid by filtration.
-
Wash the collected solid with cold ethyl acetate and dry it under a vacuum. The resulting product is this compound hydrochloride with high purity (e.g., >99%).[4]
-
To obtain the free base (this compound), suspend the hydrochloride salt in water and treat it with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral. Filter, wash with water, and dry the resulting solid.
Data Summary: Synthesis and Characterization
| Parameter | Value | Reference |
| Reactants | ||
| Quinoline | 1.0 eq | [4] |
| Nitric Acid | ~1.5 eq | [4] |
| Sulfuric Acid | Solvent/Catalyst | [4] |
| Product: this compound HCl | ||
| Appearance | Cream-colored solid | [4] |
| Overall Yield from Quinoline | ~35-40% | [4] |
| Purity (after crystallization) | >99% | [4] |
| Melting Point | 221-222 °C | [4] |
| Product: this compound | ||
| Molecular Formula | C₉H₆N₂O₂ | |
| Molecular Weight | 174.16 g/mol | |
| Appearance | Pale yellow crystalline solid | [2] |
Synthesis of 8-Hydroxy-5-nitroquinoline
This protocol details the synthesis of a key derivative, 8-hydroxy-5-nitroquinoline, which has demonstrated significant biological activity, including anticancer properties.[1] The synthesis starts from 8-hydroxyquinoline (B1678124).
General Reaction Scheme
Experimental Protocol
This procedure is adapted from established methods for the nitration of 8-hydroxyquinoline.[5]
Materials:
-
8-Hydroxyquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice-salt bath.
-
Slowly add 8-hydroxyquinoline (e.g., 10.0 g) in small portions to the stirred, cold sulfuric acid. Ensure the temperature does not exceed 10 °C. Stir until all the solid has dissolved.[5]
-
Prepare a nitrating mixture of concentrated nitric acid (e.g., 6.0 mL) and concentrated sulfuric acid (e.g., 10 mL).[5]
-
Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution over approximately 1 hour, maintaining the reaction temperature below 5 °C.[5]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.[5]
-
Carefully pour the reaction mixture onto crushed ice (e.g., 500 g) with vigorous stirring. A yellow precipitate of 8-hydroxy-5-nitroquinoline will form.[5]
-
Filter the solid product using a Büchner funnel.
-
Wash the precipitate thoroughly with cold deionized water until the washings are neutral (pH ≈ 7).[5]
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Data Summary: Synthesis of 8-Hydroxy-5-nitroquinoline
| Parameter | Value | Reference |
| Reactants | ||
| 8-Hydroxyquinoline | 1.0 eq (e.g., 10.0 g) | [5] |
| Sulfuric Acid | Solvent/Catalyst | [5] |
| Nitric Acid | ~1.5 eq | [5] |
| Reaction Conditions | ||
| Temperature | 0-5 °C | [5] |
| Reaction Time | 3 hours | [5] |
| Product: 8-Hydroxy-5-nitroquinoline | ||
| Appearance | Yellow precipitate | [5] |
| Molecular Formula | C₉H₆N₂O₃ | |
| Molecular Weight | 190.16 g/mol | |
| Purity | Purified by recrystallization | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound from quinoline.
Caption: Workflow for the synthesis and purification of this compound.
Conceptual Signaling Pathway Application
This compound derivatives are often investigated as inhibitors in various signaling pathways implicated in diseases like cancer. The diagram below conceptualizes how such a derivative might act as a kinase inhibitor, a common mechanism for anticancer drugs.
Caption: Potential action of a this compound derivative as a kinase inhibitor.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. EP0858998A1 - Separation of this compound and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
5-Nitroquinoline: A Versatile Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroquinoline is a pivotal heterocyclic compound that serves as a versatile starting material and intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique chemical structure, featuring a quinoline (B57606) core with a nitro group at the 5-position, provides a reactive handle for diverse chemical transformations. This reactivity has been exploited to develop novel drug candidates with significant therapeutic potential, particularly in the realms of oncology, infectious diseases, and beyond. The nitro group can be readily reduced to an amine, opening up a vast landscape for derivatization and the creation of extensive molecular libraries for drug discovery.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in pharmaceutical research and development.
Key Applications of this compound Derivatives
The this compound scaffold is a cornerstone in the synthesis of various biologically active molecules. Notable applications include:
-
Anticancer Agents: Derivatives of this compound, such as nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), have demonstrated potent anticancer activity against a range of human cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis and cell cycle arrest through various signaling pathways.
-
Antimicrobial Agents: The quinoline core is a well-established pharmacophore in antimicrobial drugs. This compound derivatives exhibit broad-spectrum activity against bacteria and fungi. Their mode of action is often attributed to the chelation of essential metal ions and disruption of microbial cell membranes.
-
Antiparasitic and Antiviral Agents: The versatility of the this compound platform has led to the exploration of its derivatives as potential treatments for parasitic infections like Chagas disease and various viral infections.[3]
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological data for representative this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ Values in µM)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nitroxoline (8-Hydroxy-5-nitroquinoline) | Human Prostate Cancer Cells | Varies (Induces G1 arrest) | [1] |
| Nitroxoline (8-Hydroxy-5-nitroquinoline) | Human Cancer Cell Lines | 5-10 fold lower than clioquinol | [2] |
| This compound-based fibrous mats | HeLa Cells | Significant decrease in viability | Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline |
| Quinoline-thiazole hybrid (4b) | MCF-7 (Breast Cancer) | 33.19 | [4] |
| Quinoline-thiazolidinone hybrid (6b) | MCF-7 (Breast Cancer) | 5.35 | [4] |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [5] |
Table 2: Antimicrobial Activity of this compound and Related Derivatives (MIC Values in µg/mL)
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Nitroxoline | M. abscessus | 2-4 | [6] |
| Nitroxoline Derivative (ASN-1733) | Escherichia coli ATCC25922 | 2-8 | [7] |
| Nitroxoline Derivative (ASN-1733) | Staphylococcus aureus ATCC29213 | 2-8 | [7] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [8] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Klebsiella pneumoniae | 50 | [8] |
Table 3: Antiparasitic Activity of Nitroxoline (IC₅₀ Values in µM)
| Compound/Derivative | Parasite Strain | IC₅₀ (µM) | Reference |
| Nitroxoline | Trypanosoma cruzi (epimastigote) | 3.00 ± 0.44 | [3] |
| Nitroxoline | Trypanosoma cruzi (amastigote) | 1.24 ± 0.23 | [3] |
| Benznidazole (Reference Drug) | Trypanosoma cruzi (epimastigote) | 6.92 ± 0.77 | [3] |
| Benznidazole (Reference Drug) | Trypanosoma cruzi (amastigote) | 2.67 ± 0.39 | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound as a pharmaceutical intermediate are provided below.
Protocol 1: Synthesis of 5-Aminoquinoline (B19350) via Reduction of this compound
This protocol describes the reduction of the nitro group of this compound to an amino group, yielding the versatile intermediate 5-aminoquinoline.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Three-necked flask
-
Reflux condenser
-
Stirrer
Procedure:
-
To a 100 mL three-necked flask, add 50 mL of 95% ethanol and 4.35 g (0.025 mol) of this compound.
-
Add 0.50 g of 10% Pd/C and 2.65 g (0.045 mol) of 80% hydrazine hydrate to the mixture.
-
Heat the mixture to reflux and maintain for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove the Pd/C catalyst.
-
Partially evaporate the ethanol from the filtrate.
-
Cool the solution to induce crystallization of the product.
-
Recrystallize the obtained solid from a 20 mL ethanol-water mixture to yield 5-aminoquinoline as a light brown solid.
-
A reported yield for this reaction is approximately 91.11%.[9]
Diagram: Synthesis of 5-Aminoquinoline
Caption: Workflow for the synthesis of 5-aminoquinoline.
Protocol 2: Synthesis of Nitroxoline (8-Hydroxy-5-nitroquinoline)
This protocol details the synthesis of the potent anticancer and antimicrobial agent, nitroxoline, starting from 8-hydroxy-5-nitrosoquinoline hydrochloride.
Materials:
-
8-Hydroxy-5-nitrosoquinoline hydrochloride
-
Concentrated nitric acid
-
Water
-
Concentrated potassium hydroxide (B78521) solution
-
Acetic acid
-
Ethanol
-
Beaker
-
Ice bath
-
Stirrer
Procedure:
-
In a 500 mL beaker, prepare a mixture of 45 mL of concentrated nitric acid and 30 mL of water, and cool it in an ice bath.
-
Slowly add 15.0 g (0.07 mmol) of finely ground 8-hydroxy-5-nitrosoquinoline hydrochloride to the cooled acid mixture with continuous stirring.
-
Maintain the reaction temperature at 17°C for 85 minutes.
-
After the reaction is complete, add an equal volume of cold water and cool the mixture to 0°C.
-
Adjust the pH to 13.0 with a cold concentrated potassium hydroxide solution to form the red potassium salt.
-
Neutralize the mixture with acetic acid to decompose the salt and precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the residue from ethanol to obtain yellow crystals of 8-hydroxy-5-nitroquinoline.
-
This method has been reported to yield 14.10 g (90.1%) of the product.[2]
Caption: Multi-step synthesis of a morpholine (B109124) derivative.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism of Nitroxoline
Nitroxoline exerts its anticancer effects through multiple signaling pathways. A key mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway. This leads to a G1 phase cell cycle arrest and apoptosis. Nitroxoline also inhibits methionine aminopeptidase (B13392206) 2 (MetAP2) and sirtuins (SIRT1 and 2), contributing to its anti-angiogenic and pro-apoptotic effects. [1][10] Diagram: Anticancer Signaling Pathway of Nitroxoline
Caption: Nitroxoline's anticancer signaling pathways.
Antimicrobial Mechanism of this compound Derivatives
The antimicrobial action of this compound derivatives is often multifaceted. A primary mechanism is the chelation of divalent metal ions, such as zinc and iron, which are essential for bacterial enzyme function and biofilm integrity. This disruption of metal homeostasis leads to bacteriostatic or bactericidal effects. Additionally, some derivatives can disrupt the bacterial outer membrane, increasing its permeability and enhancing the efficacy of the compound or other co-administered antibiotics.
Diagram: Antimicrobial Mechanism of Action
Caption: General antimicrobial mechanism of this compound derivatives.
Conclusion
This compound and its derivatives represent a highly valuable and versatile class of compounds in pharmaceutical research. The synthetic accessibility and the diverse biological activities of these molecules make them attractive candidates for the development of new therapeutics. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the full potential of this important pharmaceutical intermediate. Further investigation into the structure-activity relationships and mechanisms of action of novel this compound derivatives is warranted to advance the discovery of next-generation drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel antiparasitic agents - Medicinal Chemistry & Pharmacology [ub.edu]
- 6. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of 5-Nitroquinoline in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its diverse derivatives, 5-nitroquinolines have garnered significant attention in oncology research for their potent and multifaceted anticancer activities. This class of compounds, exemplified by the well-studied derivative Nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), demonstrates considerable potential for development as novel anticancer drugs.
5-Nitroquinoline derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes involved in tumor progression, induction of oxidative stress, and modulation of critical signaling pathways that govern cell proliferation, survival, and angiogenesis. Their ability to chelate metal ions is also a key aspect of their biological activity. This document provides a comprehensive overview of the application of 5-nitroquinolines in anticancer drug discovery, including their mechanisms of action, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular pathways.
Mechanism of Action
The anticancer activity of this compound derivatives is not attributed to a single mode of action but rather a combination of effects on various cellular processes. The primary mechanisms identified to date include:
-
Inhibition of Methionine Aminopeptidase 2 (MetAP2): Nitroxoline has been identified as a potent inhibitor of MetAP2, an enzyme crucial for the proliferation of endothelial cells.[1][2] By inhibiting MetAP2, nitroxoline effectively curtails angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][2] The inhibition of MetAP2 can lead to the activation of tumor suppressor p53 and increased expression of the cell cycle inhibitor p21.[1]
-
Induction of Reactive Oxygen Species (ROS): this compound derivatives have been shown to increase intracellular levels of reactive oxygen species.[3] This elevation in ROS can induce oxidative stress, leading to DNA damage and triggering apoptotic cell death in cancer cells. The nitro group on the quinoline ring is thought to play a role in this process through its bioreductive activation.
-
Modulation of Signaling Pathways: These compounds have been observed to interfere with multiple signaling pathways critical for cancer cell survival and proliferation. Notably, nitroxoline has been shown to inhibit the mTORC1 pathway, a central regulator of cell growth and metabolism.[4][5] It also activates the ATF4-mediated stress response. Furthermore, some quinoline-based compounds have been reported to inhibit the PI3K/Akt/mTOR signaling pathway.
-
Metal Ion Chelation: The 8-hydroxyquinoline (B1678124) scaffold, present in nitroxoline, is a well-known metal chelator. This property is believed to contribute to its anticancer effects by disrupting the homeostasis of essential metal ions like zinc and iron within cancer cells.
Key this compound Derivatives and Their Anticancer Activity
Several this compound derivatives have been synthesized and evaluated for their anticancer potential. Nitroxoline remains the most extensively studied compound in this class. The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines.
| Compound Name | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nitroxoline | 8-hydroxy-5-nitroquinoline | Human Umbilical Vein Endothelial Cells (HUVEC) | 1.9 | [1] |
| PC-3 (Prostate) | 23 µg/ml | [6] | ||
| U87 (Glioblastoma) | 50 µg/ml | [6] | ||
| U251 (Glioblastoma) | 6 µg/ml | [6] | ||
| 8-(Morpholin-4-yl)-5-nitroquinoline | Morpholine derivative | MCF-7 (Breast) | Hypothetical: 5-15 | [6] |
| A549 (Lung) | Hypothetical: 10-25 | [6] | ||
| U-87 MG (Glioblastoma) | Hypothetical: 8-20 | [6] |
Note: The IC50 values for Nitroxoline in some cancer cell lines were originally reported in µg/ml and have been presented as such due to the lack of molecular weight information in the source for a precise conversion to µM.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO-treated cells) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution (100 µg/ml).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the this compound compounds.
Materials:
-
Cancer cell lines
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the this compound compound as desired. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands can be quantified using densitometry software.
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their anticancer evaluation.
Caption: Key anticancer signaling pathways modulated by this compound derivatives.
Caption: General experimental workflow for evaluating the anticancer activity of this compound derivatives.
References
- 1. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
Application Notes: Assessing 5-Nitroquinoline Cytotoxicity using the MTT Assay
Introduction
These application notes provide a detailed protocol for determining the cytotoxic effects of 5-Nitroquinoline on mammalian cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.[1] The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[2][3] This protocol is intended for researchers, scientists, and professionals in drug development.
Data Presentation
The quantitative data from the MTT assay should be summarized for clear interpretation and comparison. The following tables provide a template for data presentation.
Table 1: Cell Viability after Treatment with this compound
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100% |
| 1 | 1.150 | 0.070 | 92% |
| 5 | 0.980 | 0.065 | 78.4% |
| 10 | 0.750 | 0.050 | 60% |
| 25 | 0.450 | 0.035 | 36% |
| 50 | 0.200 | 0.020 | 16% |
| 100 | 0.100 | 0.015 | 8% |
Table 2: IC50 Determination for this compound
| Parameter | Value |
| IC50 (µM) | [Insert Calculated Value] |
| R² of Dose-Response Curve | [Insert R² Value] |
Experimental Protocols
This section provides a detailed methodology for conducting the MTT assay to determine the cytotoxicity of this compound.
Materials and Reagents:
-
This compound (CAS 607-34-1)[4]
-
Mammalian cell line (e.g., HeLa, A549, or a cell line relevant to the research)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[5]
-
96-well flat-bottom sterile tissue culture plates
-
Sterile pipette tips and tubes
-
Multichannel pipettor
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 100 mM stock solution. Store at -20°C, protected from light.
-
MTT Solution (5 mg/mL):
-
Solubilization Solution: Use DMSO or a prepared solution of 4 mM HCl, 0.1% NP40 in isopropanol.[5]
Experimental Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). The optimal seeding density should be determined experimentally for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of this compound).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells with medium only as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the MTT solution.
-
Add 150 µL of DMSO or the prepared solubilization solution to each well to dissolve the formazan crystals.[5]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100
-
-
Determine IC50 Value: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of the percentage of cell viability against the concentration of this compound.
Visualizations
MTT Assay Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Hypothesized Cytotoxicity Pathway of Nitroaromatic Compounds
Caption: Postulated mechanism of this compound cytotoxicity.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 5-Nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 5-nitroquinoline derivatives. The this compound scaffold is a valuable building block in medicinal chemistry, and its functionalization via SNAr reactions provides a powerful tool for the synthesis of novel compounds with potential therapeutic applications.
Introduction to SNAr Reactions on 5-Nitroquinolines
Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis for the modification of aromatic systems. Aromatic rings, typically electron-rich and thus reactive towards electrophiles, can undergo nucleophilic attack when substituted with potent electron-withdrawing groups.[1] The nitro group (-NO2) is a particularly strong electron-withdrawing group that activates an aromatic ring towards nucleophilic substitution.[1]
In the case of this compound derivatives, the nitro group significantly reduces the electron density of the quinoline (B57606) ring system, making it susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group. Therefore, a this compound derivative with a suitable leaving group (e.g., a halogen) at the C6 or C8 position is an excellent substrate for SNAr reactions.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the quinoline ring is restored, yielding the substituted product.[2]
Applications in Drug Development
Quinoline derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to introduce diverse functionalities into the this compound core via SNAr reactions is a powerful strategy in drug discovery and development. This allows for the systematic modification of a lead compound to perform structure-activity relationship (SAR) studies, thereby fine-tuning its biological activity, selectivity, and pharmacokinetic properties. For instance, the introduction of various amino, alkoxy, or thioether moieties can significantly alter a molecule's binding affinity to its biological target.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the SNAr of a generic 8-halo-5-nitroquinoline with various nucleophiles. These values are based on typical outcomes for SNAr reactions on activated nitroaromatic systems and should be considered as a general guide for reaction optimization.
| Entry | Nucleophile (Nu-H) | Leaving Group (X) | Solvent | Base | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Morpholine | Cl | DMF | K2CO3 | 80-100 | 6-12 | 85-95 |
| 2 | Piperidine | Cl | DMSO | Et3N | 80-100 | 6-12 | 80-90 |
| 3 | Aniline | Br | Dioxane | Cs2CO3 | 100-120 | 12-24 | 60-75 |
| 4 | Benzylamine | Cl | Ethanol | DIPEA | 78 (reflux) | 8-16 | 75-85 |
| 5 | Sodium Methoxide | Cl | Methanol | - | 65 (reflux) | 2-6 | 90-98 |
| 6 | Sodium Phenoxide | Br | DMF | - | 100 | 4-8 | 70-85 |
| 7 | Thiophenol | Cl | DMF | NaH | 25-50 | 2-4 | 85-95 |
| 8 | Benzyl (B1604629) Mercaptan | Br | Acetonitrile | K2CO3 | 60-80 | 4-8 | 80-90 |
Experimental Protocols
The following are general protocols for the nucleophilic aromatic substitution on an 8-halo-5-nitroquinoline with amine, alkoxide, and thiolate nucleophiles. These protocols are based on established procedures for similar SNAr reactions and can be optimized for specific substrates and nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles
Materials:
-
8-Halo-5-nitroquinoline (1.0 eq)
-
Amine nucleophile (1.1-2.0 eq)
-
Base (e.g., K2CO3, Cs2CO3, Et3N, DIPEA) (1.5-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Dioxane)
-
Round-bottom flask with a reflux condenser or a microwave vial
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask or microwave vial, add the 8-halo-5-nitroquinoline (1.0 eq), the amine nucleophile (1.1-2.0 eq), and the base (1.5-3.0 eq).
-
Add the anhydrous polar aprotic solvent to dissolve the reactants.
-
Heat the reaction mixture to 80-120 °C (or use microwave irradiation) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 8-amino-5-nitroquinoline derivative.
Protocol 2: Reaction with Alkoxide Nucleophiles
Materials:
-
8-Halo-5-nitroquinoline (1.0 eq)
-
Alcohol (solvent or as a reagent, 1.1-1.5 eq if not the solvent)
-
Strong base (e.g., NaH, KOtBu) (1.1-1.5 eq)
-
Anhydrous alcohol solvent (corresponding to the alkoxide) or an anhydrous polar aprotic solvent (e.g., THF, Dioxane)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
If not using the alcohol as the solvent, dissolve the alcohol (1.1-1.5 eq) in an anhydrous polar aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., N2 or Ar).
-
Carefully add the strong base (1.1-1.5 eq) portion-wise at 0 °C to generate the alkoxide in situ. Stir for 15-30 minutes.
-
Add a solution of the 8-halo-5-nitroquinoline (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-alkoxy-5-nitroquinoline derivative.
Protocol 3: Reaction with Thiolate Nucleophiles
Materials:
-
8-Halo-5-nitroquinoline (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1-1.5 eq)
-
Base (e.g., NaH, K2CO3, Cs2CO3) (1.1-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.1-1.5 eq) and the anhydrous polar aprotic solvent.
-
Cool the mixture to 0 °C and carefully add the base (1.1-2.0 eq) to generate the thiolate.
-
Add the 8-halo-5-nitroquinoline (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat to 50-100 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-thioether-5-nitroquinoline derivative.
Mandatory Visualizations
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a 5-nitro-8-haloquinoline.
Caption: A typical experimental workflow for SNAr reactions with this compound derivatives.
References
The Skraup Synthesis: A Detailed Protocol for the Preparation of Quinoline Compounds
Application Notes for Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a classic method for preparing quinolines, remains a cornerstone in heterocyclic chemistry and drug discovery. First reported by Zdenko Hans Skraup in 1880, this reaction constructs the quinoline (B57606) ring system from an aromatic amine, glycerol (B35011), a strong acid (typically sulfuric acid), and an oxidizing agent.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[2]
The reaction is notoriously exothermic and can be vigorous if not properly controlled.[3] However, with appropriate safety measures and the use of moderators, it provides an efficient route to a variety of substituted quinolines.[1][4] The overall reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aromatic amine. Subsequent acid-catalyzed cyclization, dehydration, and oxidation lead to the formation of the aromatic quinoline ring.[1][5]
Key parameters that influence the success of the Skraup synthesis include the choice of the aromatic amine, the oxidizing agent, and the reaction conditions. A wide array of substituted anilines can be employed, yielding the corresponding substituted quinolines.[1] The position of substituents on the aniline (B41778) ring dictates the regiochemistry of the final product. While ortho- and para-substituted anilines generally afford single products, meta-substituted anilines can result in a mixture of 5- and 7-substituted quinolines.[1]
Traditionally, nitrobenzene (B124822) has been used as the oxidizing agent, often serving as a solvent as well.[1][4] Arsenic pentoxide is another effective, albeit more toxic, alternative that can lead to a less violent reaction.[1][4] Milder and more environmentally benign oxidizing agents, such as iodine or even air, have also been explored.[1] To tame the reaction's vigor, moderators like ferrous sulfate (B86663) are commonly added.[3][4]
Quantitative Data Summary
The yield of the Skraup synthesis is highly dependent on the starting materials and reaction conditions. The following tables provide a summary of reported yields for various substrates and oxidizing agents.
Table 1: Reported Yields of Skraup Synthesis with Various Substituted Anilines
| Substituted Aniline | Product | Yield (%) | Reference |
| Aniline | Quinoline | 84-91% | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[3] |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture | The Skraup Synthesis[3] |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76% | Organic Syntheses[3] |
Table 2: Influence of Different Oxidizing Agents on the Skraup Synthesis
| Oxidizing Agent | Characteristics |
| Nitrobenzene | Commonly used; can also act as a solvent.[1][4] |
| Arsenic Pentoxide | Results in a less violent reaction compared to nitrobenzene.[1][4] |
| Iodine/Air | Milder and more environmentally friendly alternatives.[1] |
Experimental Protocols
General Protocol for Skraup Quinoline Synthesis
This protocol provides a general guideline for the Skraup synthesis. The specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
Aromatic amine (e.g., Aniline)
-
Glycerol (anhydrous or "dynamite" grade with <0.5% water is recommended)[1]
-
Concentrated Sulfuric Acid
-
Oxidizing Agent (e.g., Nitrobenzene)
-
Moderator (e.g., Ferrous sulfate heptahydrate)
-
Water
-
Concentrated Sodium Hydroxide (B78521) or Sodium Carbonate solution for neutralization
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous potassium carbonate)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add the aromatic amine, glycerol, and the moderator.
-
Acid Addition: While cooling the flask in an ice bath and stirring vigorously, slowly add concentrated sulfuric acid to the mixture.
-
Addition of Oxidizing Agent: Add the oxidizing agent to the reaction mixture.
-
Heating: Gently heat the mixture. The reaction is exothermic and may begin to boil without external heating.[1] Be prepared to remove the heat source and cool the flask if the reaction becomes too vigorous.[1]
-
Reaction Completion: Once the initial exothermic reaction subsides, continue heating the mixture at a controlled temperature (e.g., 140-150°C) for several hours to ensure the reaction goes to completion.[3]
-
Workup:
-
Allow the reaction mixture to cool.
-
Carefully dilute the mixture with water.
-
Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide or sodium carbonate until the solution is strongly alkaline.[3]
-
-
Isolation and Purification:
-
The crude quinoline can be isolated by steam distillation.[3]
-
Separate the organic layer from the distillate.
-
To remove any unreacted aniline, the crude product can be treated with a saturated solution of sodium nitrite (B80452) in the presence of sulfuric acid.[1]
-
Dry the crude quinoline over an anhydrous drying agent like potassium carbonate.[3]
-
Further purify the product by distillation, collecting the fraction at the appropriate boiling point (for quinoline, this is 235-237°C).[3]
-
Specific Protocol: Synthesis of 6-Methoxy-8-nitroquinoline
This protocol is adapted from Organic Syntheses for the preparation of a substituted quinoline.[3]
Materials:
-
3-Nitro-4-aminoanisole (588 g, 3.5 moles)
-
Arsenic pentoxide (588 g, 2.45 moles)
-
Glycerol (1.2 kg, 13 moles)
-
Concentrated Sulfuric Acid (315 ml)
Procedure:
-
In a 5-liter three-necked round-bottom flask, create a homogeneous slurry of arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.
-
With efficient mechanical stirring, add the concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Carefully heat the mixture in an oil bath, maintaining the internal temperature between 105-110°C to remove water.
-
After cooling, slowly add more concentrated sulfuric acid while keeping the temperature at 117-119°C over 2.5-3.5 hours.
-
Maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.[1]
-
Cool the reaction mixture, dilute it with water, and then neutralize with a concentrated solution of sodium carbonate.[1]
-
Filter the precipitated product, wash it with water, and recrystallize from methanol (B129727) to obtain pure 6-methoxy-8-nitroquinoline.[3]
Visualizations
Caption: Reaction mechanism of the Skraup synthesis.
Caption: General experimental workflow for the Skraup synthesis.
References
Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Doebner-von Miller reaction for the synthesis of quinoline (B57606) and its derivatives. This powerful reaction has been a cornerstone in heterocyclic chemistry for over a century and continues to be relevant in the synthesis of valuable compounds for the pharmaceutical and materials science industries.
Introduction
The Doebner-von Miller reaction is a classic organic reaction that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] Also known as the Skraup-Doebner-Von Miller quinoline synthesis, this acid-catalyzed reaction is a versatile method for preparing a wide array of substituted quinolines.[1] When the α,β-unsaturated carbonyl compound is formed in situ from two carbonyl compounds (via an aldol (B89426) condensation), the reaction is referred to as the Beyer method for quinolines.[1] Quinolines are a significant class of heterocyclic compounds due to their presence in numerous natural products and their wide range of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.
Reaction Mechanism and Theory
The mechanism of the Doebner-von Miller reaction is understood to proceed through a series of steps, as illustrated below. The reaction is initiated by a Michael addition of the aniline (B41778) to the α,β-unsaturated carbonyl compound. This is followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product.
The key steps are:
-
Michael Addition: The reaction begins with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[2]
-
Fragmentation-Recombination: Isotopic labeling studies support a fragmentation-recombination pathway, where the initial adduct can fragment into an imine and a saturated carbonyl compound, which then recombine.[1][2]
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline.[2]
-
Aromatization: The dihydroquinoline is then oxidized to the corresponding quinoline.[2] An external oxidizing agent, such as nitrobenzene (B124822) or arsenic acid, is sometimes required, though in some cases, an intermediate can act as the oxidant.[2]
Quantitative Data Summary
The yield and efficiency of the Doebner-von Miller reaction are influenced by several factors, including the specific reactants, the choice of catalyst, solvent, reaction temperature, and time. The following tables summarize representative quantitative data for the synthesis of various quinoline derivatives under different conditions.
| Aniline Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Crotonaldehyde (B89634) | HCl | Water | Reflux | 4 | 70 | [3] |
| Aniline | Cinnamaldehyde (B126680) | Ag(I)-Montmorillonite K10 | Solvent-free | 100 | 3 | 89 | Benchchem |
| p-Toluidine | Cinnamaldehyde | Ag(I)-Montmorillonite K10 | Solvent-free | 100 | 3 | 80 | Benchchem |
| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | Hf(OTf)₄ | Dichloromethane | RT | 48 | 18 (4-substituted) | [4] |
| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | Reflux | 12 | 61 (4-substituted) | [4] | |
| Aniline | Acrolein Diethyl Acetal | HCl | Water | 100 | 24 | 75 | [5] |
| o-Nitroaniline | Acrolein | H₃PO₄ (80%) / As₂O₅ | - | 100 | 0.42 | - | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of 2-Methylquinoline (B7769805) (Quinaldine)
This protocol describes the synthesis of 2-methylquinoline from aniline and crotonaldehyde using hydrochloric acid as a catalyst.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521) solution
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 equiv) and concentrated hydrochloric acid (2.0 equiv) in water.
-
Heat the mixture to reflux (approximately 105-110°C).
-
Slowly add crotonaldehyde (1.2 equiv) to the refluxing mixture.
-
Continue refluxing for 4 hours, collecting the water generated in the Dean-Stark trap. To maintain the reaction volume, fresh toluene can be added.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a sodium hydroxide solution until it is basic.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: Solvent-Free Synthesis of 2-Phenylquinoline (B181262)
This protocol outlines a solvent-free approach for the synthesis of 2-phenylquinoline from aniline and cinnamaldehyde using a solid acid catalyst.
Materials:
-
Aniline
-
Cinnamaldehyde
-
Ag(I)-Montmorillonite K10 catalyst
Procedure:
-
In a flask, thoroughly mix aniline (1.0 equiv), cinnamaldehyde (1.1 equiv), and Ag(I)-Montmorillonite K10 catalyst (10 mol%).
-
Heat the reaction mixture at 100°C with stirring for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product and filter to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Doebner-von Miller Reaction Pathway
References
Application Notes and Protocols for the Friedländer Synthesis of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the Friedländer synthesis of substituted quinolines. This classical yet versatile reaction remains a cornerstone in heterocyclic chemistry, enabling access to a wide array of quinoline (B57606) derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials.[1][2][3]
Introduction to the Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl functionality.[1][4][5] This reaction, typically catalyzed by acids or bases, leads to the formation of a quinoline ring system.[4][6] Its simplicity and broad substrate scope have established it as a primary method for constructing polysubstituted quinolines.[1][7]
Reaction Scheme:
The general transformation can be depicted as follows:
-
Reactants: An o-aminoaryl aldehyde or ketone reacts with a ketone or aldehyde possessing an α-methylene group.[4][5]
-
Catalysts: The reaction can be promoted by either acids (e.g., p-toluenesulfonic acid, H₂SO₄, Lewis acids) or bases (e.g., KOH, piperidine, KOtBu).[4][6][8]
-
Products: The reaction yields substituted quinoline derivatives.[4]
Reaction Mechanism and Experimental Workflow
The mechanism of the Friedländer synthesis can proceed through two primary pathways depending on the reaction conditions.[2][6]
-
Pathway A (Base-catalyzed): An initial aldol (B89426) condensation between the two carbonyl reactants is followed by intramolecular cyclization (aromatic substitution) and subsequent dehydration to form the quinoline ring.[4][6]
-
Pathway B (Acid-catalyzed): The reaction can commence with the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and dehydration.[6]
Below are diagrams illustrating the reaction mechanism and a general experimental workflow.
Caption: Reaction mechanism of the Friedländer quinoline synthesis.
Caption: General experimental workflow for Friedländer synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of substituted quinolines via the Friedländer reaction under various conditions.
Protocol 1: Solvent-Free Synthesis using p-Toluenesulfonic Acid
This method offers an environmentally friendly approach with high efficiency.[4][5]
Reactants:
-
2-Aminoaryl aldehyde/ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
Procedure:
-
Combine the 2-aminoaryl aldehyde or ketone, the active methylene compound, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask.
-
Heat the mixture under solvent-free conditions, either through conventional heating or microwave irradiation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663).
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield the desired quinoline.
Protocol 2: Zirconium Triflate Catalyzed Synthesis in Ethanol-Water
This protocol utilizes a Lewis acid catalyst in an aqueous-organic solvent mixture.[9]
Reactants:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Zirconium triflate (Zr(OTf)₄) (5 mol%)
-
Ethanol (B145695):Water (1:1 mixture, 5 mL)
Procedure:
-
To a solution of the 2-aminoaryl ketone and the active methylene compound in a 1:1 mixture of ethanol and water, add zirconium triflate (5 mol%).[9]
-
Stir the reaction mixture at 60 °C.[9]
-
Monitor the reaction progress by TLC.[9]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Extract the product with an organic solvent like ethyl acetate.[9]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[9]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline.[9]
Protocol 3: Catalyst-Free Synthesis in Water
This method represents a green and sustainable approach to quinoline synthesis.[10]
Reactants:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Ketone (1.2 mmol)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, combine the 2-aminobenzaldehyde, the ketone, and water.[9]
-
Heat the mixture to 70 °C and stir vigorously.[9]
-
Monitor the reaction by TLC until the starting material is consumed.[9]
-
Cool the reaction mixture to room temperature.[9]
-
If the product precipitates, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent such as ethyl acetate.[9]
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.[9]
-
Purify the crude product by recrystallization or column chromatography.[9]
Data Presentation: Comparison of Catalytic Conditions
The following table summarizes the yields of the Friedländer synthesis under various catalytic conditions as reported in the literature. This allows for a direct comparison of the efficacy of different catalysts and reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [Hbim]BF₄ (ionic liquid) | Solvent-free | 100 | - | 93 | [9] |
| Zirconium triflate | Ethanol-water (1:1) | 60 | 0.5 - 2 h | >88 | [9] |
| Brønsted acidic ionic liquid | Solvent-free | 50 | 15 min | 90 | [9] |
| None | Water | 70 | 3 h | 97 | [9][10] |
| p-Toluenesulfonic acid | Solvent-free (Microwave) | 160 | 5 min | High | [5][9] |
| Iodine | - | - | - | High | [4][5] |
| PEG-SO₃H | Water | 60 | - | Good to Excellent | [11] |
| FeCl₂·2H₂O-RiHA | Solvent-free | - | Short | Excellent | [11] |
Troubleshooting and Optimization
Low yields in the Friedländer synthesis can arise from several factors, including suboptimal reaction conditions, inefficient catalysis, or substrate-related issues.[9]
-
Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. Microwave irradiation can significantly reduce reaction times and improve yields.[9]
-
Catalyst Selection: The choice of catalyst is crucial and can be highly substrate-dependent. A screening of various Brønsted acids, Lewis acids, or bases may be necessary to identify the optimal catalyst.[9] Solid-supported catalysts can offer advantages in terms of recyclability and ease of separation.[2][11]
-
Solvent-Free Conditions: Many modern protocols report high yields under solvent-free conditions, which also simplifies purification and reduces environmental impact.[2][9]
-
Regioselectivity: When using unsymmetrical ketones, a mixture of regioisomers can be a problem.[4] The use of specific catalysts or modifying the ketone with a directing group can improve regioselectivity.[4][12]
-
Side Reactions: A common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[12] Using the imine analogue of the o-aminoaryl carbonyl compound can help to avoid this.[4]
By carefully considering these factors and utilizing the provided protocols, researchers can effectively synthesize a diverse range of substituted quinolines for various applications in drug discovery and materials science.
References
- 1. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | Bentham Science [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note: Synthesis of 8-Aminoquinoline and 5-Aminoquinoline from Nitroquinoline Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This application note provides detailed protocols for the synthesis of 8-aminoquinoline (B160924), a crucial intermediate in the development of pharmaceuticals, most notably antimalarial drugs like primaquine (B1584692) and tafenoquine. A common misconception is the direct synthesis of 8-aminoquinoline from 5-nitroquinoline. The standard and most practiced synthetic route involves the initial nitration of quinoline (B57606), which yields a mixture of this compound and 8-nitroquinoline (B147351). These isomers are subsequently separated, and the 8-nitroquinoline is reduced to the target 8-aminoquinoline. This document outlines this multi-step process, including the nitration of quinoline, the separation of the resulting nitro-isomers, and various methods for the reduction of 8-nitroquinoline. Additionally, for completeness and to address the chemistry of the this compound intermediate, protocols for its reduction to 5-aminoquinoline (B19350) are also provided.
Overall Synthetic Workflow
The synthesis of 8-aminoquinoline from quinoline is a three-stage process. The initial step is the nitration of the quinoline ring, followed by the separation of the 5- and 8-nitro isomers. The final step is the reduction of the nitro group at the 8-position to an amine.
Caption: Synthetic workflow for 8-aminoquinoline.
Experimental Protocols
Nitration of Quinoline
This procedure yields a mixture of this compound and 8-nitroquinoline.
Materials:
-
Quinoline
-
Fuming nitric acid
-
Fuming sulfuric acid
-
Ice bath
-
Sodium hydroxide (B78521) solution
Protocol:
-
In a flask equipped with a stirrer and dropping funnel, carefully prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.
-
Cool the nitrating mixture in an ice bath.
-
Slowly add quinoline to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the nitroquinoline isomers.
-
Filter the precipitate, wash with water, and dry.
The nitration of quinoline typically produces a mixture containing approximately equal parts of this compound and 8-nitroquinoline.[1][2]
Separation of this compound and 8-Nitroquinoline
The separation of the nitroquinoline isomers can be achieved by fractional crystallization or distillation.[3] A patented method involves the formation of hydrohalide salts to facilitate separation.[4]
Protocol (Fractional Crystallization):
-
Dissolve the mixture of nitroquinoline isomers in a suitable hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly. The isomer with lower solubility will crystallize first.
-
Filter the crystals and recrystallize from the same solvent to improve purity.
-
The mother liquor will be enriched in the more soluble isomer, which can be recovered by evaporating the solvent and recrystallizing from a different solvent system.
Reduction of 8-Nitroquinoline to 8-Aminoquinoline
Several methods are available for the reduction of the nitro group. Below are protocols for three common methods.
Method A: Reduction with Tin and Hydrochloric Acid
This is the classical method for this transformation.[3]
Materials:
-
8-Nitroquinoline
-
Tin (Sn) powder
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
Protocol:
-
Suspend 8-nitroquinoline in a mixture of water and concentrated hydrochloric acid.
-
Add tin powder portion-wise to the stirred suspension. The reaction is exothermic and may require cooling.
-
After the addition is complete, heat the mixture on a water bath for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution to precipitate tin salts.
-
Extract the 8-aminoquinoline with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 8-aminoquinoline.
-
The product can be purified by recrystallization or distillation under reduced pressure.
Method B: Reduction with Iron in Acetic Acid
This method offers a milder alternative to tin and HCl.
Materials:
-
8-Nitroquinoline
-
Iron (Fe) powder
-
Glacial acetic acid
-
Water
-
Sodium carbonate solution
Protocol:
-
Dissolve 8-nitroquinoline in a mixture of ethanol and glacial acetic acid.
-
Heat the solution to reflux and add iron powder in portions.
-
Continue refluxing for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in water and neutralize with a sodium carbonate solution to precipitate the product.
-
Filter the 8-aminoquinoline, wash with water, and dry.
Method C: Catalytic Hydrogenation
This method is clean and often provides high yields.
Materials:
-
8-Nitroquinoline
-
Palladium on carbon (Pd/C, 5-10%) or Raney Nickel
-
Ethanol or Ethyl acetate (B1210297)
-
Hydrogen gas source (hydrogenator)
Protocol:
-
Dissolve 8-nitroquinoline in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C or Raney Nickel.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to obtain 8-aminoquinoline.
Quantitative Data for the Synthesis of 8-Aminoquinoline
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| A | Sn / HCl | Water / HCl | Water bath | 1-2 h | ~70-80 |
| B | Fe / Acetic Acid | Ethanol / Acetic Acid | Reflux | 2-3 h | ~80-90 |
| C | H₂ / Pd/C | Ethanol | Room Temp. | 2-4 h | >95 |
Yields are approximate and can vary based on reaction scale and purification methods.
Reduction of this compound to 5-Aminoquinoline
The following protocols can be used for the reduction of this compound.
Method A: Reduction with CuO and Hydrazine (B178648) Monohydrate
A recent study has shown this to be a highly efficient method.[5]
Materials:
-
This compound
-
Copper(II) oxide (CuO)
-
Hydrazine monohydrate
-
Ethanol
Protocol:
-
To a solution of this compound in ethanol, add CuO and hydrazine monohydrate.
-
Stir the mixture at room temperature. The reaction is reported to be very fast.[5]
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst.
-
Evaporate the solvent to obtain 5-aminoquinoline.
Method B: Reduction with Iron under Mechanochemical Conditions
A sustainable approach using ball milling has been reported.[6]
Materials:
-
This compound
-
Iron (Fe) powder
-
Water
-
Acetic acid (additive)
-
Ball mill
Protocol:
-
Place this compound, iron powder, a small amount of water, and acetic acid into a stainless-steel milling jar with milling balls.
-
Mill the mixture for several hours.
-
After milling, extract the product with a suitable solvent and purify.
Quantitative Data for the Synthesis of 5-Aminoquinoline
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| A | CuO / N₂H₄·H₂O | Ethanol | Room Temp. | ~10 min | 100[5] |
| B | Fe / H₂O (ball mill) | None | Room Temp. | 6 h | 94[6] |
Yields are as reported in the cited literature and may vary.
Conclusion
The synthesis of 8-aminoquinoline is a well-established process that begins with the nitration of quinoline, followed by isomer separation and reduction of 8-nitroquinoline. While a direct conversion from this compound is not the standard route, the 5-nitro isomer can be effectively reduced to 5-aminoquinoline using modern, efficient methods. The protocols and data presented in this application note provide a comprehensive guide for researchers in the synthesis of these important chemical intermediates.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. EP0858998A1 - Separation of this compound and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
Application of 5-Nitroquinoline in the Development of Antimicrobial Agents: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the exploration of novel antimicrobial scaffolds. The 5-nitroquinoline core has garnered significant attention as a privileged structure in the development of potent antimicrobial agents. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the investigation and application of this compound derivatives for antimicrobial drug discovery.
Application Notes
This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The most prominent derivative, 5-nitro-8-hydroxyquinoline, also known as nitroxoline (B368727), is a urinary antiseptic that exemplifies the therapeutic potential of this chemical class.
The primary mechanism of action for many this compound derivatives is believed to be the chelation of essential divalent metal ions, particularly iron (Fe²⁺) and zinc (Zn²⁺).[1] These metal ions are crucial cofactors for a variety of bacterial enzymes involved in critical cellular processes. By sequestering these ions, this compound compounds disrupt these metabolic pathways, leading to bacteriostatic or bactericidal effects. This mechanism is particularly effective in inhibiting the formation of biofilms, which are notoriously resistant to conventional antibiotics. For instance, sub-MIC (Minimum Inhibitory Concentration) levels of nitroxoline have been shown to significantly reduce biofilm mass in Pseudomonas aeruginosa by interfering with iron and zinc homeostasis.[2]
The versatility of the this compound scaffold allows for extensive chemical modification to enhance antimicrobial potency, broaden the spectrum of activity, and improve pharmacokinetic properties. Substitutions at various positions of the quinoline (B57606) ring can be explored to modulate the compound's lipophilicity, metal-chelating ability, and interaction with bacterial targets.
Quantitative Antimicrobial Data
The following tables summarize the in-vitro antimicrobial activity of representative this compound derivatives against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's potency.
Table 1: Antibacterial Activity of 5-Nitro-8-hydroxyquinoline (Nitroxoline)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 2 - 16 | [3] |
| Klebsiella pneumoniae | 4 - 32 | [3] |
| Pseudomonas aeruginosa | 16 - >128 | [2] |
| Staphylococcus aureus | 1 - 8 | [3] |
| Enterococcus faecalis | 4 - 16 | [3] |
| Acinetobacter baumannii | 8 - 32 | [3] |
Table 2: Antifungal Activity of 5-Nitro-8-hydroxyquinoline (Nitroxoline)
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans | 2 - 16 | [3] |
| Candida auris | 0.125 - 1 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of novel this compound derivatives.
Protocol 1: Synthesis of 8-Hydroxy-5-nitroquinoline
This protocol describes the nitration of 8-hydroxyquinoline (B1678124) to produce the key intermediate, 8-hydroxy-5-nitroquinoline.[1]
Materials:
-
8-hydroxyquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Deionized Water
-
Three-necked flask, thermometer, dropping funnel, ice-salt bath, Büchner funnel
Procedure:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 10.0 g of 8-hydroxyquinoline in portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.
-
Prepare a nitrating mixture of 6.0 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution over 1 hour, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto approximately 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Dry the product under vacuum to yield 8-hydroxy-5-nitroquinoline.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a pure overnight culture, pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compound and to a growth control well (containing only broth and inoculum). A sterility control well (broth only) should also be included.
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth, as observed by the naked eye or by measuring absorbance with a microplate reader.
Protocol 3: Anti-Biofilm Assay using Crystal Violet Staining
This protocol is used to quantify the ability of a compound to inhibit biofilm formation.[2][6]
Materials:
-
Test compound
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
Luria-Bertani (LB) broth or other suitable medium
-
Sterile 96-well flat-bottomed microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or a solution of 70% ethanol
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of P. aeruginosa in LB broth. Dilute the culture 1:100 into fresh LB media.
-
Biofilm Formation: a. Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. b. Add 100 µL of the test compound at various concentrations (prepared in the same media) to the wells. Include a no-compound control. c. Incubate the plate statically at 37 °C for 24 hours.
-
Staining and Quantification: a. After incubation, carefully discard the planktonic (free-floating) cells by inverting the plate and gently tapping it on absorbent paper. b. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the wells four times with 200 µL of PBS. e. Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet. f. Measure the absorbance at 550-600 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound Derivatives
Caption: Metal chelation by 5-nitroquinolines disrupts essential bacterial enzymatic functions.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Diagram 3: Workflow for Anti-Biofilm Assay
Caption: Step-by-step workflow for the crystal violet anti-biofilm assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Nitroquinoline in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroquinoline and its derivatives represent a versatile class of ligands in coordination chemistry. The quinoline (B57606) scaffold itself is a prominent feature in many biologically active compounds. The introduction of a nitro group at the 5-position modulates the electronic properties of the ligand, influencing its coordination behavior and the properties of the resulting metal complexes. This document provides detailed application notes and protocols for the use of this compound-based ligands, with a particular focus on 8-hydroxy-5-nitroquinoline, a common chelating agent in this family.
The coordination of this compound derivatives to metal ions has been shown to enhance their therapeutic potential, leading to the development of novel anticancer and antimicrobial agents. The metal complexes often exhibit increased biological activity compared to the free ligands, which is attributed to mechanisms such as iron deprivation and the formation of redox-active copper complexes that can induce apoptosis in cancer cells.
These notes will cover the synthesis of 8-hydroxy-5-nitroquinoline, the preparation of its metal complexes, a summary of key quantitative data for these complexes, and an overview of their proposed mechanism of action in cancer therapy.
Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxy-5-nitroquinoline
This protocol describes a two-step synthesis of 8-hydroxy-5-nitroquinoline from 8-hydroxyquinoline (B1678124) via a nitroso intermediate.[1][2]
Step 1: Synthesis of 8-Hydroxy-5-nitrosoquinoline
-
Reaction Setup: In a suitable reaction vessel, dissolve 8-hydroxyquinoline in a minimal amount of a suitable solvent. Cool the solution in an ice bath.
-
Nitrosation: Slowly add a solution of sodium nitrite. Subsequently, add sulfuric acid dropwise while maintaining a low temperature and stirring vigorously.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, adjust the pH of the mixture to ~5.0 with a sodium hydroxide (B78521) solution to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and purify by recrystallization from a suitable solvent like methanol (B129727) to yield 8-hydroxy-5-nitrosoquinoline.
Step 2: Oxidation to 8-Hydroxy-5-nitroquinoline
-
Reaction Setup: In a beaker, prepare a mixture of concentrated nitric acid and water, and cool it in an ice bath.
-
Addition of Starting Material: Slowly add finely ground 8-hydroxy-5-nitrosoquinoline hydrochloride to the nitric acid solution while stirring and maintaining the temperature at approximately 17°C.
-
Reaction Time: Continue stirring for about 85 minutes at 17°C.
-
Precipitation: Add an equal volume of cold water to the reaction mixture and cool to 0°C. Adjust the pH to 13.0 with a cold, concentrated potassium hydroxide solution.
-
Neutralization and Isolation: Neutralize the solution with acetic acid to precipitate the product. Collect the precipitate by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol (B145695) to obtain pure, bright yellow crystals of 8-hydroxy-5-nitroquinoline.
Protocol 2: General Synthesis of Metal(II) Complexes with 8-Hydroxy-5-nitroquinoline
This protocol provides a general method for the synthesis of divalent metal complexes of 8-hydroxy-5-nitroquinoline, such as those of Cu(II), Zn(II), Ni(II), and Co(II).[3]
-
Ligand Solution Preparation: Dissolve 8-hydroxy-5-nitroquinoline (2 mmol) in a suitable solvent like ethanol or methanol (e.g., 20 mL). Gentle warming may be necessary for complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal(II) salt (1 mmol) (e.g., CuCl₂, Zn(CH₃COO)₂, NiCl₂·6H₂O, CoCl₂·6H₂O) in a minimal amount of deionized water or the same solvent used for the ligand.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
pH Adjustment: To facilitate the deprotonation of the hydroxyl group and promote complexation, add a dilute solution of a base (e.g., 0.1 M NaOH in water or an ethanolic solution of triethylamine) dropwise to the reaction mixture until a precipitate forms or a color change is observed.
-
Reaction Completion: Stir the reaction mixture at room temperature for several hours or heat under reflux for 1-3 hours to ensure the completion of the reaction. Monitor the reaction progress using TLC.
-
Isolation of the Complex: After cooling to room temperature, collect the precipitated metal complex by filtration.
-
Purification: Wash the collected solid with the reaction solvent and then with a non-polar solvent such as diethyl ether or hexane. The complex can be further purified by recrystallization from a suitable solvent or solvent mixture.
Quantitative Data
The stability of metal complexes with this compound derivatives is crucial for their biological activity. The following tables summarize the pKa values for a 5-nitro-8-hydroxyquinoline-proline hybrid ligand and the formation constants (logβ) for its complexes with several biologically relevant metal ions.
Table 1: pKa Values of 5-Nitro-8-hydroxyquinoline-proline Hybrid (HQNO₂-L-Pro) [4]
| Method | pKₐ₁ (OH) | pKₐ₂ (NₚᵣₒH⁺) |
| pH-potentiometry | 8.55 ± 0.02 | 10.51 ± 0.02 |
| UV-vis | 8.52 ± 0.01 | 10.54 ± 0.01 |
| ¹H NMR | 8.50 ± 0.05 | 10.55 ± 0.05 |
Conditions: t = 25.0 °C
Table 2: Formation Constants (logβ) of Metal Complexes with HQNO₂-L-Pro [4]
| Species | Fe(III) | Fe(II) | Cu(II) | Zn(II) |
| [M(HL)] | 12.33 ± 0.03 | - | 10.61 ± 0.01 | 8.87 ± 0.02 |
| [M(HL)₂] | 23.63 ± 0.04 | 15.68 ± 0.04 | 20.37 ± 0.01 | 17.20 ± 0.02 |
| [M(HL)₃] | 32.7 ± 0.1 | 22.06 ± 0.05 | - | - |
| [M(H₂L)(HL)] | - | - | 23.31 ± 0.02 | - |
| [M₂(HL)₂] | - | - | 25.46 ± 0.02 | - |
| [M(OH)(HL)] | - | - | - | 7.74 ± 0.04 |
| [M(OH)₂(HL)] | - | - | - | - |
H₂L represents the neutral form of the ligand. Charges of the complexes are omitted for clarity. Conditions: I = 0.1 M (KCl); t = 25.0 °C.
Mechanism of Action & Signaling Pathways
The anticancer activity of this compound metal complexes is often linked to their ability to induce programmed cell death, or apoptosis. One of the proposed mechanisms involves the induction of the intrinsic (mitochondrial) apoptosis pathway.
This pathway is initiated by cellular stress, which can be triggered by the metal complex. This leads to changes in the mitochondrial membrane permeability, regulated by the Bcl-2 family of proteins. An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) results in the release of cytochrome c from the mitochondria into the cytoplasm.[5] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which then cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and evaluation of this compound metal complexes.
Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by this compound metal complexes.
References
Troubleshooting & Optimization
How to separate 5-Nitroquinoline from 8-nitroquinoline isomers.
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common laboratory procedures. This guide focuses on the separation of 5-nitroquinoline and 8-nitroquinoline (B147351) isomers, a frequent challenge in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and 8-nitroquinoline challenging?
The separation of this compound and 8-nitroquinoline is difficult due to their status as positional isomers. They share the same molecular formula and weight, leading to very similar physical properties such as polarity and solubility in common solvents. This makes their resolution by standard chromatographic or crystallization techniques challenging.
Q2: What is the most effective method for separating these isomers?
A highly effective method involves the selective crystallization of their hydrohalide salts. Specifically, a process utilizing wet dimethylformamide (DMF) has been shown to selectively precipitate this compound hydrohalide from a mixture of nitroquinoline isomer hydrohalide salts.[1][2]
Q3: Are there other potential methods for separation?
While the selective crystallization of hydrohalide salts is a documented method, other techniques such as High-Performance Liquid Chromatography (HPLC) could be developed. Reverse-phase HPLC methods have been used for the analysis of 8-nitroquinoline and could likely be adapted to separate the 5- and 8- isomers with careful optimization of the mobile phase and stationary phase.[3]
Troubleshooting Guide: Isomer Separation via Selective Crystallization
This guide addresses common issues encountered during the separation of this compound and 8-nitroquinoline by selective crystallization of their hydrohalide salts.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no precipitation of this compound hydrohalide | Incorrect solvent used. | The use of wet dimethylformamide (DMF) is crucial for selective precipitation. Other solvents have been shown to be ineffective.[1] Ensure the DMF contains a small amount of water (0.5% to 10%).[1] |
| Insufficient cooling. | The solution should be cooled to approximately 25°C to ensure complete precipitation of the this compound hydrohalide.[1] | |
| The ratio of this compound to other isomers is too low. | For good separation, the mixture should contain at least 40-50% this compound hydrohalide.[1] | |
| Precipitate is a mixture of both 5- and 8-nitroquinoline isomers | Solvent is not "wet" DMF. | The presence of water in the DMF is critical for the selectivity of the precipitation.[1] Using anhydrous DMF or other solvents will likely result in the co-precipitation of both isomers.[1] |
| Incomplete dissolution before cooling. | Ensure the slurry is heated sufficiently (95°C-100°C) to achieve complete dissolution before cooling is initiated.[1] | |
| Low yield of purified 8-nitroquinoline from the filtrate | Incorrect pH adjustment. | After removal of the this compound hydrochloride, the pH of the filtrate should be carefully adjusted to 3.5 with a dilute base like sodium bicarbonate to precipitate the 8-nitroquinoline.[1] |
| Impurities in the starting mixture. | The initial nitration of quinoline (B57606) produces a mixture of isomers. The purity of the starting material will affect the final yield of both isomers.[1] |
Experimental Protocols
Protocol 1: Selective Crystallization of this compound Hydrochloride
This protocol is based on a patented method for the separation of this compound from a mixture of nitroquinoline isomers.[1]
1. Formation of Hydrochloride Salts:
-
A crude mixture of nitroquinoline isomers, typically obtained from the nitration of quinoline, is dissolved in ethyl acetate.
-
Hydrogen chloride gas is bubbled through the solution in an amount approximately equivalent to the total moles of the nitroquinoline isomers present.
-
The precipitated mixture of nitroquinoline hydrochloride salts is collected by filtration.
2. Selective Crystallization:
-
The mixture of hydrochloride salts is suspended in wet dimethylformamide (DMF containing 0.5% to 5% water) to form a slurry. A ratio of at least 5 parts solvent to 1 part mixture is recommended.[1]
-
The slurry is heated to between 95°C and 100°C until complete dissolution is achieved.[1]
-
The solution is then cooled to 25°C. Crystallization of this compound hydrochloride typically begins between 75°C and 80°C.[1]
-
The precipitated this compound hydrochloride is collected by filtration, washed with ethyl acetate, and dried. This process can yield this compound hydrochloride with a purity of over 99%.[1]
Protocol 2: Isolation of 8-Nitroquinoline
1. Precipitation and Purification:
-
The filtrate from the selective crystallization of this compound hydrochloride, which is rich in 8-nitroquinoline hydrochloride, is treated to recover the 8-nitroquinoline.
-
The pH of the solution is carefully adjusted to 3.5 using a dilute aqueous sodium bicarbonate solution. This causes the 8-nitroquinoline to precipitate as a solid.[1]
-
The solid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as isopropyl alcohol, to yield 8-nitroquinoline with high purity (e.g., 99.6%).[1]
Data Presentation
Table 1: Purity of this compound Hydrochloride After Selective Crystallization
| Parameter | Value |
| Purity of this compound HCl | 99.0% - 99.8% |
| 8-Nitroquinoline HCl impurity | < 0.5% |
| Overall yield from quinoline | ~35-37% |
Data sourced from a patented experimental procedure.[1]
Table 2: Purity of 8-Nitroquinoline After Isolation and Recrystallization
| Parameter | Value |
| Purity of 8-Nitroquinoline | 99.6% |
| This compound impurity | < 0.5% |
Data sourced from a patented experimental procedure.[1]
Visualization
Caption: A flowchart illustrating the key steps for the separation of 5- and 8-nitroquinoline isomers.
References
Technical Support Center: Purification of Crude 5-Nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic aromatic nitro compound with the chemical formula C₉H₆N₂O₂. It appears as a pale yellow crystalline solid.[1] It serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry for the development of novel drug candidates, including potential anti-cancer and antimicrobial agents.
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method depends on the level of purity required and the nature of the impurities present.
Q3: What are the main impurities found in crude this compound?
A3: A significant impurity in crude this compound, arising from the nitration of quinoline (B57606), is its positional isomer, 8-nitroquinoline (B147351). Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents from the synthesis.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] It is important to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[3] Always handle this compound in a well-ventilated space and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Q5: Is this compound hazardous?
A5: Yes, this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[4][5] It is crucial to consult the Safety Data Sheet (SDS) before handling this compound and to follow all safety precautions.[2]
Troubleshooting Guides
Recrystallization
Problem 1: Oiling Out During Recrystallization
-
Cause: The solute has melted before it dissolves in the solvent, or the solubility of the compound in the solvent is too high at the boiling point, causing it to separate as a liquid instead of crystallizing. This is more common when the melting point of the solid is lower than the boiling point of the solvent.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly. Insulating the flask can promote the formation of crystals over oil.
-
If the problem persists, select a different solvent or solvent system with a lower boiling point.
-
Problem 2: No Crystal Formation Upon Cooling
-
Cause: The solution is not supersaturated, meaning either too much solvent was used, or the compound is highly soluble even at low temperatures.
-
Solution:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of pure this compound.
-
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility.
-
Problem 3: Low Recovery of Purified Product
-
Cause:
-
Too much solvent was used, leaving a significant amount of the product in the mother liquor.
-
The crystals were filtered before crystallization was complete.
-
The product is more soluble in the chosen solvent than anticipated.
-
-
Solution:
-
Before filtering, ensure the solution has been adequately cooled for a sufficient amount of time to maximize crystal formation.
-
Minimize the amount of cold solvent used to wash the crystals during filtration.
-
If a significant amount of product remains in the mother liquor, concentrate it and cool to recover a second crop of crystals. Note that the second crop may be less pure than the first.
-
Column Chromatography
Problem 1: Poor Separation of this compound from 8-Nitroquinoline
-
Cause: The chosen mobile phase does not provide sufficient difference in elution times for the two isomers on the selected stationary phase.
-
Solution:
-
Optimize the mobile phase:
-
Use a less polar solvent system. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point for silica (B1680970) gel chromatography. Systematically decrease the polarity by reducing the proportion of ethyl acetate.
-
Employ gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can enhance the separation of closely eluting compounds.
-
-
Consider a different stationary phase: If silica gel is ineffective, alumina (B75360) or a specialized stationary phase for isomer separation (e.g., a Phenyl or PFP column for HPLC) could provide better selectivity.[6][7]
-
Problem 2: Tailing of the Product Peak
-
Cause: Strong interaction between the slightly basic quinoline nitrogen and acidic sites on the silica gel stationary phase. This can also be caused by overloading the column.
-
Solution:
-
Add a modifier to the eluent: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine, into the mobile phase to neutralize the acidic sites on the silica gel.
-
Reduce the sample load: Ensure the amount of crude material loaded onto the column is appropriate for its size (typically 1-5% of the stationary phase weight).
-
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol (B145695) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of hot ethanol until the solid has just completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification via Hydrochloride Salt Formation and Crystallization[8]
This method is particularly effective for separating this compound from its 8-nitroquinoline isomer.
-
Salt Formation: Dissolve the crude mixture of nitroquinoline isomers in a suitable solvent such as ethyl acetate. Add hydrogen chloride (gas or a solution in an appropriate solvent) to precipitate the hydrochloride salts of the isomers.
-
Slurry Formation: Collect the precipitated hydrochloride salts and suspend them in wet dimethylformamide (DMF) containing about 0.5% to 5% water. A ratio of at least 5 parts solvent to 1 part mixture is recommended.[8]
-
Dissolution: Heat the slurry to between 95°C and 100°C with stirring until all the solid dissolves.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature (around 25°C). The this compound hydrochloride will selectively crystallize.[8]
-
Isolation: Collect the crystals by filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of cold ethyl acetate and dry them thoroughly. The resulting solid is this compound hydrochloride, which can be neutralized with a base to yield the free this compound if desired.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | Soluble, increases with temperature | [1] |
| Methanol | Soluble | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1] |
| Water | Limited solubility | [1] |
Table 2: Example Purification Data for this compound Hydrochloride
| Purification Step | Purity of this compound Isomer | Purity of 8-Nitroquinoline Isomer | Overall Yield | Reference |
| Crude Mixture | ~55% | ~45% | - | [8] |
| After Crystallization from Wet DMF | 99.0% | 0.41% | 34.5% | [8] |
| After a Second Crystallization | 99.8% | Not reported | 37% | [8] |
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. welch-us.com [welch-us.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
How to improve the reaction yield of 5-Nitroquinoline synthesis.
Welcome to the technical support center for 5-Nitroquinoline synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the main challenges affecting the yield?
A1: The most prevalent and direct method for synthesizing this compound is the electrophilic nitration of quinoline (B57606) using a mixture of concentrated nitric acid and sulfuric acid.[1][2] The primary challenge of this synthesis is the formation of a mixture of positional isomers, predominantly this compound and 8-Nitroquinoline (B147351).[1][2] This lack of regioselectivity means that the crude product is an isomeric mixture, necessitating a challenging purification step that significantly impacts the final isolated yield of the pure this compound.
Q2: My overall yield is low. What are the most likely causes?
A2: Low yields in this compound synthesis can typically be attributed to three main factors:
-
Inefficient Isomer Separation: The most significant loss of yield often occurs during the purification process. Incomplete separation of this compound from the 8-Nitroquinoline isomer will result in a lower yield of the desired product.[1]
-
Sub-optimal Reaction Conditions: The nitration reaction is highly exothermic.[1] Improper control of the reaction temperature (ideally 95°C-110°C) can lead to the formation of unwanted byproducts, including dinitrated species, or decomposition of the starting material.[1][3]
-
Reagent Purity and Stoichiometry: The purity of quinoline and the precise ratio of nitric acid to quinoline are critical. Using approximately 1.5 equivalents of nitric acid is recommended to drive the reaction to completion without promoting excessive side reactions.[1]
Q3: How can I effectively separate this compound from its 8-Nitro isomer?
A3: An effective method for separating the isomers is through the formation of their hydrochloride salts followed by fractional crystallization.[1] this compound hydrochloride has different solubility properties than 8-Nitroquinoline hydrochloride. By using wet dimethylformamide (DMF) containing about 0.5% to 5% water as the crystallization solvent, this compound hydrochloride can be selectively precipitated while the 8-nitro isomer remains largely in solution.[1] This technique has been shown to yield this compound hydrochloride with high purity (99.8%).[1]
Q4: I am observing a dark, tarry crude product instead of the expected crystalline solid. What went wrong?
A4: The formation of a dark or tarry product is usually a sign of side reactions caused by excessive heat. The nitration of quinoline is a strongly exothermic process.[1][4] If the nitric acid is added too quickly or if external cooling is insufficient, the reaction temperature can rise uncontrollably, leading to decomposition and polymerization of the reactants. To prevent this, nitric acid should be added dropwise at a rate that maintains the temperature within the optimal range (100°C-110°C), and the reaction mixture should be stirred efficiently.[1]
Q5: Are there alternative synthesis routes to direct nitration?
A5: Yes, the Skraup synthesis is a well-known method for producing quinolines.[5] To synthesize this compound via this route, m-nitroaniline would be reacted with glycerol, sulfuric acid, and an oxidizing agent.[6] This reaction typically yields a mixture of this compound and 7-Nitroquinoline.[6][7] The ratio of these isomers depends on the reaction conditions. However, for producing this compound specifically, the direct nitration of quinoline followed by efficient isomer separation is generally the more straightforward approach.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Inefficient separation of 5-NQ and 8-NQ isomers. | Implement the hydrochloride salt formation and fractional crystallization protocol using wet DMF.[1] See Protocol 2 for details. |
| Incomplete reaction. | Ensure the use of at least 1.5 equivalents of nitric acid and maintain the reaction at 100-110°C for the recommended time.[1] Monitor reaction completion via HPLC or TLC. | |
| Poor Purity of Final Product | Co-precipitation of the 8-Nitroquinoline isomer. | Optimize the water content in the DMF for crystallization (1.25% is reported to be highly effective).[1] Ensure slow cooling to promote selective crystal growth. |
| Dark, Tarry Crude Product | Reaction overheating (runaway reaction). | Add the nitric acid dropwise with vigorous stirring and external cooling to maintain the temperature below 110°C.[1] Adding a moderator like ferrous sulfate (B86663) can also make the reaction less violent in similar syntheses.[5] |
| Reaction Fails to Initiate | Low reaction temperature or insufficient acid catalyst. | Ensure the reaction mixture is heated to the required initiation temperature (~100°C).[1] Verify the concentration and volume of the sulfuric acid used. |
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data for the synthesis and purification of this compound.
Table 1: Optimal Conditions for Nitration of Quinoline
| Parameter | Value | Source |
| Reactants | Quinoline, 71% Nitric Acid, Conc. Sulfuric Acid | [1] |
| Nitric Acid Stoichiometry | ~1.5 equivalents | [1] |
| Reaction Temperature | 100°C - 110°C | [1] |
| Reaction Time | ~30 minutes (post-addition) | [1] |
| Typical Crude Yield (Isomer Mix) | ~91% | [1] |
| Crude Product Composition | ~55% this compound, ~45% 8-Nitroquinoline | [1] |
Table 2: Solvent System for Isomer Separation via Crystallization
| Solvent System | Efficacy | Source |
| Ethyl Acetate (B1210297) | Precipitates both 5- and 8-nitroquinoline hydrochlorides together, poor separation. | [1] |
| Wet Dimethylformamide (DMF) | Selectively precipitates this compound hydrochloride, leading to good separation and high purity. | [1] |
| Anhydrous Dimethylformamide | Less effective for selective precipitation compared to wet DMF. | [1] |
Experimental Protocols
Protocol 1: Nitration of Quinoline to Produce a Mixture of Nitroquinoline Isomers
This protocol is adapted from the procedure described in patent EP0858998A1.[1]
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Reactant Addition: While stirring, add quinoline (12.9 g, 0.10 mole) dropwise over 5 minutes. The mixture will exotherm; no external temperature control is needed at this stage.
-
Heating: Heat the mixture to 100°C.
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Nitration: Add 71% nitric acid (9.4 mL, 0.15 mole) dropwise at a rate that maintains the internal temperature between 100°C and 110°C.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes. Monitor the reaction's completion by HPLC.
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Work-up (Quenching): Cool the reaction mixture slightly and pour it onto a mixture of 200 mL of methylene (B1212753) chloride and 300 mL of ice.
-
Neutralization: Place the two-phase mixture in an ice bath to keep the temperature below 25°C. Slowly add concentrated ammonium (B1175870) hydroxide (B78521) until the pH of the aqueous layer reaches 10.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic phase. Extract the aqueous layer with an additional 100 mL of methylene chloride.
-
Isolation: Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure. This will afford the crude mixture of nitroquinoline isomers as an oil that crystallizes on standing (approx. 15.8 g, 91% total yield).
Protocol 2: Separation of this compound via Fractional Crystallization
This protocol is adapted from the procedure described in patent EP0858998A1.[1]
-
Salt Formation: Dissolve the crude nitroquinoline mixture (e.g., 15.8 g) in "Wet DMF" (Dimethylformamide with ~1.25% water). Add hydrogen chloride gas until the this compound is converted to its hydrochloride salt, forming a slurry.
-
Dissolution: Heat the slurry to 95°C-100°C with stirring until all solids dissolve, forming a clear solution.
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Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature (25°C). The desired this compound hydrochloride will begin to crystallize at approximately 75°C-80°C.
-
Isolation: Collect the cream-colored solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethyl acetate (2 x 25 mL) to remove residual soluble impurities.
-
Drying: Dry the product in a vacuum oven. The expected result is 99.8% pure this compound hydrochloride with an overall yield of approximately 37% from the initial quinoline.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.
References
- 1. EP0858998A1 - Separation of this compound and 8-nitroquinoline - Google Patents [patents.google.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yields in the Doebner-von Miller synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Doebner-von Miller synthesis of quinolines, with a focus on addressing the issue of low yields.
Troubleshooting Guide: Low Yields
Low yields in the Doebner-von Miller reaction can be a significant hurdle. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve the problem.
Q1: My reaction is producing a very low yield of the desired quinoline (B57606), or no product at all. What are the primary causes?
Low yields can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. The most common culprits include:
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Polymerization of the α,β-unsaturated carbonyl compound: These compounds are prone to polymerization under acidic conditions, which is a primary cause of low yields and tar formation.[1][2][3]
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Harsh Reaction Conditions: High temperatures and highly concentrated strong acids can lead to the degradation of both starting materials and the quinoline product.[1]
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Substrate Reactivity: Anilines with strong electron-withdrawing groups may be less reactive, leading to poor conversion.[1]
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Inappropriate Catalyst or Catalyst Concentration: The choice and amount of acid catalyst are critical. Both insufficient and excessive acid can negatively impact the reaction.[2][3]
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Absence of a Suitable Oxidizing Agent: While not always required as intermediates can sometimes act as internal oxidizing agents, an external oxidant often improves yield by ensuring complete aromatization.[1][2]
Q2: I am observing significant tar or sticky, insoluble byproduct formation. How can I prevent this and improve my product yield?
Tar formation is a frequent issue, often linked to the polymerization of the α,β-unsaturated carbonyl compound.[1] Here are some strategies to mitigate this:
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Slow Addition of the Carbonyl Compound: Adding the α,β-unsaturated aldehyde or ketone slowly to the reaction mixture can help control the reaction rate and minimize polymerization.[1][2]
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Use of a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can significantly reduce its polymerization in the acidic aqueous phase.[1][3]
-
Employ Acetal (B89532) Protecting Groups: Using an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is hydrolyzed in situ under the acidic conditions to generate the reactive aldehyde.[1]
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Milder Reaction Conditions: Optimizing for the mildest possible temperature and acid concentration can reduce tar formation.[1]
Q3: How do I choose the right catalyst and optimize its concentration for a higher yield?
The choice of acid catalyst can significantly influence the reaction's success. Both Brønsted and Lewis acids can be effective.
-
Common Brønsted Acids: Include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA).[1][4]
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Common Lewis Acids: Include tin tetrachloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), and hafnium(IV) triflate (Hf(OTf)₄).[1][4]
Start with concentrations reported in the literature for similar substrates and then screen different acids and concentrations to find the optimal conditions for your specific reaction.
Q4: My aniline (B41778) substrate is deactivated due to electron-withdrawing groups. How can I improve the yield in this case?
For less reactive anilines, more forcing conditions may be necessary.[1] Consider the following adjustments:
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Higher Temperatures: Gradually increase the reaction temperature to drive the reaction forward.
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Longer Reaction Times: Allow the reaction to proceed for a longer duration to ensure complete conversion.
-
More Effective Catalytic System: Experiment with different, more potent Lewis or Brønsted acids.
Frequently Asked Questions (FAQs)
Q1: Is an external oxidizing agent always necessary in the Doebner-von Miller reaction?
Not always. In many instances, a Schiff base intermediate can act as an internal oxidizing agent. However, the addition of an external oxidant, such as nitrobenzene (B124822) or arsenic acid, is often employed to improve the yield by ensuring the complete aromatization of the dihydroquinoline intermediate to the final quinoline product.[1][2]
Q2: What is the general mechanism of the Doebner-von Miller reaction, and how can understanding it help in troubleshooting?
The reaction mechanism is complex and still a subject of some debate.[4] However, a generally accepted pathway involves the following key steps:
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Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[5]
-
Cyclization of the resulting intermediate.
-
Dehydration.
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Oxidation to form the aromatic quinoline ring.
Understanding this pathway helps in identifying potential pitfalls. For instance, the initial Michael addition can be slow for deactivated anilines, and the cyclization can be hindered by steric effects. The final oxidation step is crucial for obtaining the desired product, highlighting the potential need for an external oxidant.
Q3: How can I purify my quinoline product from the reaction mixture, especially if tar is present?
Purification can be challenging due to the nature of the byproducts. A standard workup procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Carefully neutralizing the acid with a base (e.g., saturated sodium bicarbonate solution).
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The basic quinoline product can then be extracted into an organic solvent.[1]
-
Further purification can be achieved through column chromatography on silica (B1680970) gel or recrystallization.[1]
Data Presentation
Table 1: Effect of Catalyst on the Doebner-von Miller Reaction Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hf(OTf)₄ (10) | Dichloromethane | Room Temp | 48 | 62 (mixture) |
| HCl (conc.) | Ethanol | Reflux | 24 | Low/No Reaction |
| H₂SO₄ (conc.) | None | 100 | 12 | Complex Mixture |
| TFA | None | Reflux | 12 | 80 |
| Sc(OTf)₃ (10) | Acetonitrile | 80 | 24 | Moderate |
Note: Yields are highly substrate-dependent. This table provides a general comparison based on literature findings. For the reaction between 2,3-dimethylaniline (B142581) and methyl (3E)-2-oxo-4-phenylbut-3-enoate, TFA was shown to be highly effective.[6]
Experimental Protocols
Protocol 1: General Procedure for the Doebner-von Miller Synthesis
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To a round-bottom flask, add the aniline derivative.
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In a separate container, prepare a solution of the α,β-unsaturated carbonyl compound in a suitable solvent (if necessary).
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Add the acid catalyst to the aniline.
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If using an external oxidizing agent, add it to the reaction mixture.
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Heat the reaction mixture to the desired temperature with stirring.
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Add the solution of the α,β-unsaturated carbonyl compound dropwise over a period of time.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, proceed with the workup and purification as described in the FAQs.
Protocol 2: Troubleshooting Low Yield due to Polymerization
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Follow the general procedure, but instead of adding the α,β-unsaturated carbonyl compound at once, prepare a solution of it and add it to the reaction mixture using a syringe pump over several hours.
-
Alternatively, employ a biphasic system. Add the aniline and acid catalyst to an aqueous phase and the α,β-unsaturated carbonyl compound to an immiscible organic solvent (e.g., toluene). Heat and stir the biphasic mixture vigorously.
Visualizations
Caption: Troubleshooting workflow for low yields in the Doebner-von Miller synthesis.
Caption: Logical relationships between causes and the problem of low yield.
References
How to solve 5-Nitroquinoline solubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Nitroquinoline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is characterized by its limited solubility in water. At a pH of 7.4, its aqueous solubility is approximately 16.3 µg/mL[1]. It is a pale yellow crystalline solid that is more readily soluble in organic solvents[2].
Q2: Which organic solvents can be used to dissolve this compound?
A2: this compound exhibits good solubility in several common organic solvents. These include dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol[2]. For experimental purposes, creating a concentrated stock solution in one of these organic solvents is a common starting point before further dilution into an aqueous medium.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is pH-dependent due to the presence of a basic quinoline (B57606) nitrogen atom. The predicted pKa of this compound is approximately 2.80. This indicates that at a pH below 2.80, the molecule will be protonated, forming a more water-soluble salt. Therefore, adjusting the pH of the aqueous solution to the acidic range can significantly enhance its solubility.
Q4: What are the primary methods to improve the aqueous solubility of this compound?
A4: The primary strategies to enhance the aqueous solubility of this compound include:
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pH Adjustment: Lowering the pH of the aqueous solution to below the pKa of the quinoline nitrogen.
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Co-solvency: Using a mixture of water and a miscible organic solvent in which this compound is more soluble, such as DMSO or ethanol.
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Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with a cyclodextrin to encapsulate the hydrophobic this compound molecule and increase its apparent water solubility.
Q5: Can I prepare a stock solution of this compound in DMSO and then dilute it in my aqueous experimental buffer?
A5: Yes, this is a very common and practical approach. However, it is crucial to be aware that adding the DMSO stock solution to an aqueous buffer can cause the this compound to precipitate if its solubility limit in the final aqueous/DMSO mixture is exceeded. It is recommended to keep the final concentration of DMSO in your aqueous solution low (typically below 1%) to avoid solvent-induced artifacts in biological assays.
Troubleshooting Guide
Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution into an Aqueous Buffer.
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit in the co-solvent mixture.
Solutions:
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Decrease the Final Concentration: Reduce the target concentration of this compound in your final aqueous solution.
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Increase the Co-solvent Percentage: If your experimental system allows, slightly increasing the percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the potential effects of the organic solvent on your experiment.
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Use a Different Co-solvent: Ethanol is another option that may offer different solubility characteristics.
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pH Adjustment: If compatible with your experiment, lower the pH of your aqueous buffer to increase the solubility of this compound.
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Gentle Heating and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound, but be cautious as precipitation may reoccur upon cooling.
Logical Troubleshooting Flow for Precipitation Issues
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Low or Inconsistent Results in Biological Assays.
Possible Cause: Poor solubility of this compound in the assay medium is leading to an inaccurate effective concentration.
Solutions:
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Confirm Solubility: Before conducting the assay, visually inspect your final solution for any signs of precipitation.
-
Employ Solubilization Techniques: Utilize pH adjustment, co-solvents, or cyclodextrin complexation as described in this guide to ensure the compound is fully dissolved.
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Run a Solubility Test: Perform a preliminary experiment to determine the maximum soluble concentration of this compound in your specific assay medium under your experimental conditions.
Quantitative Data Summary
The following tables provide a summary of the solubility properties of this compound.
| Parameter | Value | Reference |
| Aqueous Solubility (pH 7.4) | 16.3 µg/mL | [1] |
| Predicted pKa | 2.80 | |
| LogP | 1.86 - 1.9 | |
| Melting Point | 71-73 °C |
| Solvent | Solubility | Reference |
| Water | Limited/Slightly Soluble | [2] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh the desired amount of this compound into a sterile, dry vial.
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Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
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If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
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Visually inspect the solution to ensure it is clear and free of particulates.
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Store the stock solution at -20°C, protected from light and moisture.
Experimental Workflow for Preparing a DMSO Stock Solution
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Solubilization using a Co-solvent System (DMSO/Aqueous Buffer)
Objective: To prepare a working solution of this compound in an aqueous buffer using DMSO as a co-solvent.
Materials:
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This compound stock solution in DMSO (e.g., 10 mM)
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Aqueous buffer (e.g., PBS, Tris-HCl), pre-warmed to the experimental temperature.
Procedure:
-
Begin with a high-concentration stock solution of this compound in 100% DMSO.
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Perform serial dilutions of the stock solution in 100% DMSO if necessary to achieve an intermediate concentration.
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While gently vortexing or swirling the pre-warmed aqueous buffer, add the required volume of the this compound/DMSO stock solution dropwise.
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Ensure the final concentration of DMSO in the aqueous solution is as low as possible (ideally ≤ 0.1% v/v) to minimize solvent effects.
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Use the final aqueous solution immediately to prevent precipitation.
Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Freeze-Drying Method)
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
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This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Magnetic stirrer and stir bar
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Freeze-dryer
Procedure:
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Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).
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Dissolve the calculated amount of cyclodextrin in deionized water with stirring.
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Separately, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
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Slowly add the this compound solution to the stirring cyclodextrin solution.
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Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
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Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
The resulting powder can be dissolved in an aqueous buffer for your experiments.
Cyclodextrin Inclusion Complexation Workflow
Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.
References
Identifying and minimizing byproducts in the nitration of quinoline.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and minimizing byproducts in the nitration of quinoline (B57606). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on byproduct distribution to assist you in your research and development endeavors.
Troubleshooting Guide
Effectively managing the nitration of quinoline requires careful control over reaction conditions to minimize byproduct formation. This guide addresses common issues encountered during the experiment.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mononitrated Products | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Deactivated Substrate: Presence of electron-withdrawing groups on the quinoline ring. 3. Loss During Workup: Products are partially soluble in the aqueous phase. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. 2. For deactivated substrates, a stronger nitrating agent (e.g., fuming nitric acid and fuming sulfuric acid) or higher reaction temperatures may be necessary. Proceed with caution to avoid over-nitration. 3. During the aqueous workup, ensure the pH is neutral or slightly basic before extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to maximize product recovery. |
| Excessive Dinitration | 1. High Reaction Temperature: Elevated temperatures increase the rate of the second nitration. 2. High Concentration of Nitrating Agent: A large excess of the nitrating agent favors dinitration. 3. Prolonged Reaction Time: Extended reaction times can lead to the formation of dinitrated byproducts. | 1. Maintain a low reaction temperature, typically between 0°C and 10°C, using an ice bath. 2. Use a stoichiometric amount of the nitrating agent or a slight excess (e.g., 1.1-1.2 equivalents). 3. Monitor the reaction closely by TLC and quench the reaction as soon as the desired mononitrated product is maximized. |
| Formation of Unwanted Isomers | 1. Reaction Conditions: The ratio of 5-nitroquinoline to 8-nitroquinoline (B147351) is influenced by the reaction temperature and acid concentration. 2. Substituent Effects: Existing substituents on the quinoline ring will direct nitration to specific positions. | 1. To favor the formation of a specific isomer, carefully control the reaction temperature. Lower temperatures generally provide a more even distribution, while higher temperatures can favor one isomer over the other, depending on the specific conditions. 2. The directing effects of substituents are inherent to the starting material. Consider a different synthetic route if the desired isomer cannot be obtained in sufficient yield. |
| Runaway Reaction | 1. Poor Temperature Control: The nitration of quinoline is a highly exothermic reaction. 2. Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can lead to a rapid and uncontrolled increase in temperature. | 1. Ensure efficient stirring and maintain a cooling bath throughout the addition of the nitrating agent. 2. Add the nitrating agent dropwise and monitor the internal temperature of the reaction mixture closely. If the temperature begins to rise rapidly, slow down or temporarily stop the addition. Have a larger ice bath or a quenching solution (e.g., cold water or a dilute solution of sodium bicarbonate) readily available for emergencies. |
| Difficult Purification | 1. Similar Polarity of Isomers: this compound and 8-nitroquinoline have very similar polarities, making them difficult to separate by column chromatography. 2. Presence of Dinitrated Byproducts: Dinitroquinolines can be difficult to separate from the mononitrated products. | 1. Separation of 5- and 8-nitroquinoline can be achieved by fractional crystallization of their salts (e.g., hydrochlorides) or by using specialized chromatographic techniques. 2. Dinitrated byproducts can often be removed by careful column chromatography using a suitable eluent system or by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the nitration of quinoline?
A1: The primary byproducts are isomers of the desired product. The nitration of quinoline typically yields a mixture of this compound and 8-nitroquinoline.[1][2] Under more forcing conditions, dinitrated byproducts such as 5,7-dinitroquinoline (B3054851) and other dinitro isomers can also be formed.
Q2: How can I control the ratio of this compound to 8-nitroquinoline?
A2: The ratio of the 5- and 8-nitro isomers is influenced by reaction conditions such as temperature. While a nearly equal mixture is often obtained, adjusting the temperature can slightly favor one isomer. For instance, nitration at 0°C can produce a roughly 1:1 ratio of this compound to 8-nitroquinoline.
Q3: What is the best method to separate this compound and 8-nitroquinoline?
A3: Due to their similar polarities, separating 5- and 8-nitroquinoline by standard column chromatography is challenging. A more effective method is fractional crystallization of their hydrohalide salts. For example, the hydrochloride salts can be separated by crystallization from wet dimethylformamide.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system for TLC is a mixture of ethyl acetate and hexane (B92381) (e.g., 1:4 or 1:3 v/v). The starting material (quinoline) will have a different Rf value than the mononitrated products, and any dinitrated byproducts will typically have a higher Rf value.
Q5: What are the signs of a runaway reaction and what should I do?
A5: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, a sudden change in color (e.g., darkening), and vigorous gas evolution. If you observe these signs, immediately remove the heating source (if any) and apply more efficient cooling (e.g., add more ice to the bath). If the reaction continues to accelerate, carefully and slowly quench the reaction by pouring it onto a large amount of crushed ice or a stirred, cold solution of a weak base like sodium bicarbonate. Always perform nitrations in a fume hood with appropriate personal protective equipment.
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution in the Mononitration of Quinoline
| Nitrating Agent | Acid Medium | Temperature (°C) | Ratio of this compound : 8-Nitroquinoline | Reference |
| HNO₃ | H₂SO₄ | 0 | ~1 : 1 | General observation from multiple sources |
| Fuming HNO₃ | Fuming H₂SO₄ | Not specified | Mixture of 5- and 8-isomers | [1] |
| HNO₃ | H₂SO₄ | 25 | 42 : 58 | Hypothetical data for illustrative purposes |
| HNO₃ | H₂SO₄ | 50 | 35 : 65 | Hypothetical data for illustrative purposes |
Note: The ratios presented are approximate and can vary based on the specific experimental setup and conditions.
Experimental Protocols
Protocol 1: General Procedure for the Mononitration of Quinoline
This protocol describes a standard method for the synthesis of a mixture of this compound and 8-nitroquinoline.
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Hydroxide (B78521) solution (e.g., 10 M)
-
Dichloromethane (B109758) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add quinoline (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3-4 eq) with continuous stirring.
-
Once the quinoline has completely dissolved and the solution has cooled, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 eq) dropwise from the dropping funnel. Maintain the internal temperature of the reaction mixture between 0°C and 10°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of this compound and 8-nitroquinoline.
Protocol 2: Separation of this compound and 8-Nitroquinoline via Fractional Crystallization of Hydrochloride Salts
This protocol outlines a method for the separation of the isomeric mixture obtained from Protocol 1.
Materials:
-
Crude mixture of this compound and 8-nitroquinoline
-
Concentrated Hydrochloric Acid
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude mixture of nitroquinolines in a suitable solvent like ethyl acetate.
-
Slowly add concentrated hydrochloric acid with stirring to precipitate the hydrochloride salts of the nitroquinolines.
-
Collect the precipitate by filtration and wash with a small amount of cold ethyl acetate.
-
Suspend the mixture of hydrochloride salts in "wet" dimethylformamide (e.g., 99.5% DMF, 0.5% water).
-
Heat the slurry with stirring until all the solids dissolve.
-
Allow the solution to cool slowly to room temperature. This compound hydrochloride is less soluble and will crystallize out first.
-
Collect the crystals of this compound hydrochloride by filtration and wash with a small amount of cold ethyl acetate.
-
The mother liquor will be enriched with 8-nitroquinoline hydrochloride. The 8-nitroquinoline can be recovered by neutralizing the filtrate with a base and extracting with an organic solvent.
Visualizations
Caption: Reaction pathway for the nitration of quinoline.
Caption: Experimental workflow for quinoline nitration and purification.
Caption: Troubleshooting decision tree for quinoline nitration.
References
Optimizing reaction conditions for synthesizing 8-(Morpholin-4-yl)-5-nitroquinoline.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 8-(Morpholin-4-yl)-5-nitroquinoline?
A1: The most common and efficient method for synthesizing 8-(Morpholin-4-yl)-5-nitroquinoline is a three-step process starting from 8-hydroxyquinoline (B1678124).[1] This process involves:
-
Nitration: Regioselective nitration of 8-hydroxyquinoline at the C5 position.[1]
-
Chlorination: Conversion of the hydroxyl group of 8-hydroxy-5-nitroquinoline to a chloro group, which is a better leaving group.[1]
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 8-chloro-5-nitroquinoline (B1347350) with morpholine (B109124) to yield the final product.[1]
Q2: What are the ideal starting materials for this synthesis?
A2: The recommended starting material is 8-hydroxyquinoline, which is readily available.[1] For the final substitution step, 8-chloro-5-nitroquinoline or 8-bromo-5-nitroquinoline (B144396) are the ideal substrates.[2] The halogen at the 8-position serves as a leaving group, activated by the electron-withdrawing nitro group at the 5-position.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1][2] A suitable mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297), can be used to separate the starting material from the product. The product, containing the polar morpholine group, will have a lower Rf value than the starting 8-halo-5-nitroquinoline.[2] Visualization can be achieved using a UV lamp or a potassium permanganate (B83412) stain.[2]
Q4: What are some critical safety precautions to consider during this synthesis?
A4: Nitroaromatic compounds can be toxic and are potentially explosive, particularly at elevated temperatures. It is crucial to handle these compounds with care in a well-ventilated fume hood.[2] The workup for the chlorination step is highly exothermic and releases HCl gas, so it must be performed cautiously in a fume hood.[1]
Troubleshooting Guide
Problem 1: Low Yield in the Final Nucleophilic Substitution Step
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Extend the reaction time and continue to monitor via TLC until the starting material is consumed.[2] |
| Insufficient Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) is used to neutralize the hydrohalic acid byproduct. A slight excess of the base may be beneficial.[1][2] |
| Impure Reagents | Use pure and dry reagents and solvents, as impurities can interfere with the reaction.[2] |
| Decomposition | If the starting material or product is degrading, consider running the reaction at a lower temperature for a longer duration.[2] |
Problem 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions of the Nitro Group | Avoid harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, which can lead to the reduction of the nitro group or other side reactions.[2] |
| Competing Nucleophilic Attack | Ensure that other nucleophilic species are absent from the reaction mixture to prevent competition with morpholine.[2] |
Problem 3: Difficulty in Purifying the Final Product
| Recommended Purification Strategy | Description |
| Recrystallization | Recrystallization from ethanol (B145695) or isopropanol (B130326) is an effective method for purifying the final product.[1] |
| Silica Gel Column Chromatography | Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to purify the crude product.[2] |
| Acid-Base Extraction | The basicity of the morpholine nitrogen allows for an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Subsequently, basify the aqueous layer and extract the product back into an organic solvent.[2] |
Experimental Protocols & Data
Step 1: Nitration of 8-Hydroxyquinoline
This initial step involves the regioselective nitration of 8-hydroxyquinoline to produce 8-hydroxy-5-nitroquinoline.[1]
Protocol:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.[1]
-
Slowly add 10.0 g (68.9 mmol) of 8-hydroxyquinoline in portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.[1]
-
Prepare a nitrating mixture of 6.0 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid.[1]
-
Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution over 1 hour, maintaining the reaction temperature below 5 °C.[1]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.[1]
-
Carefully pour the reaction mixture onto approximately 500 g of crushed ice with vigorous stirring to precipitate the yellow product, 8-hydroxy-5-nitroquinoline.[1]
-
Filter the solid using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).[1]
| Parameter | Value |
| Starting Material | 8-Hydroxyquinoline |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Temperature | 0-5 °C |
| Reaction Time | 3 hours |
| Workup | Precipitation on ice |
| Purification | Washing with cold deionized water |
Step 2: Chlorination of 8-Hydroxy-5-nitroquinoline
This step converts the hydroxyl group into a chloro group using phosphoryl chloride (POCl₃).[1]
Protocol:
-
Slowly heat a mixture of 8-hydroxy-5-nitroquinoline and phosphoryl chloride to reflux (approximately 105-110 °C) using an oil bath.[1]
-
Maintain the reflux for 4 hours. The solid will gradually dissolve.[1]
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto approximately 300 g of crushed ice in a large beaker under a fume hood. This is a highly exothermic step that releases HCl gas.[1]
-
Stir the mixture until the excess POCl₃ has been hydrolyzed.[1]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide (B78521) until a precipitate forms and the pH is approximately 7-8.[1]
-
Filter the resulting solid, wash with cold water, and dry under a vacuum.[1]
-
The crude 8-chloro-5-nitroquinoline can be purified by recrystallization from ethanol or by column chromatography.[1]
| Parameter | Value |
| Starting Material | 8-Hydroxy-5-nitroquinoline |
| Reagent | Phosphoryl Chloride (POCl₃) |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4 hours |
| Workup | Hydrolysis in ice water, followed by neutralization |
| Purification | Recrystallization or Column Chromatography |
| Typical Yield | 60-70% |
Step 3: Nucleophilic Aromatic Substitution with Morpholine
In the final step, 8-chloro-5-nitroquinoline reacts with morpholine to yield 8-(morpholin-4-yl)-5-nitroquinoline.[1]
Protocol:
-
Dissolve 2.0 g (9.6 mmol) of 8-chloro-5-nitroquinoline in 40 mL of a suitable solvent such as dimethylformamide (DMF) or ethanol in a round-bottom flask.[1]
-
Add 1.25 mL (14.4 mmol, 1.5 equivalents) of morpholine to the solution.[1]
-
Add a non-nucleophilic base such as 2.0 g (14.4 mmol) of potassium carbonate or 2.0 mL (14.4 mmol) of triethylamine to act as an HCl scavenger.[1]
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress using TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of cold water to precipitate the solid product.[1]
-
Filter the product, wash with water, and dry.[1]
-
Further purification can be achieved by recrystallization from ethanol or isopropanol.[1]
| Parameter | Value |
| Starting Material | 8-Chloro-5-nitroquinoline |
| Reagents | Morpholine, K₂CO₃ (or TEA) |
| Solvent | DMF or Ethanol |
| Temperature | 80-90 °C |
| Reaction Time | 6-8 hours |
| Workup | Precipitation in water |
| Purification | Recrystallization |
| Typical Yield | 80-90% |
Visualizations
Caption: Synthetic workflow for 8-(Morpholin-4-yl)-5-nitroquinoline.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Effective Monitoring of Quinoline Synthesis Progress Using TLC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of quinoline (B57606) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor my quinoline synthesis?
TLC is a rapid, inexpensive, and essential technique to qualitatively monitor the progress of a chemical reaction.[1][2] It allows you to:
-
Track the consumption of starting materials: By comparing the reaction mixture spot to a spot of the pure starting material, you can see it diminish over time.[3]
-
Observe the formation of the product: A new spot, corresponding to the quinoline product, should appear and ideally become more intense as the reaction progresses.[2][3]
-
Identify the presence of byproducts: The appearance of multiple new spots can indicate the formation of impurities or side-products, alerting you to potential issues with the reaction conditions.[4]
-
Determine reaction completion: The reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.[2][3]
Q2: How do I select an appropriate mobile phase (eluent) for my quinoline derivative?
The choice of eluent is critical for good separation. A good starting point for quinoline derivatives of average polarity is a mixture of ethyl acetate (B1210297) and hexanes.[5]
-
Starting Recommendation: Begin with a 10-50% ethyl acetate in hexanes mixture.[5]
-
Adjusting Polarity:
-
If your spots remain at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).[6]
-
If your spots move with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.[6]
-
-
Addressing Basicity: Quinolines are basic compounds. To prevent streaking on acidic silica (B1680970) gel plates, add a small amount of a basic modifier like triethylamine (B128534) (NEt₃) to your eluent (typically 0.1–2.0%).[5][6]
Q3: My quinoline compound is not visible under the UV lamp. How can I visualize my TLC plate?
-
Ensure the sample is not too dilute: Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between each application.[6][8]
-
Use a chemical stain: After UV visualization, use a staining agent. The plate is dipped into the staining solution and then gently heated to develop the spots.[9]
| Stain Type | Use Case for Quinoline Synthesis | Appearance |
| Iodine Chamber | General purpose, good for many organic compounds. Reversible. | Brown spots on a light brown/yellow background.[9][10] |
| Potassium Permanganate (KMnO₄) | Stains compounds that can be oxidized (e.g., alcohols, alkenes, some amines). | Yellow/brown spots on a purple background.[10] |
| p-Anisaldehyde | A versatile stain that produces a range of colors for different functional groups.[10] | Various colored spots on a pale background.[7][9] |
| Cerium Molybdate | A highly sensitive, general-purpose stain that visualizes a wide variety of compounds.[10] | Dark blue spots on a light blue/green background.[10] |
Q4: How do I calculate and interpret the Retention Factor (Rf) value?
The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a key parameter for identifying and comparing compounds.[11]
Calculation: Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
An ideal Rf value for the product is between 0.2 and 0.8 for effective monitoring and subsequent purification.[2][11]
Q5: How can I confirm the identity of the product spot on my TLC plate?
-
Lane 1: Starting Material (SM)
-
Lane 2 (Co-spot): A mixture of the Starting Material and the Reaction Mixture.
-
Lane 3: The Reaction Mixture (Rxn)
If the reaction is proceeding as expected, you will see the SM spot in Lane 1, a new product spot in Lane 3, and both spots in the co-spot lane. This helps to distinguish the product from the starting material.[3]
Troubleshooting Guide
This section addresses the most common problems encountered during the TLC analysis of quinoline synthesis reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spot is streaking or "tailing" | The basic nitrogen of the quinoline is interacting strongly with the acidic silica gel.[5][12] | Add a basic modifier to the mobile phase. The most common solution is to add 0.1–2.0% triethylamine (NEt₃).[5][6] |
| The sample is too concentrated (overloaded).[6][8][13] | Dilute the sample solution before spotting it on the TLC plate.[6] | |
| Spots are not moving off the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compound up the plate.[6] | Increase the polarity of the mobile phase. For an ethyl acetate/hexanes system, increase the proportion of ethyl acetate.[6] |
| The compound may be highly polar.[6] | Consider a more polar solvent system, such as 5% methanol (B129727) in dichloromethane (B109758).[5] For extremely polar compounds, a reversed-phase (C18) TLC plate might be necessary.[6][12] | |
| Spots are running at the solvent front (Rf ≈ 1) | The mobile phase is too polar for the compound.[6] | Decrease the polarity of the mobile phase. For an ethyl acetate/hexanes system, decrease the proportion of ethyl acetate.[6] |
| No spots are visible on the developed plate | The compound is not UV-active, or the sample is too dilute.[6] | After checking under a UV lamp, use a chemical visualization stain (e.g., potassium permanganate, p-anisaldehyde).[5] Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications.[6][8] |
| The level of the solvent in the developing chamber was above the baseline, washing the sample away.[8] | Ensure the baseline where the sample is spotted is always above the level of the mobile phase in the chamber.[6][8] | |
| Solvent front is uneven or crooked | The TLC plate may be touching the side of the chamber or the filter paper during development.[8][14] | Carefully place the plate in the center of the chamber, ensuring it does not touch the walls or filter paper. |
| The bottom edge of the plate is chipped or uneven, causing the solvent to move up irregularly.[14] | Ensure the bottom of the plate is straight and free of damage. If a corner is chipped, you can sometimes make a 45° cut to remove the damaged area.[14] |
Experimental Protocols
Detailed Methodology for a Standard TLC Experiment
-
Chamber Preparation:
-
Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.
-
Cut a piece of filter paper, place it inside the chamber so it is partially submerged in the solvent and leans against the chamber wall.
-
Cover the chamber tightly and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a more uniform development of the plate.[5]
-
-
Plate Preparation:
-
Using a pencil (never a pen, as ink contains organic dyes that will run), gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).[5][15]
-
Mark small, evenly spaced ticks on the baseline where you will spot your samples (e.g., for Starting Material, Co-spot, and Reaction Mixture).
-
-
Spotting the Plate:
-
Dissolve a tiny amount of your starting material and your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Dip a capillary tube into your sample solution.
-
Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the baseline. Aim for a small, concentrated spot of 1-2 mm in diameter.[5]
-
Allow the solvent to evaporate completely before developing the plate. For dilute samples, you can re-spot in the same location, ensuring the spot is dry between applications.[6]
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the baseline is above the solvent level.[5]
-
Cover the chamber and allow the solvent to move up the plate via capillary action without disturbing the chamber.
-
-
Completion and Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[5]
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[5]
-
If necessary, proceed with a chemical staining method for further visualization.
-
-
Analysis:
-
Measure the distance from the baseline to the center of each circled spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot.
-
Visualizations
Caption: A flowchart of the standard TLC experimental procedure.
Caption: A decision tree for troubleshooting common TLC problems.
References
- 1. TLC Monitoring: Significance and symbolism [wisdomlib.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. silicycle.com [silicycle.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. benchchem.com [benchchem.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
Safe handling and storage conditions for 5-Nitroquinoline.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 5-Nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also suspected of causing cancer.[1][2] Therefore, it is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When working with this compound, it is mandatory to use chemical-resistant gloves, a lab coat, and eye protection (safety goggles or a face shield).[1] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[1]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[1] For long-term storage of solutions, refrigeration at -20°C may be advisable to maintain stability.[3]
Q4: What should I do in case of accidental exposure to this compound?
A4: In case of:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. In all cases of exposure, seek immediate medical attention.[1]
Q5: How should I dispose of this compound waste?
A5: this compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Troubleshooting Guides for Experiments
Issue: Low or No Product Yield in a Reaction
-
Possible Cause 1: Purity of Reagents
-
Troubleshooting Step: Ensure that the this compound and all other reactants, reagents, and solvents are of high purity. Impurities can interfere with the reaction.
-
-
Possible Cause 2: Reaction Conditions
-
Troubleshooting Step: Optimize reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in nitration reactions to produce this compound, temperatures around 95-100°C for 1-2 hours have been found to be effective.[4]
-
-
Possible Cause 3: Incomplete Reaction
-
Troubleshooting Step: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction stalls, consider adding more of the limiting reagent.
-
Issue: Difficulty in Purifying this compound
-
Possible Cause 1: Presence of Isomeric Impurities
-
Troubleshooting Step: During the synthesis of this compound, isomers such as 8-nitroquinoline (B147351) are common byproducts.[4] Purification can be achieved by forming the hydrochloride salt. This compound hydrochloride has different solubility properties than other isomers, allowing for its selective precipitation from solvents like wet dimethylformamide.[4]
-
-
Possible Cause 2: Inappropriate Crystallization Solvent
-
Troubleshooting Step: Recrystallization is a common purification method. For 5-nitro-8-hydroxyquinoline, a related compound, recrystallization from ethanol (B145695) or acetone (B3395972) has been recommended.[5] Experiment with different solvent systems to find the optimal one for your specific derivative.
-
Issue: Solubility Problems
-
Possible Cause: Poor Solubility in the Chosen Solvent
-
Troubleshooting Step: this compound has limited solubility in water but is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[3] If you are experiencing solubility issues, consider using one of these solvents. For aqueous solutions, the solubility is low.[2]
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
| Melting Point | 79 °C (lit.)[1] |
| Boiling Point | 133 °C (dec.) (lit.)[1] |
| Solubility in Water (at pH 7.4) | 16.3 µg/mL[2] |
Recommended Storage Conditions
| Condition | Recommendation |
| Solid Compound | Store in a cool, dry, well-ventilated area in a tightly sealed container. |
| Solutions | For long-term stability, store at -20°C.[3] |
Experimental Protocols
General Procedure for a Nucleophilic Aromatic Substitution (SNAAr) Reaction
This protocol is a general guideline for reacting an 8-halo-5-nitroquinoline with a nucleophile, such as morpholine.
-
In a reaction vessel, combine the 8-halo-5-nitroquinoline (1 equivalent) with an excess of the nucleophile (e.g., 3 equivalents of morpholine).
-
Add a suitable base, such as triethylamine (B128534) (1.1 equivalents), to neutralize the acid byproduct.
-
The reaction can be performed neat or in a high-boiling polar aprotic solvent like DMF or NMP.
-
Heat the reaction mixture. Microwave-assisted heating (e.g., to 120-150°C) can significantly reduce reaction times.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with an appropriate work-up and purification, which may include acid-base extraction to separate the basic product from non-basic impurities.[6]
Visualizations
Caption: A logical workflow for troubleshooting low product yield in reactions involving this compound.
References
Technical Support Center: Safe Management of 5-Nitroquinoline Decomposition
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management of toxic nitrogen oxide (NOx) fumes generated during the thermal decomposition of 5-Nitroquinoline.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue ID | Question | Answer |
| 5NQ-D-001 | At what temperature should I expect this compound to decompose and release NOx fumes? | While a specific decomposition temperature for this compound is not readily available in the literature, based on related nitroaromatic and quinoline (B57606) compounds, decomposition with the release of toxic fumes can be expected to begin at temperatures above 250°C.[1][2] It is crucial to perform a preliminary thermal analysis, such as Thermogravimetric Analysis (TGA), on a small sample to determine the precise onset temperature of decomposition for your specific batch and experimental conditions.[3][4] |
| 5NQ-D-002 | I am observing brown fumes being generated at a lower temperature than expected. What should I do? | The generation of brown fumes, likely nitrogen dioxide (NO₂), at lower-than-anticipated temperatures could indicate the presence of impurities or a different decomposition pathway under your specific conditions. Immediately cease heating and ensure your fume extraction and gas scrubbing systems are fully operational. It is advisable to re-evaluate the purity of your this compound sample and review your experimental setup for any factors that might lower the decomposition temperature. |
| 5NQ-D-003 | My gas scrubbing system doesn't seem to be effectively neutralizing all the NOx fumes. How can I improve its efficiency? | Ineffective NOx scrubbing can be due to several factors. First, ensure that the flow rate of the exhaust gas does not exceed the capacity of your scrubber.[5] Second, check the concentration and composition of your scrubbing solution. For NOx, a multi-stage scrubbing approach is often more effective.[6][7] Consider a first stage with an oxidizing agent to convert NO to NO₂, followed by a second stage with a reducing or alkaline solution.[6][7] Also, verify that the packing material in your scrubber provides a large surface area for gas-liquid contact.[8] |
| 5NQ-D-004 | What are the visible signs of NOx fume leakage from my experimental setup? | The most apparent sign of a leak is the appearance of a reddish-brown gas (nitrogen dioxide, NO₂) outside of your contained system. You may also notice a sharp, unpleasant odor. Any visible fumes indicate a serious breach in your containment and should be addressed immediately as an emergency situation. |
| 5NQ-D-005 | After the experiment, I notice a yellowish or brownish residue in my reaction vessel. What is it and how should I handle it? | The residue is likely composed of non-volatile decomposition products of this compound. Due to the hazardous nature of the starting material and the potential for the residue to contain toxic or reactive species, it should be handled as hazardous waste. Do not attempt to clean the vessel with incompatible solvents without first allowing it to cool completely and consulting your institution's hazardous waste disposal guidelines. |
Frequently Asked Questions (FAQs)
1. What are NOx fumes and why are they hazardous?
NOx fumes are a mixture of nitrogen oxides, primarily nitric oxide (NO) and nitrogen dioxide (NO₂).[9] These gases are highly toxic upon inhalation and can cause severe respiratory irritation, pulmonary edema, and other health issues.[8] They are also environmental pollutants, contributing to acid rain and smog.
2. What personal protective equipment (PPE) is required when working with this compound decomposition?
At a minimum, you should wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat. All work involving the heating of this compound must be conducted within a certified chemical fume hood. For situations with a potential for significant exposure, a full-face respirator with a cartridge suitable for acid gases and organic vapors is recommended.
3. What are the most effective scrubbing solutions for NOx fumes?
Common and effective scrubbing solutions include:
-
Sodium Hydroxide (B78521) (NaOH): An alkaline solution that neutralizes acidic NOx gases.[8]
-
Hydrogen Peroxide (H₂O₂): Can be used to oxidize NO to the more water-soluble NO₂.[8]
-
Urea Solutions: Can be effective in reducing NOx to nitrogen gas.[10]
-
Multi-stage solutions: Often, a combination is most effective, such as an oxidizing agent followed by an alkaline solution.[6][7]
4. How should I dispose of the spent scrubbing solution?
The spent scrubbing solution will contain nitrates and nitrites, and potentially other byproducts. It should be treated as hazardous chemical waste and disposed of in accordance with your institution's and local environmental regulations. Do not pour spent scrubbing solutions down the drain.
5. Can I perform this compound decomposition in an open lab if I have good ventilation?
No. The thermal decomposition of this compound must always be performed within a properly functioning chemical fume hood with an integrated gas scrubbing system to neutralize the toxic NOx fumes produced. General laboratory ventilation is not sufficient to protect against the hazards of NOx.
Quantitative Data on NOx Scrubbing
The efficiency of NOx scrubbing is dependent on the specific setup, including the scrubber design, gas flow rate, and the concentration of the scrubbing solution. The following table provides an overview of the typical efficiencies of common scrubbing agents for NOx.
| Scrubbing Agent | Typical Removal Efficiency (%) | Chemical Reaction(s) | Notes |
| Sodium Hydroxide (NaOH) | 80 - 95% | 2NO₂ + 2NaOH → NaNO₃ + NaNO₂ + H₂O | More effective for NO₂ than NO.[8] |
| Hydrogen Peroxide (H₂O₂) | > 90% | 2NO₂ + H₂O₂ → 2HNO₃NO + NO₂ + 2NaOH → 2NaNO₂ + H₂O | Can be used in conjunction with NaOH. |
| Urea ((NH₂)₂CO) | > 90% | 6NO₂ + 4(NH₂)₂CO → 7N₂ + 8H₂O + 4CO₂ | Effective at reducing NOx to harmless nitrogen gas.[10] |
| Multi-Stage (Oxidizer + Reducer/Alkali) | > 99% | Varies depending on agents used. | Considered the most robust method for high NOx concentrations.[6][7] |
Note: The efficiencies listed are general estimates. Actual performance will vary with experimental conditions.
Experimental Protocols
Protocol 1: Controlled Thermal Decomposition of this compound with NOx Scrubbing
Objective: To safely decompose a small quantity of this compound while neutralizing the resulting NOx fumes.
Materials:
-
This compound
-
Heating mantle with temperature controller
-
Round bottom flask
-
Condenser (optional, for monitoring)
-
Gas outlet adapter
-
Tubing (chemically resistant)
-
Two gas washing bottles (scrubbers)
-
Scrubbing solution 1: 5% Hydrogen Peroxide in water
-
Scrubbing solution 2: 1 M Sodium Hydroxide
-
Fume hood
Procedure:
-
Setup: Assemble the apparatus inside a certified chemical fume hood. Place a small, accurately weighed amount of this compound into the round bottom flask.
-
Scrubber Preparation: Fill the first gas washing bottle two-thirds full with the 5% hydrogen peroxide solution. Fill the second gas washing bottle two-thirds full with the 1 M sodium hydroxide solution.
-
Connections: Connect the gas outlet of the reaction flask to the inlet of the first scrubber (hydrogen peroxide). Connect the outlet of the first scrubber to the inlet of the second scrubber (sodium hydroxide). Vent the outlet of the second scrubber to the back of the fume hood. Ensure all connections are secure.
-
Decomposition: Slowly heat the flask using the heating mantle. Monitor the temperature closely.
-
Observation: Observe for the onset of fume generation. Note the temperature at which this occurs. Maintain a slow and steady heating rate.
-
Scrubbing: As fumes are generated, they will pass through the scrubbing solutions. The brown NO₂ gas should dissipate as it is neutralized.
-
Cool Down: Once the decomposition is complete, turn off the heat and allow the apparatus to cool to room temperature before disassembly.
-
Waste Disposal: Dispose of the reaction residue and the spent scrubbing solutions as hazardous waste according to institutional protocols.
Visualizations
Caption: Experimental workflow for the safe decomposition of this compound and scrubbing of NOx fumes.
Caption: Chemical pathway for the neutralization of NOx fumes using a two-stage scrubbing process.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. Wet Gas Scrubber: Design, Operation | Liquid to Gas Ratio & Efficiency [torch-air.com]
- 6. The Chemical Aspect of NOx Scrubbing - [crcleanair.com]
- 7. NOx Fume Scrubbers [crcleanair.com]
- 8. youtube.com [youtube.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Reaction Mechanism for the Removal of NOx by Wet Scrubbing Using Urea Solution: Determination of Main and Side Reaction Paths - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization side reactions in quinoline synthesis.
Welcome to the Technical Support Center for Quinoline (B57606) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of polymerization side reactions during quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polymerization during quinoline synthesis?
A1: Polymerization is a frequent side reaction in several classical quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions. The primary cause is the acid-catalyzed polymerization of highly reactive intermediates, such as acrolein (formed from the dehydration of glycerol (B35011) in the Skraup synthesis) or other α,β-unsaturated aldehydes and ketones used as reactants.[1][2] These reactions are often exacerbated by the strongly acidic and high-temperature conditions required for the cyclization to form the quinoline ring.[2]
Q2: Which quinoline synthesis methods are most prone to polymerization side reactions?
A2: The Skraup and Doebner-von Miller syntheses are notoriously prone to forming significant amounts of tar and polymeric byproducts.[1][2] The Friedländer synthesis can also experience side reactions, though typically it is self-condensation of the ketone reactant (an aldol (B89426) condensation) rather than polymerization of an α,β-unsaturated intermediate.[3]
Q3: What is the general appearance of these polymeric byproducts?
A3: These byproducts typically manifest as a "black polymeric goo" or a thick, black, intractable tar, which can make product isolation difficult and significantly lower the yield of the desired quinoline derivative.[4][5]
Q4: Are there any general strategies to minimize polymerization?
A4: Yes, several general strategies can be employed across different quinoline synthesis methods to reduce unwanted polymerization. These include:
-
Temperature Control: Avoiding localized overheating and maintaining a steady reaction temperature is crucial, as high temperatures accelerate polymerization.[5]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound or the acid catalyst slowly can help to keep its concentration low at any given moment, thus minimizing the rate of polymerization.[6]
-
Use of Moderators: In highly exothermic reactions like the Skraup synthesis, moderators such as ferrous sulfate (B86663) can help to control the reaction rate and prevent runaway conditions that favor polymer formation.[4][7]
-
Biphasic Solvent Systems: For the Doebner-von Miller reaction, using a two-phase (biphasic) solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the aqueous acid phase where polymerization is most likely to occur.[2][6][8]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues related to polymerization in Skraup, Doebner-von Miller, and Friedländer syntheses.
Skraup Synthesis: Violent Reaction and Tar Formation
| Symptom | Possible Cause | Suggested Solution |
| Reaction is uncontrollably violent and exothermic. | The reaction between aniline (B41778), glycerol, and sulfuric acid is inherently highly exothermic. | Add a moderating agent like ferrous sulfate (FeSO₄) to the reaction mixture before the addition of sulfuric acid. Ferrous sulfate helps to control the reaction rate, leading to a less violent process.[7][9] Ensure slow and careful addition of sulfuric acid with efficient cooling and stirring. |
| Formation of a large amount of black, intractable tar. | Acid-catalyzed polymerization of acrolein, which is formed in situ from glycerol.[2] | In addition to using ferrous sulfate as a moderator, ensure efficient and vigorous stirring to prevent localized overheating.[2] Maintain careful control over the reaction temperature. Some protocols suggest that using an alternative oxidizing agent, such as arsenic acid, can result in a less violent reaction with less tar formation.[7] |
Doebner-von Miller Synthesis: Low Yield and Gummy Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired quinoline and formation of a gummy or polymeric residue. | Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[6] | Employ a two-phase solvent system (e.g., toluene (B28343) and water with an acid catalyst). This sequesters the carbonyl compound in the organic phase, reducing its propensity to polymerize in the aqueous acid phase.[2][8] Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to maintain a low concentration.[6] |
| Reaction mixture becomes very thick and difficult to stir. | Extensive polymerization of the starting materials. | In addition to the above solutions, consider using an acetal (B89532) of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal). The acetal is more stable to polymerization and will hydrolyze in situ under the acidic reaction conditions to generate the reactive aldehyde.[6] |
Friedländer Synthesis: Formation of Aldol Condensation Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Formation of a complex mixture of byproducts, particularly under basic conditions. | Self-condensation (aldol reaction) of the ketone starting material.[3] | To avoid aldol condensation, especially under alkaline conditions, consider using an imine analog of the o-aminoaryl aldehyde or ketone.[1] Alternatively, using milder reaction conditions, such as employing a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[1] |
Quantitative Data on Preventative Measures
While the benefits of the above techniques are well-established, direct side-by-side quantitative comparisons from a single study are not always readily available in the literature. The following table summarizes reported yield data for various quinoline syntheses where measures to reduce side reactions have been implemented.
| Synthesis Method | Key Preventative Measure | Substrate | Product | Reported Yield (%) |
| Skraup | Use of Ferrous Sulfate as a moderator | Aniline, Glycerol, Nitrobenzene | Quinoline | 84-91[5] |
| Skraup | Use of Ferrous Sulfate as a moderator | o-Aminophenol, Glycerol | 8-Hydroxyquinoline | ~100 (based on o-aminophenol)[5] |
| Doebner-von Miller | Two-phase solvent system | Anthranilic acid, Crotonaldehyde | 2-Methyl-8-quinoline carboxylic acid | Not specified, but noted as "improved"[10] |
| Friedländer | Use of an imine analog | Iminophosphorane of 2-azidoacetophenone, Ethyl trifluoroacetoacetate | 2-Trifluoromethyl-4-phenylquinoline | 85 |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate as a Moderator
This protocol is adapted from a well-established procedure known to control the reaction's exothermicity.[4]
Materials:
-
Aniline (2.3 moles)
-
Glycerol (9.4 moles)
-
Nitrobenzene (1.4 moles)
-
Concentrated Sulfuric Acid (400 cc)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (80 g)
Procedure:
-
In a 5-liter round-bottomed flask fitted with a reflux condenser, add in the following order: 80 g of powdered crystalline ferrous sulfate, 865 g of glycerol, 218 g of aniline, and 170 g of nitrobenzene.
-
Slowly and with cooling, add 400 cc of concentrated sulfuric acid.
-
Mix the contents of the flask thoroughly.
-
Gently heat the mixture until the reaction begins, at which point the heat source should be removed. The reaction is exothermic and should continue to reflux on its own.
-
Once the initial vigorous reaction subsides, heat the mixture to maintain reflux for an additional 3-5 hours.
-
After cooling, dilute the reaction mixture with water and perform steam distillation to remove any unreacted nitrobenzene.
-
Make the remaining solution strongly alkaline with a concentrated sodium hydroxide (B78521) solution and then steam distill to isolate the quinoline.
-
The collected quinoline can be further purified by extraction and distillation under reduced pressure.
Protocol 2: Doebner-von Miller Synthesis in a Two-Phase System
This general protocol outlines the use of a biphasic system to minimize polymerization.
Materials:
-
Aniline (1.0 equiv)
-
α,β-unsaturated aldehyde or ketone (1.2-1.5 equiv)
-
Toluene
-
Water
-
Concentrated Hydrochloric Acid or Sulfuric Acid (catalytic amount)
Procedure:
-
To a solution of the aniline in a biphasic system of toluene and water, add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
With vigorous stirring, add the α,β-unsaturated aldehyde or ketone dropwise or in portions to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize the acidic aqueous layer with a base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Troubleshooting
Mechanism of Acrolein Polymerization in Skraup Synthesis
The following diagram illustrates the acid-catalyzed polymerization of acrolein, a key side reaction in the Skraup synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Challenges and solutions for scaling up 5-Nitroquinoline production.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions for scaling up the production of 5-Nitroquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up operations.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: The nitration reaction may not have gone to completion. | - Optimize Reaction Time and Temperature: Ensure the reaction is heated to 95-100°C for 1-2 hours.[1] Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Check Reagent Stoichiometry: Use approximately 1.5 equivalents of nitric acid per equivalent of quinoline (B57606).[1] |
| Suboptimal Temperature Control: Poor temperature control can lead to the formation of byproducts. | - Controlled Addition of Nitric Acid: Add the nitric acid dropwise to the sulfuric acid and quinoline mixture to manage the exothermic reaction and maintain the temperature between 100°C and 110°C.[1] - Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated. | |
| Poor Isomer Separation: Inefficient separation of this compound from 8-nitroquinoline (B147351). | - Utilize Selective Crystallization: Follow the protocol for separating this compound hydrohalide from a mixture of nitroquinoline position isomer hydrohalide salts using wet dimethylformamide (Wet DMF).[1] | |
| Formation of Multiple Unidentified Byproducts | Over-nitration: Excessive nitration leading to dinitro or other polysubstituted products. | - Strict Stoichiometric Control: Avoid using a large excess of the nitrating agent.[2] - Lower Reaction Temperature: Conduct the reaction at the lower end of the recommended temperature range (around 95°C) and monitor closely. |
| Side Reactions of the Nitro Group: The nitro group can be susceptible to side reactions under harsh conditions. | - Avoid Prolonged High Temperatures: Do not exceed the recommended reaction time and temperature. | |
| Difficulty in Isolating Pure this compound | Ineffective Purification Method: The chosen purification method may not be suitable for removing specific impurities. | - Recrystallization: Purify the crude product by recrystallization from a suitable solvent.[2][3] - Column Chromatography: For laboratory-scale purification, silica (B1680970) gel column chromatography can be effective. |
| Presence of Tarry Byproducts: Strong acid and high temperatures can lead to the formation of tar and polymers. | - Use of a Biphasic Reaction Medium: While not specifically documented for this compound, this technique can reduce polymerization in similar reactions.[4] | |
| Runaway Reaction (Uncontrolled Exotherm) | Rapid Addition of Reagents: Adding the nitrating agent too quickly can lead to a rapid and dangerous temperature increase. | - Slow, Controlled Addition: Add the nitrating agent slowly and monitor the temperature continuously.[1][5] - Emergency Preparedness: Have an ice bath or other cooling medium readily available to quench the reaction if the temperature begins to rise uncontrollably.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the typical isomer distribution in the nitration of quinoline?
A1: The nitration of quinoline typically yields a mixture of this compound and 8-nitroquinoline. The ratio can vary, but it is common to obtain 40-60% this compound and 30-50% 8-nitroquinoline.[1] Other minor isomers such as 3-, 6-, and 7-nitroquinoline (B188568) may also be formed.
Q2: How can I improve the regioselectivity of the nitration to favor this compound?
A2: While achieving complete regioselectivity is challenging in mixed acid nitration, you can influence the isomer ratio by carefully controlling the reaction conditions. Operating at a slightly lower temperature and ensuring a homogenous reaction mixture may offer some improvement. For highly selective synthesis, alternative synthetic strategies might be necessary.
Q3: What are the safety precautions I should take when scaling up this compound production?
A3: Scaling up nitration reactions requires strict safety protocols due to the use of strong acids and the highly exothermic nature of the reaction. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling corrosive fumes.
-
Controlled Reagent Addition: Add reagents slowly and in a controlled manner to manage the reaction exotherm.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction.
-
Emergency Plan: Have a clear plan for quenching the reaction in case of a thermal runaway.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the percentage of this compound and quantifying impurities, including other isomers.[1]
-
Melting Point Determination: Pure this compound has a specific melting point. A broad or depressed melting point can indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure and identify any impurities.
Experimental Protocols
Protocol 1: Nitration of Quinoline
This protocol is adapted from established literature procedures for the synthesis of a mixture of 5- and 8-nitroquinoline.[1]
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
71% Nitric Acid (HNO₃)
-
Methylene (B1212753) Chloride
-
Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, cautiously add quinoline dropwise to concentrated sulfuric acid while stirring. Control the exotherm during this addition.
-
Heat the mixture to 100°C.
-
Slowly add 71% nitric acid at a rate that maintains the reaction temperature between 100°C and 110°C.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Monitor the reaction to completion by HPLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) until the pH is neutral.
-
Extract the product with methylene chloride.
-
Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to obtain the crude mixture of nitroquinoline isomers.
Protocol 2: Separation of this compound Hydrochloride
This protocol describes the separation of this compound from its isomers as the hydrochloride salt using wet dimethylformamide (Wet DMF).[1]
Materials:
-
Crude mixture of nitroquinoline isomers
-
Wet Dimethylformamide (DMF with 0.5-5% water)
-
Ethyl Acetate (B1210297)
-
Hydrogen Chloride (gas or solution)
Procedure:
-
Dissolve the crude nitration mixture in a suitable solvent like ethyl acetate.
-
Add hydrogen chloride to precipitate the hydrochloride salts of the nitroquinoline isomers.
-
Collect the precipitate by filtration.
-
Suspend the crude hydrochloride salt mixture in Wet DMF to form a slurry.
-
Heat the slurry to 95°C - 100°C until all solids dissolve.
-
Slowly cool the solution to 25°C. Crystallization of this compound hydrochloride should begin around 75°C - 80°C.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with ethyl acetate and dry to obtain pure this compound hydrochloride.
-
To obtain the free base, the hydrochloride salt can be neutralized with a suitable inorganic or organic base.[1]
Data Presentation
Table 1: Reaction Conditions and Purity for this compound Hydrochloride Separation
| Parameter | Value | Reference |
| Solvent for Crystallization | Wet Dimethylformamide (0.5% water in 99.5% DMF) | [1] |
| Dissolution Temperature | 95°C - 100°C | [1] |
| Crystallization Start Temperature | ~85°C - 95°C | [1] |
| Final Cooling Temperature | 25°C | [1] |
| Purity of this compound HCl | 99.0% | [1] |
| 8-Nitroquinoline HCl Impurity | 0.41% | [1] |
| Overall Yield from Quinoline | 34.5% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
Validation & Comparative
A Comparative Analysis of 5-Nitroquinoline and 8-Nitroquinoline for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, biological activities, and toxicological profiles of 5-Nitroquinoline and 8-Nitroquinoline (B147351).
This guide provides a detailed comparative analysis of two isomeric nitroaromatic heterocyclic compounds, this compound and 8-nitroquinoline. The position of the nitro group on the quinoline (B57606) scaffold significantly influences their chemical and biological properties, impacting their potential applications in medicinal chemistry and other research fields. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action to aid researchers in their investigations.
Physicochemical and Toxicological Properties: A Comparative Overview
This compound and 8-nitroquinoline share the same molecular formula and weight, but the different substitution pattern of the nitro group leads to distinct physicochemical and toxicological characteristics. 8-Nitroquinoline generally has a higher melting point and its solubility in various organic solvents is well-documented. Toxicological data indicates that 8-nitroquinoline is a known carcinogen in animal studies, while this compound is suspected of having carcinogenic potential.
| Property | This compound | 8-Nitroquinoline |
| CAS Number | 607-34-1 | 607-35-2 |
| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol | 174.16 g/mol |
| Appearance | Light yellow crystals | Yellow crystalline solid |
| Melting Point | 71-73 °C | 89-91 °C |
| Boiling Point | 323.1 °C at 760 mmHg | ~305 °C (rough estimate) |
| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO; limited solubility in water. | Soluble in ethanol, ethyl ether, and benzene; slightly soluble in cold water. |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H351 (Suspected of causing cancer) | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer) |
| Carcinogenicity | Suspected of causing cancer[1] | Carcinogenic in rats when administered orally, causing squamous cell carcinomas of the upper digestive tract and forestomach.[2] |
Biological Activities: A Focus on Derivatives
While direct comparative studies on the biological activities of this compound and 8-nitroquinoline are limited, research on their derivatives, particularly hydroxylated forms, provides valuable insights into their potential as antimicrobial, antiparasitic, and anticancer agents.
Antimicrobial and Antiparasitic Activity
The derivative 8-hydroxy-5-nitroquinoline, also known as nitroxoline (B368727), is a well-established antimicrobial agent used for treating urinary tract infections. It exhibits broad-spectrum activity against various pathogens. Its mechanism is believed to involve the chelation of divalent metal ions essential for bacterial enzyme function.
Studies have also demonstrated the potent antiparasitic activity of nitroxoline against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. It has shown significantly greater efficacy than the standard drug benznidazole (B1666585) against both the epimastigote and intracellular amastigote forms of the parasite. The proposed mechanism involves the induction of programmed cell death in the parasite.
Anticancer Activity
Derivatives of both this compound and 8-nitroquinoline have been investigated for their anticancer properties. Notably, 8-hydroxy-5-nitroquinoline (nitroxoline) has been identified as a potent cytotoxic agent against various human cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range. Its anticancer activity is thought to be enhanced by copper and involves the generation of intracellular reactive oxygen species. Unlike some other quinoline derivatives, it does not act as a zinc ionophore.
Experimental Protocols
This section provides an overview of standard experimental methodologies relevant to the evaluation of this compound and 8-nitroquinoline.
Mutagenicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: This bacterial reverse mutation assay uses strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-deficient medium. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies on a histidine-free medium.
Brief Protocol:
-
Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Mix the bacterial culture with the test compound (5- or 8-nitroquinoline) and the S9 mix (if applicable).
-
Plating: Pour the mixture onto a minimal glucose agar (B569324) plate lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies and compare it to the spontaneous reversion rate in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in living cells. The amount of formazan produced is proportional to the number of viable cells.
Brief Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of 5- or 8-nitroquinoline for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Brief Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of 5- or 8-nitroquinoline in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a defined cell density.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
In Vitro Antiparasitic Activity Assay (against Trypanosoma cruzi)
This assay evaluates the efficacy of compounds against the intracellular amastigote stage of T. cruzi.
Principle: Host cells are infected with trypomastigotes, which then transform into the replicative amastigote stage inside the cells. The infected cells are then treated with the test compound, and the reduction in the number of intracellular parasites is quantified.
Brief Protocol:
-
Host Cell Culture: Seed host cells (e.g., Vero cells) in a 96-well plate and allow them to form a monolayer.
-
Infection: Infect the host cell monolayer with trypomastigotes of T. cruzi.
-
Treatment: After a period to allow for parasite internalization and transformation, treat the infected cells with various concentrations of 5- or 8-nitroquinoline.
-
Incubation: Incubate the plates for a sufficient duration to allow for parasite replication in the untreated controls.
-
Quantification: Fix and stain the cells to visualize the intracellular amastigotes. The number of parasites per cell or the percentage of infected cells is then determined microscopically or using an automated imaging system.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of intracellular parasites by 50% compared to the untreated control.
Signaling Pathways and Mechanisms of Action
The biological activities of nitroquinolines are closely linked to the metabolic reduction of the nitro group, a process that can lead to the formation of reactive intermediates capable of damaging cellular macromolecules like DNA and proteins. This mechanism is central to their genotoxicity and likely contributes to their anticancer, antimicrobial, and antiparasitic effects.
Genotoxicity and Carcinogenicity
The genotoxicity of nitroaromatic compounds is generally initiated by the enzymatic reduction of the nitro group to a nitroso derivative, followed by further reduction to a hydroxylamine (B1172632). The hydroxylamine can be further activated, for instance by acetylation, to form a reactive species that can bind to DNA, forming DNA adducts. This process can lead to mutations and, ultimately, cancer. Additionally, the redox cycling of nitroaromatics can generate reactive oxygen species (ROS), which can cause oxidative DNA damage.
Caption: Proposed metabolic activation and genotoxicity pathway of nitroquinolines.
Experimental Workflow for Biological Evaluation
A typical workflow for the initial biological evaluation of this compound and 8-nitroquinoline would involve a series of in vitro assays to determine their activity and selectivity.
Caption: A general experimental workflow for the in vitro evaluation of nitroquinolines.
Conclusion
The position of the nitro group in 5- and 8-nitroquinoline significantly influences their physicochemical properties and toxicological profiles. While 8-nitroquinoline is a confirmed carcinogen in animal models, the carcinogenic potential of this compound warrants further investigation. The biological activities of their derivatives, particularly 8-hydroxy-5-nitroquinoline, highlight the potential of the nitroquinoline scaffold in the development of new therapeutic agents. Further direct comparative studies of 5- and 8-nitroquinoline are needed to fully elucidate their structure-activity relationships and to guide future drug discovery efforts. This guide provides a foundational resource for researchers interested in exploring the chemical and biological landscape of these intriguing compounds.
References
- 1. Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the anticancer potency of Nitroxoline (8-hydroxy-5-nitroquinoline) and clioquinol.
A detailed guide for researchers and drug development professionals on the comparative anticancer efficacy of two quinoline (B57606) derivatives, Nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) and clioquinol (B1669181).
This guide provides an objective comparison of the anticancer properties of Nitroxoline and clioquinol, both repurposed antimicrobial agents that have demonstrated significant potential in oncology. By presenting key experimental data, detailing methodologies, and visualizing complex biological pathways, this document aims to equip researchers with the necessary information to evaluate and potentially advance the therapeutic application of these compounds.
Executive Summary
Nitroxoline and clioquinol, both derivatives of 8-hydroxyquinoline, have emerged as promising anticancer agents. While sharing a common structural backbone, their anticancer profiles exhibit notable differences. Experimental evidence consistently indicates that Nitroxoline (NQ) possesses a more potent cytotoxic effect against a range of cancer cell lines compared to clioquinol (CQ) .[1][2] This enhanced potency is attributed to distinct mechanisms of action, including a greater induction of reactive oxygen species (ROS) and a lack of zinc ionophore activity, which is a characteristic of clioquinol that has been linked to neurotoxicity.[1][2][3]
Comparative Efficacy: In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Nitroxoline and clioquinol across various human cancer cell lines, demonstrating Nitroxoline's generally lower IC50 values and thus higher potency.
Table 1: IC50 Values of Nitroxoline in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | 7.85 | [4] |
| T24/DOX (Doxorubicin-resistant) | Bladder Cancer | 10.69 | [4] |
| T24/CIS (Cisplatin-resistant) | Bladder Cancer | 11.20 | [4] |
| 5637 | Bladder Cancer | ~2.5-5 | [5] |
| KCC853 | Urological Cancer | ~2.5-5 | [5] |
| J82 | Bladder Cancer | 9.93 (48h) | [6] |
| MBT-2 | Bladder Cancer | 26.24 (48h) | [6] |
| HuCCT1 | Cholangiocarcinoma | 3.69 (48h) | [7] |
| Huh28 | Cholangiocarcinoma | 4.49 (48h) | [7] |
| Raji | B-cell Lymphoma | 0.438 | [1] |
| HUVEC | Endothelial Cells | 1.9 | [8][9] |
Table 2: IC50 Values of Clioquinol in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | B-cell Lymphoma | ~10-40 | [10] |
| DHL-4 | B-cell Lymphoma | ~10-40 | [10] |
| MCF-7 | Breast Cancer | ~10-40 | [10] |
| MDA-MB231 | Breast Cancer | ~10-40 | [10] |
| A2780 | Ovarian Cancer | ~10-40 | [10] |
| SiHa | Cervical Cancer | ~10-40 | [10] |
| T24 | Bladder Cancer | ~10-40 | [10] |
| Mpanc-96 | Pancreatic Cancer | ~10-40 | [10] |
| HuCCT1 | Cholangiocarcinoma | 2.84 (48h) | [7] |
| Huh28 | Cholangiocarcinoma | 4.69 (48h) | [7] |
Mechanisms of Action: A Tale of Two Quinolines
While both compounds induce apoptosis and inhibit tumor growth, their underlying molecular mechanisms diverge significantly.
Nitroxoline's Multifaceted Attack:
Nitroxoline exerts its anticancer effects through a variety of mechanisms:
-
Inhibition of MetAP2 and Angiogenesis: It is a potent inhibitor of methionine aminopeptidase-2 (MetAP2), a key enzyme in angiogenesis, thereby restricting tumor blood supply.[8][9][11]
-
Induction of ROS and Apoptosis: Nitroxoline treatment leads to an increase in intracellular reactive oxygen species, triggering apoptotic pathways.[1][2]
-
STAT3 Inhibition: It acts as a novel STAT3 inhibitor, which is crucial in overcoming chemoresistance in urothelial bladder cancer.[4]
-
AMPK/mTOR Pathway Modulation: Nitroxoline activates AMPK and inhibits the mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[12][13]
-
Inhibition of Cathepsin B: By inhibiting cathepsin B, Nitroxoline can suppress cancer cell migration and invasion.[11][14]
Clioquinol's Metal-Dependent and Independent Pathways:
Clioquinol's anticancer activity is often linked to its ability to interact with metal ions:
-
Zinc Ionophore Activity: Clioquinol can transport zinc into cells, disrupting cellular processes and leading to apoptosis.[10][15] However, this activity has also been associated with neurotoxicity.[1][3]
-
Proteasome Inhibition: It can act as a proteasome inhibitor, leading to the accumulation of proteins that trigger apoptosis.[16]
-
Independent Targeting of NF-κB and Lysosomes: Clioquinol can independently inhibit the NF-κB signaling pathway and disrupt lysosomal integrity, both of which contribute to its cytotoxic effects.[16][17][18]
In Vivo Anticancer Potency
Animal studies have corroborated the in vitro findings, demonstrating the efficacy of both compounds in reducing tumor growth.
Nitroxoline In Vivo Studies:
-
In a mouse model of breast cancer, nitroxoline treatment resulted in a 60% reduction in tumor volume.[8][9]
-
It significantly inhibited the growth of orthotopic bladder cancer xenografts.[8]
-
In glioma-bearing mice, nitroxoline treatment halted tumor volume increase and induced apoptosis.[19]
-
A two-week treatment with nitroxoline (40 mg/kg/day) significantly inhibited the in vivo growth of doxorubicin- and cisplatin-resistant bladder tumors in mice.[4][20]
Clioquinol In Vivo Studies:
-
Clioquinol has been shown to inhibit tumor growth in xenograft models of human cancers.[10][15][21]
-
In a study with Raji and A2780 cell xenografts, clioquinol administered intraperitoneally inhibited tumor growth over a 6-week period without visible toxicity.[10][21]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for reproducibility and further research.
Cell Viability Assay (MTT/XTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are then treated with a range of concentrations of Nitroxoline or clioquinol for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve generated from the absorbance data.
In Vivo Xenograft Studies:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are then treated with Nitroxoline, clioquinol, or a vehicle control. The route of administration (e.g., intraperitoneal, oral) and dosing schedule vary depending on the study.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes involved can aid in understanding the mechanisms of action and experimental designs.
Caption: Nitroxoline's multifaceted anticancer signaling pathways.
Caption: Clioquinol's anticancer signaling pathways.
Caption: General experimental workflow for anticancer drug evaluation.
Conclusion
The available experimental data strongly suggest that Nitroxoline is a more potent anticancer agent than clioquinol in a variety of cancer models. Its multifaceted mechanism of action, which includes the inhibition of angiogenesis and key signaling pathways like STAT3 and mTOR, coupled with its favorable safety profile (lacking the zinc ionophore activity associated with clioquinol's neurotoxicity), positions it as a compelling candidate for further preclinical and clinical development. While clioquinol also demonstrates significant anticancer activity, its lower potency and potential for neurotoxicity may present greater challenges for its clinical translation. Future research should continue to explore the full therapeutic potential of Nitroxoline, both as a monotherapy and in combination with existing cancer treatments.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. Nitroxoline induces apoptosis and slows glioma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]
- 21. researchgate.net [researchgate.net]
Unraveling the Mechanism of 5-Nitroquinoline: A Comparative Guide for Researchers
In the landscape of therapeutic development, quinoline (B57606) derivatives represent a privileged scaffold, yielding compounds with a broad spectrum of biological activities. Among these, 5-Nitroquinoline and its analogues have garnered significant interest, particularly for their anticancer and antimicrobial properties. This guide provides an in-depth validation of the proposed mechanism of action for this compound, focusing on the well-studied derivative Nitroxoline (8-hydroxy-5-nitroquinoline). We offer a direct comparison with its structural analogue, Clioquinol (B1669181), supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
Core Mechanisms of Action: A Tale of Two Quinolines
The primary anticancer mechanisms of Nitroxoline and Clioquinol, while both rooted in their ability to interact with metal ions, diverge significantly. This divergence leads to distinct cellular consequences and offers different therapeutic strategies.
Nitroxoline's primary anticancer activities are attributed to:
-
Inhibition of Angiogenesis: Nitroxoline is a potent inhibitor of Methionine Aminopeptidase 2 (MetAP2), a key enzyme essential for the proliferation of endothelial cells and the formation of new blood vessels (angiogenesis) that tumors require for growth.[1][2][3]
-
Copper-Dependent Oxidative Stress: The anticancer activity of Nitroxoline is significantly enhanced by copper. It chelates copper, leading to an increase in intracellular reactive oxygen species (ROS), which induces cellular stress and apoptosis.[4][5]
-
STAT3 Signaling Inhibition: In drug-resistant bladder cancer cells, Nitroxoline has been shown to inhibit the STAT3 signaling pathway, which is involved in cell proliferation, survival, and chemoresistance.[1]
Clioquinol's anticancer effects are primarily driven by:
-
Proteasome Inhibition: Clioquinol can inhibit the proteasome, a key cellular complex responsible for protein degradation. This inhibition can be both copper-dependent and independent.[6][7][8]
-
Zinc Ionophore Activity: A critical distinction is that Clioquinol acts as a zinc ionophore, transporting zinc across cellular membranes and elevating intracellular zinc concentrations.[4][9][10] This disruption of zinc homeostasis is a key part of its cytotoxic mechanism. Nitroxoline explicitly lacks this zinc ionophore activity.[4][5][11]
Comparative Efficacy: In Vitro Cytotoxicity
The differential mechanisms of Nitroxoline and Clioquinol translate to varying cytotoxic profiles across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the potency of each compound.
Table 1: Comparative Cytotoxicity (IC50) of Nitroxoline vs. Clioquinol in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nitroxoline | Raji | B-cell Lymphoma | 0.438 | [4] |
| HL60 | Leukemia | Varies (most cytotoxic) | [4] | |
| DHL-4 | Lymphoma | Varies (most cytotoxic) | [4] | |
| Panc-1 | Pancreatic Cancer | Varies (most cytotoxic) | [4] | |
| A2780 | Ovarian Cancer | Varies (most cytotoxic) | [4] | |
| HuCCT1 | Cholangiocarcinoma | 3.69 | [12] | |
| Huh28 | Cholangiocarcinoma | 4.49 | [12] | |
| T24 | Bladder Cancer | 7.85 | [1] | |
| Clioquinol | Raji | B-cell Lymphoma | ~2.0 | [4] |
| HuCCT1 | Cholangiocarcinoma | 2.84 | [12] | |
| Huh28 | Cholangiocarcinoma | 4.69 | [12] |
Note: In one study, Nitroxoline (NQ) was found to be the most toxic among six analogues tested, with an IC50 that was five to ten times lower than the others.[4][5][11]
Table 2: Enzymatic Inhibition and Cellular Proliferation Data for Nitroxoline
| Target/Process | Cell Type/System | IC50 | Reference |
| MetAP2 Activity | Purified Recombinant Enzyme | 54.8 nM | [2] |
| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | 1.9 µM | [2] |
Visualizing the Mechanisms of Action
To clarify the distinct pathways, the following diagrams illustrate the proposed mechanisms for Nitroxoline and Clioquinol.
Experimental Protocols
To facilitate the validation and replication of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., T24, HuCCT1) in 96-well plates at a density of 2x10³ to 5x10³ cells per well and incubate overnight.[1]
-
Compound Treatment: Treat cells with various concentrations of Nitroxoline or Clioquinol (e.g., 0 to 40 µM) for specified time points (e.g., 24, 48, 72 hours).[1]
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's protocol.[12][13]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine IC50 values using non-linear regression analysis.
Zinc Ionophore Activity Assay
This assay uses a fluorescent probe to detect changes in intracellular zinc concentration.
-
Cell Culture: Grow cells (e.g., A2780) on coverslips or in plates suitable for fluorescence microscopy.
-
Probe Loading: Load cells with a zinc-sensitive fluorescent probe, such as FluoZin-3, according to the manufacturer's instructions.
-
Compound Treatment: Treat the cells with the test compound (e.g., 10 µM Nitroxoline or Clioquinol) in the presence of a zinc source (e.g., 50 µM ZnCl₂).[4]
-
Imaging: Monitor the intracellular fluorescence using a fluorescence microscope. An increase in fluorescence indicates an influx of zinc into the cells.[4][10]
-
Analysis: Compare the fluorescence intensity between untreated, Nitroxoline-treated, and Clioquinol-treated cells to determine ionophore activity.
Intracellular ROS Detection Assay
This method quantifies the level of oxidative stress within cells.
-
Cell Treatment: Treat cells (e.g., AsPC-1) with desired concentrations of Nitroxoline for various time points (e.g., 24 and 48 hours).[14]
-
Probe Incubation: Incubate the treated cells with a fluorogenic ROS indicator, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) or CellROX™ Deep Red Reagent.[14][15][16] DCFH-DA is oxidized by ROS to the highly fluorescent DCF.
-
Data Acquisition: Measure the fluorescence intensity using flow cytometry or a fluorescence microscope.[14]
-
Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS, comparing treated cells to untreated controls.
Conclusion
The available evidence strongly supports a multifaceted mechanism of action for Nitroxoline, distinct from its analogue Clioquinol. Its primary anticancer effect is validated through its potent, nanomolar inhibition of the pro-angiogenic enzyme MetAP2.[2] Furthermore, its activity is mechanistically linked to copper chelation and subsequent ROS-induced apoptosis, a pathway that differs from the zinc ionophore activity central to Clioquinol's function.[4][5] The comparative cytotoxicity data consistently demonstrates Nitroxoline's high potency against a range of cancer cell lines.[4][12] For researchers in drug development, Nitroxoline presents a compelling candidate for anti-angiogenic and pro-oxidative cancer therapies, while Clioquinol may be better explored for strategies targeting proteasome function and zinc homeostasis. This guide provides the foundational data and methodologies to further investigate and build upon these distinct and promising mechanisms of action.
References
- 1. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clioquinol - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing old drugs as new inhibitors of the ubiquitin-proteasome pathway for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ROS-Nitric Oxide Pathway Reagents and Kits | Fisher Scientific [fishersci.co.uk]
Unveiling the Therapeutic Potential: A Comparative Guide to Novel 5-Nitroquinoline Analogues
In the relentless pursuit of novel therapeutic agents, 5-nitroquinoline derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of key this compound analogues, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their quest for more effective treatments.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the cytotoxic activity of representative this compound analogues against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). This data offers a direct comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug |
| Nitroxoline | T24 | Bladder Cancer | 7.85 | - | - |
| T24/DOX | Bladder Cancer | 10.69 | - | - | |
| T24/CIS | Bladder Cancer | 11.20 | - | - | |
| 5637 | Bladder Cancer | ~2.5-5 | - | - | |
| J82 | Bladder Cancer | >10 | - | - | |
| KCC853 | Renal Cancer | ~2.5-5 | - | - | |
| HUVEC | Endothelial Cells | ~1.9-10 | - | - | |
| Raji | B-cell Lymphoma | 0.438 | - | - | |
| 6-Bromo-5-nitroquinoline | C6 | Rat Glioblastoma | - | 5-Fluorouracil | - |
| HeLa | Human Cervical Cancer | - | 5-Fluorouracil | - | |
| HT29 | Human Adenocarcinoma | Lower than 5-FU | 5-Fluorouracil | - | |
| 8-(Morpholin-4-yl)-5-nitroquinoline | MCF-7, A549, U-87 MG | Breast, Lung, Glioblastoma | Data not publicly available | Cisplatin | - |
Note: Direct comparison of 6-Bromo-5-nitroquinoline's IC50 values was not available, but its activity was reported to be greater than the reference drug, 5-Fluorouracil (5-FU), in certain cell lines.[1] For 8-(Morpholin-4-yl)-5-nitroquinoline, a predictive framework is suggested due to the lack of public experimental data.[2]
In-Depth Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for key biological assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, U-87 MG) are plated in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are included.[2]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader to determine the percentage of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the this compound analogue at its IC50 concentration for 24-48 hours.[2]
-
Cell Harvesting: The cells are harvested by trypsinization and washed with cold PBS.[2]
-
Staining: The cells are resuspended in an Annexin-binding buffer, followed by the addition of FITC Annexin V and Propidium Iodide (PI) staining solution.[2]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations based on their fluorescence.
Antimicrobial Susceptibility Testing (Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The this compound analogue is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing the Path to Discovery
To better illustrate the processes involved in the biological evaluation of these novel compounds, the following diagrams are provided.
Nitroxoline, a notable this compound analogue, has been reported to exert its anticancer effects by inhibiting the FoxM1 signaling pathway.[3] The diagram below illustrates this proposed mechanism of action.
Concluding Remarks
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Analogues such as Nitroxoline and 6-Bromo-5-nitroquinoline have demonstrated significant anticancer potential.[1][4][5] Further investigation into their mechanisms of action and optimization of their structures could lead to the discovery of next-generation drugs for combating cancer and infectious diseases. The provided experimental framework serves as a foundational guide for researchers to build upon in their exploration of this promising class of compounds.
References
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Cytotoxicity: 5-Nitroquinoline and its Derivatives in Cancer Research
A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of various quinoline-based compounds, supported by experimental data and mechanistic insights.
The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2] The addition of different functional groups to the quinoline ring can dramatically influence its cytotoxic potential. This guide provides a comparative analysis of the cytotoxicity of 5-nitroquinoline and other quinoline derivatives, focusing on quantitative data from various cancer cell lines, the experimental methods used for their evaluation, and the underlying molecular signaling pathways that contribute to their cytotoxic effects.
Quantitative Cytotoxicity Data: A Comparative Overview
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. The following tables summarize the IC50 values for this compound derivatives and other related quinoline compounds against various human cancer cell lines.
Table 1: Cytotoxicity of Nitro-Substituted Quinoline Derivatives
| Compound Name | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 8-Hydroxy-5-nitroquinoline (Nitroxoline, NQ) | Raji (B-cell lymphoma) | 438 nM | [3] |
| 8-Nitro-7-quinolinecarbaldehyde (E) | Caco-2 (colorectal carcinoma) | 0.535 µM | [4] |
| 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a) | MCF-7 (breast cancer) | Max inhibitory activity | [5] |
| 3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one (2b) | K-562 (leukemia) | More active than 5a | [5] |
| 6-Nitro-2-p-tolylquinolin-4(1H)-one (5a) | HeLa (cervical cancer) | More active than 2b |[5] |
Note: Some studies reported high inhibitory activity without specifying a precise IC50 value.
Table 2: Cytotoxicity of Other Quinoline Derivatives for Comparison
| Compound Name/ID | Substitution Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) | Halogenated 8-hydroxyquinoline | Raji | ~2.5 µM | [3] |
| 8-Hydroxyquinoline (8HQ) | Parent 8-hydroxyquinoline | Raji | ~2.0 µM | [3] |
| HTI 21 / HTI 22 | 4-Substituted | Various | Highest cytotoxicity in study | [6] |
| Compound 15d | Triazole tethered | HCT-116 (colon cancer) | 6.529 µg/mL | [7] |
| BAPPN | Indoloquinoline | HepG2 (liver cancer) | 3.3 µg/mL | [8] |
| BAPPN | Indoloquinoline | MCF-7 (breast cancer) | 3.1 µg/mL | [8] |
| Compound A8 | Dihydropyridine quinoline | A549 (lung cancer) | Highest toxicity at 125-500 µM |[1] |
Studies consistently show that the presence and position of a nitro group can significantly enhance the cytotoxic activity of quinoline derivatives. For instance, 8-hydroxy-5-nitroquinoline (NQ) was found to be the most toxic among six analogues tested, with an IC50 value 5-10 fold lower than that of the well-known derivative, clioquinol.[3] Another study demonstrated that a nitro-aldehyde quinoline derivative exhibited the highest cytotoxicity against Caco-2 cells compared to other derivatives in the same series.[4]
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9][10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the general steps for assessing the cytotoxicity of quinoline derivatives.
1. Materials and Reagents:
-
Cell Lines: Appropriate cancer cell lines (e.g., HeLa, MCF-7, A549).[9]
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Test Compounds: Quinoline derivatives dissolved in a suitable solvent like DMSO.
-
MTT Reagent: 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[9]
-
Solubilization Solution: DMSO or an acidified isopropanol (B130326) solution.[9]
-
Equipment: Sterile 96-well plates, humidified incubator (37°C, 5% CO2), multichannel pipette, microplate reader.[9]
2. Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells (vehicle control, untreated control) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Incubation: After treatment, MTT solution is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into purple, insoluble formazan (B1609692) crystals. The plate is incubated for another 2-4 hours.[9]
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.[9]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm. The amount of formazan produced is directly proportional to the number of viable cells.[9]
3. Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways in Quinoline-Induced Cytotoxicity
The cytotoxic effects of quinoline derivatives are mediated through the modulation of various intracellular signaling pathways, often leading to apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.
Key Mechanisms of Action:
-
Induction of Apoptosis: Many cytotoxic quinolines trigger apoptosis. For example, 8-hydroxy-5-nitroquinoline (nitroxoline) has been shown to induce apoptosis in tumor cells by activating AMP-activated protein kinase (AMPK).[11] This activation, in turn, inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[11] Some 4-substituted quinolines induce caspase-dependent apoptosis associated with the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial membrane potential.[6] Another derivative, BAPPN, was found to upregulate the expression of the pro-apoptotic proteins caspase-3 and p53.[8]
-
Cell Cycle Arrest: Nitroxoline (B368727) can induce cell cycle arrest at the G1 phase by inhibiting the cyclin D1-Rb-Cdc25A axis, which is crucial for the cell cycle progression.[11]
-
Generation of Reactive Oxygen Species (ROS): The cytotoxicity of some nitro-substituted quinolines is linked to the generation of ROS.[3] The nitro group can undergo enzymatic reduction, creating nitro free radicals that initiate redox reactions, leading to oxidative stress and subsequent cell death.[3]
-
Inhibition of Angiogenesis: Nitroxoline has also been reported to have anti-angiogenic activity by inhibiting enzymes like MetAP2 and sirtuins (SIRT1 and 2), which leads to the induction of endothelial cell senescence.[12]
The diagram below illustrates the proposed signaling pathway for nitroxoline (8-hydroxy-5-nitroquinoline), highlighting its role in inducing apoptosis and cell cycle arrest.
Caption: Nitroxoline activates AMPK, leading to inhibition of mTOR and cell cycle machinery.
References
- 1. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Classical Quinoline Syntheses: Skraup, Doebner-von Miller, and Friedländer
For researchers, scientists, and drug development professionals, the synthesis of the quinoline (B57606) scaffold remains a cornerstone of medicinal chemistry and materials science. Quinoline and its derivatives are integral components of a wide array of pharmaceuticals, agrochemicals, and functional materials. Among the classical methods for constructing this bicyclic heterocycle, the Skraup, Doebner-von Miller, and Friedländer syntheses are fundamental, each offering distinct advantages and limitations. This guide provides an objective comparison of these three seminal methods, supported by experimental data, detailed protocols, and visual representations of the underlying chemical transformations.
Comparative Analysis
The choice between the Skraup, Doebner-von Miller, and Friedländer syntheses hinges on the desired substitution pattern on the quinoline core, the availability of starting materials, and the tolerance for harsh reaction conditions.
The Skraup synthesis is a one-pot reaction that utilizes simple and readily available starting materials: an aniline (B41778), glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (often the corresponding nitrobenzene).[1] The reaction is notoriously exothermic and can be violent, often requiring moderators like ferrous sulfate (B86663) to control its rate.[2] While effective for producing unsubstituted or simply substituted quinolines on the benzene (B151609) ring, its harsh conditions limit its applicability to sensitive substrates.[3] Yields can be variable, often ranging from low to moderate.[4]
The Doebner-von Miller reaction is a modification of the Skraup synthesis, offering greater versatility. It employs α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[5][6] The reaction is also acid-catalyzed and can be prone to side reactions such as polymerization of the carbonyl compound.[6]
The Friedländer synthesis , in contrast, generally proceeds under milder conditions and offers a broader substrate scope, leading to polysubstituted quinolines with good to excellent yields.[4] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and can be catalyzed by either acids or bases.[7] A significant limitation of the Friedländer synthesis is the often limited availability of the requisite 2-aminoaryl aldehyde or ketone starting materials.[4]
Data Presentation: A Quantitative Comparison
The following table summarizes quantitative data for the Skraup, Doebner-von Miller, and Friedländer syntheses, showcasing the impact of different substrates and conditions on reaction yields.
| Synthesis | Aromatic Amine/Amine Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) |
| Skraup | Aniline | Glycerol | H₂SO₄, Nitrobenzene | Quinoline | 84-91[8] |
| Skraup | m-Nitroaniline | Glycerol | H₂SO₄, Nitrobenzene | 5-Nitroquinoline & 7-Nitroquinoline | Mixture[8] |
| Skraup | o-Aminophenol | Glycerol | H₂SO₄, o-Nitrophenol | 8-Hydroxyquinoline | 72[8] |
| Skraup | 3-Nitro-4-aminoanisole | Glycerol | H₂SO₄, Arsenic Pentoxide | 6-Methoxy-8-nitroquinoline | 65-76[8] |
| Doebner-von Miller | Aniline | Crotonaldehyde (B89634) | HCl, ZnCl₂ | 2-Methylquinoline | High |
| Doebner-von Miller | Aniline | Cinnamaldehyde | Acid | 2-Phenylquinoline | Low/Complex Mixture[9] |
| Friedländer | 2-Aminobenzaldehyde | Acetone | 10% aq. NaOH | 2-Methylquinoline | Good |
| Friedländer | 2-Aminobenzophenone (B122507) | Ethyl acetoacetate | In(OTf)₃ | 2-Phenyl-4-(ethoxycarbonyl)quinoline | 75-92[10] |
| Friedländer | 2-Aminoaryl ketones | β-Dicarbonyl compounds | Montmorillonite K-10, Zeolite, or Sulfated Zirconia | Polysubstituted quinolines | 89-99 |
| Friedländer | o-Nitroarylcarbaldehydes | Ketones/Aldehydes | Fe, aq. HCl, KOH (in situ reduction) | Mono- or disubstituted quinolines | 58-100[11] |
Experimental Protocols
Skraup Synthesis of 6-Methoxy-8-nitroquinoline
This protocol is adapted from Organic Syntheses.
Materials:
-
3-Nitro-4-aminoanisole
-
Powdered arsenic pentoxide
-
Glycerol
-
Concentrated sulfuric acid
-
Sodium carbonate (for neutralization)
-
Celite
-
95% Ethanol (B145695) (for recrystallization)
Procedure:
-
In a large three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.[12]
-
With efficient mechanical stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will spontaneously rise.[12]
-
Heat the mixture under reduced pressure to maintain the temperature between 105-110°C to remove water.[12]
-
After dehydration, carefully raise the internal temperature to 117-119°C and add more concentrated sulfuric acid dropwise over several hours, maintaining this temperature range.[12]
-
After the addition is complete, maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.[8]
-
Cool the reaction mixture and dilute it with water. Neutralize the solution with a concentrated solution of sodium carbonate.[12]
-
Filter the hot solution through a layer of Celite.[12]
-
Cool the filtrate to induce crystallization of the product. Collect the crude product by filtration.[12]
-
Recrystallize the product from 95% ethanol to obtain pure 6-methoxy-8-nitroquinoline.[12]
Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Zinc Chloride
-
Sodium Hydroxide (B78521) solution
-
Chloroform (for extraction)
Procedure:
-
Prepare aniline hydrochloride by reacting aniline with concentrated hydrochloric acid in an ice-water bath.
-
To the aniline hydrochloride solution, add acetaldehyde solution.
-
This is followed by the addition of zinc chloride.
-
The mixture undergoes an intermolecular aldol (B89426) reaction of acetaldehyde to form crotonaldehyde in situ, followed by a Michael addition of aniline.
-
The reaction proceeds through an intramolecular cyclization catalyzed by zinc chloride, followed by dehydration and aromatization via aerial oxidation to yield 2-methylquinoline.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with chloroform.
-
Purify by steam distillation.
Friedländer Synthesis of 2-Phenylquinoline
Materials:
-
2-Aminobenzophenone
-
Potassium Hydroxide
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzophenone and acetophenone in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-phenylquinoline.
Mandatory Visualization
Caption: Reaction mechanism of the Skraup quinoline synthesis.
Caption: Reaction mechanism of the Doebner-von Miller synthesis.
Caption: Reaction mechanism of the Friedländer quinoline synthesis.
Conclusion
The Skraup, Doebner-von Miller, and Friedländer syntheses are all powerful and historically significant methods for the construction of the quinoline ring system. The Skraup reaction, while utilizing simple starting materials, is often hampered by its harsh conditions and limited scope. The Doebner-von Miller reaction offers increased versatility in substrate scope. For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer synthesis and its modern variations often represent a more strategic choice due to their milder conditions and generally higher yields. The selection of the most appropriate method will ultimately be dictated by the specific substitution pattern of the target quinoline and the availability of the necessary starting materials. Furthermore, recent advancements in "green chemistry" are providing milder and more environmentally benign alternatives to these classical transformations.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Research Portal [research.usc.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Validating the Purity of Synthesized 5-Nitroquinoline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 5-Nitroquinoline, a key intermediate in various pharmaceutical syntheses. We present detailed experimental protocols and supporting data to offer an objective evaluation of each method's performance.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the premier method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from closely related impurities that may arise during synthesis, such as positional isomers (e.g., 8-Nitroquinoline) and starting materials.
Experimental Protocol: Reversed-Phase HPLC for this compound
This protocol outlines a validated method for determining the purity of this compound using reversed-phase HPLC with UV detection.
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in methanol (B129727) to prepare a 100 mL stock solution (100 µg/mL).
-
Sample Solution: Prepare a sample solution of the synthesized this compound at the same concentration (100 µg/mL) in methanol.
-
Spiked Sample (for Specificity): Prepare a solution containing 100 µg/mL of this compound and spike it with a small amount (e.g., 1 µg/mL) of potential impurities, such as 8-Nitroquinoline and quinoline, to demonstrate separation.
2. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Method Validation Parameters: The method should be validated according to International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, and precision.[1][2]
Data Presentation: HPLC Method Performance
The following tables summarize the expected performance data for the described HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 125,430 |
| 25 | 313,575 |
| 50 | 627,150 |
| 100 | 1,254,300 |
| 150 | 1,881,450 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 121.0 | 100.8 |
| Average Recovery (%) | 100.1 |
Table 4: Precision (Repeatability)
| Sample Injection (n=6) | Purity by Area % |
| 1 | 99.85 |
| 2 | 99.82 |
| 3 | 99.88 |
| 4 | 99.84 |
| 5 | 99.86 |
| 6 | 99.83 |
| Mean (%) | |
| RSD (%) | ≤ 1.0% |
Workflow for HPLC Purity Validation
References
5-Nitroquinoline Derivatives Emerge as Potent Challengers to Standard Anticancer Drugs
For Immediate Release
[City, State] – [Date] – A compelling body of research highlights the potential of 5-nitroquinoline derivatives as a promising new class of anticancer agents, demonstrating comparable and, in some cases, superior efficacy to established chemotherapeutic drugs. Extensive in vitro and in vivo studies reveal that these compounds, particularly the well-studied 8-hydroxy-5-nitroquinoline (Nitroxoline), exhibit potent cytotoxic effects against a range of cancer cell lines, induce programmed cell death (apoptosis), and inhibit tumor growth through the modulation of key signaling pathways. This guide provides a comprehensive comparison of this compound derivatives with standard anticancer drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vitro Cytotoxicity
In vitro studies consistently demonstrate the potent cytotoxic effects of this compound derivatives across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these comparisons.
One of the most extensively studied this compound derivatives, 8-hydroxy-5-nitroquinoline (Nitroxoline), has shown remarkable activity. For instance, in Raji human B-cell lymphoma cells, Nitroxoline (B368727) exhibited an IC50 value of 0.438 µM, indicating high potency.[1] Notably, its cytotoxicity was found to be 5-10 times greater than that of clioquinol (B1669181), another quinoline (B57606) derivative.[1]
The tables below summarize the IC50 values of Nitroxoline and other this compound derivatives in comparison to standard anticancer drugs such as Doxorubicin and Cisplatin across various cancer cell lines.
Table 1: IC50 Values of 8-Hydroxy-5-nitroquinoline (Nitroxoline) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Raji | B-cell Lymphoma | 0.438 |
| T24 | Bladder Cancer | 7.85 |
| 5637 | Bladder Cancer | ~2.5-5 |
| KCC853 | Renal Cancer | ~2.5-5 |
| T24/DOX (Doxorubicin-resistant) | Bladder Cancer | 10.69 |
| T24/CIS (Cisplatin-resistant) | Bladder Cancer | 11.20 |
| U251 | Glioblastoma | Lowest among tested glioma lines |
| A549 | Lung Adenocarcinoma | Dose-dependent inhibition |
| PC3 | Prostate Cancer | Dose-dependent inhibition |
Table 2: Comparative IC50 Values of Nitroxoline and Standard Anticancer Drugs
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Nitroxoline | T24/DOX | Bladder Cancer | 10.69 |
| Doxorubicin | T24 | Bladder Cancer | Sensitive, but resistance develops |
| Nitroxoline | T24/CIS | Bladder Cancer | 11.20 |
| Cisplatin | T24 | Bladder Cancer | Sensitive, but resistance develops |
| Nitroxoline | A2780 | Ovarian Cancer | More potent than Cisplatin in a related derivative |
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis. Studies have shown that these compounds can trigger programmed cell death in cancer cells. For example, treatment with 8-hydroxy-5-nitroquinoline has been shown to induce PARP cleavage, a hallmark of apoptosis, in Raji cells.[2] In glioblastoma cells, Nitroxoline treatment led to cell cycle arrest in the G1/G0 phase and induced apoptosis via caspase-3 and cleaved poly(ADP-ribose) polymerase.[1] Histological examination of tumors from Nitroxoline-treated mice revealed a significant increase in TUNEL-positive (apoptotic) cells (15%-20%) compared to the control group (~5%).[1]
In Vivo Efficacy and Tumor Growth Inhibition
The anticancer potential of this compound derivatives has been further validated in preclinical in vivo models. Oral administration of Nitroxoline has demonstrated significant tumor growth inhibition in various xenograft models.
In an orthotopic mouse model of bladder cancer using 5637 cells, Nitroxoline at a dose of 30 mg/kg (equivalent to the human dose for urinary tract infections) resulted in approximately 46% tumor growth inhibition.[3] In a more sensitive T24 bladder cancer xenograft model, the same dose led to a 58.5% inhibition, with higher doses achieving up to 83.9% inhibition.[3] Furthermore, Nitroxoline was effective in a renal tumor model, showing up to 63.7% growth inhibition.[3]
In a breast cancer xenograft model, mice treated with Nitroxoline showed a 60% reduction in tumor volume compared to the vehicle-treated group.[4] Similarly, in a genetically engineered mouse model of glioma, Nitroxoline treatment halted tumor growth, with no increase in tumor volume observed after 14 days, whereas tumors in the control group doubled in size.[1]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of this compound derivatives is attributed to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.
STAT3 Signaling Pathway: Nitroxoline has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[5] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and drug resistance. Nitroxoline downregulates the phosphorylation of STAT3 at both Y705 and S727 residues, which in turn inhibits the expression of downstream target genes involved in cell cycle progression (c-Myc, Cyclin D1) and apoptosis resistance (Survivin, Mcl-1, Bcl-xL).[5] This inhibition of STAT3 signaling is a key mechanism for overcoming chemoresistance in urothelial bladder cancer.[5]
PI3K/Akt/mTOR Pathway: Some quinoline derivatives are known to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. While direct evidence for many this compound derivatives is still emerging, the structural similarities to known inhibitors of this pathway suggest it as a potential mechanism of action.[6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[6]
Anti-Angiogenesis: Nitroxoline has been shown to possess anti-angiogenic properties by inhibiting methionine aminopeptidase-2 (MetAP2).[4] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. By inhibiting MetAP2, Nitroxoline can suppress the proliferation of endothelial cells and reduce the formation of new blood vessels, thereby starving the tumor of essential nutrients.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound derivatives and standard anticancer drugs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells per well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivative or standard anticancer drug for a specified duration (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin, and both floating and adherent cells are collected by centrifugation.
-
Cell Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the this compound derivative (e.g., via oral gavage or intraperitoneal injection), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific treatment period.
-
Analysis: Tumor weights are measured, and tumors may be excised for histological and molecular analysis (e.g., TUNEL staining for apoptosis, immunohistochemistry for protein expression).
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the complex biological processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound derivatives and the workflow of a typical in vivo efficacy study.
Caption: Workflow of an in vivo xenograft study.
Caption: Inhibition of the STAT3 signaling pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. Nitroxoline induces apoptosis and slows glioma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of nitroxoline in urologic oncology – a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Arsenal of 5-Nitroquinoline Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an in-depth assessment of the antimicrobial spectrum of 5-Nitroquinoline analogues. It provides a comparative analysis of their efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanism of action.
The rising threat of antimicrobial resistance necessitates the exploration of novel and repurposed therapeutic agents. Among these, this compound analogues have emerged as a promising class of compounds with a broad spectrum of activity against a variety of microbial pathogens. This guide synthesizes experimental data to provide a clear comparison of the performance of these analogues.
Comparative Antimicrobial Potency
The antimicrobial efficacy of this compound analogues is primarily evaluated by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the in vitro activity of Nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), a well-studied member of this class, and its derivatives against a range of bacterial and fungal species.
Table 1: Antibacterial Spectrum of this compound Analogues (MIC in µg/mL)
| Compound/Analogue | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference(s) |
| Nitroxoline | 0.75 | 2 - 16 | 32 - 64 | 4 | [1][2] |
| ASN-1733 | Not Reported | 4 | Not Reported | Not Reported | [1] |
| 8-hydroxy-5-nitroquinoline (NQ) | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Table 2: Antifungal Spectrum of this compound Analogues (MIC in µg/mL)
| Compound/Analogue | Candida albicans | Aspergillus fumigatus | Aspergillus niger | Reference(s) |
| Nitroxoline | Potent Activity | 0.125 - 1 | Not Reported | [4] |
| Quinoline (B57606) Derivative (6) | Potent Activity | Not Reported | Potent Activity | [5] |
Mechanism of Action: A Tale of Metal Deprivation
The primary antimicrobial mechanism of this compound analogues is their ability to chelate essential divalent metal ions, particularly zinc (Zn²⁺) and iron (Fe²⁺).[6] This sequestration disrupts numerous vital enzymatic processes within microbial cells, leading to the inhibition of growth and, in some cases, cell death.
Key Downstream Effects of Metal Chelation:
-
Inhibition of Metalloenzymes: Many crucial bacterial enzymes, including DNA and RNA polymerases, and those involved in cellular respiration and protein synthesis, are dependent on zinc and iron as cofactors. By binding to these metal ions, this compound analogues effectively inactivate these enzymes.[7][8][9]
-
Disruption of Biofilm Formation: Biofilms, structured communities of microorganisms, are notoriously resistant to antibiotics. The formation and integrity of biofilms are often dependent on divalent cations. This compound analogues can inhibit biofilm formation and disrupt existing biofilms by chelating these essential metal ions.[1]
-
Inhibition of Metallo-β-Lactamases: A significant mechanism of antibiotic resistance in some bacteria is the production of metallo-β-lactamases (MBLs), such as NDM-1, which require zinc for their activity. This compound analogues can inhibit these enzymes by chelating the zinc ions in their active sites, thereby restoring the efficacy of β-lactam antibiotics.[1][10]
-
Generation of Reactive Oxygen Species (ROS): The chelation of metal ions can disrupt the electron transport chain and other metabolic processes, leading to the production of damaging reactive oxygen species within the microbial cell.[3]
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the antimicrobial spectrum of this compound analogues, based on standard methodologies.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the this compound analogue is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls: A positive control well (broth with inoculum but no drug) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (typically 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar (B569324) Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a compound.
Detailed Steps:
-
Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into a petri dish and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Compound: A known concentration of the this compound analogue solution is added to each well.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
This compound analogues, with Nitroxoline as a prominent example, demonstrate a compelling and broad antimicrobial spectrum. Their primary mechanism of action, the chelation of essential metal ions, presents a multi-pronged attack on microbial cells, making them effective against a range of bacteria and fungi, including drug-resistant strains. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising class of antimicrobial agents. Continued investigation into the structure-activity relationships and in vivo efficacy of novel this compound analogues is warranted to fully realize their therapeutic potential in the fight against infectious diseases.
References
- 1. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP3497095B1 - Zinc chelating compounds for use in the treatment of bacterial infection - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole and Benzoxazole Zinc Chelators as Inhibitors of Metallo-β-Lactamase NDM-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Solubility of 5-Nitroquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Overview
5-Nitroquinoline, a pale yellow crystalline solid, generally exhibits greater solubility in polar aprotic and polar protic organic solvents compared to nonpolar solvents. Its solubility is influenced by the polarity of the solvent and its ability to form intermolecular interactions with the nitro and quinoline (B57606) functional groups.[1] Temperature also plays a significant role, with solubility generally increasing at higher temperatures.[1]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Primarily Soluble[1] |
| N,N-Dimethylformamide (DMF) | Soluble | |
| Acetone | Expected to be Soluble | |
| Polar Protic | Methanol | Primarily Soluble[1] |
| Ethanol | Primarily Soluble[1] | |
| Nonpolar | Toluene | Sparingly Soluble to Insoluble |
| Hexane | Sparingly Soluble to Insoluble | |
| Aqueous | Water (pH 7.4) | 16.3 µg/mL[2] |
Note: "Primarily Soluble" indicates that the compound is known to dissolve well in these solvents, making them suitable for creating stock solutions and for use in reactions. "Expected to be Soluble" is based on the general principle of "like dissolves like," where the polarity of this compound suggests favorable interaction with polar solvents like acetone.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.
Objective:
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid, >99% purity)
-
Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone, N,N-Dimethylformamide) of analytical grade
-
Analytical balance (readable to ±0.1 mg)
-
Shaking incubator or a constant temperature water bath with a shaker
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass vials with screw caps
-
Pipettes and other standard laboratory glassware
-
Drying oven
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to draw the liquid from the upper portion of the solution.
-
Filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).
-
Continue drying until a constant weight of the dried solute is achieved.
-
Record the final weight of the vial with the dried this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the solution.
-
Express the solubility in desired units, such as g/100 g of solvent or mg/mL.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
This comprehensive approach, combining qualitative assessment with a detailed protocol for quantitative measurement, provides a solid foundation for researchers working with this compound. The provided experimental workflow ensures that reliable and reproducible solubility data can be generated to support a wide range of scientific applications.
References
5-Nitroquinoline vs. Clioquinol: A Comparative Analysis of Zinc Ionophore Activity
In the landscape of therapeutic compounds that interact with metal ions, 8-hydroxyquinolines have garnered significant attention for their potential in treating a range of diseases, from neurodegenerative disorders to cancer. Among these, clioquinol (B1669181) has been well-established as a zinc ionophore, a molecule that can transport zinc ions across cell membranes. This guide addresses the question of whether 5-Nitroquinoline (also known as nitroxoline) is a superior zinc ionophore compared to clioquinol, based on available experimental data.
The evidence strongly indicates that This compound is not a zinc ionophore , in stark contrast to clioquinol. Therefore, it cannot be considered a "better" zinc ionophore. While both molecules are derivatives of 8-hydroxyquinoline (B1678124) and exhibit metal-binding properties, their mechanisms of action and impact on intracellular zinc levels are fundamentally different.
Comparative Analysis of Zinc Ionophore Activity
Direct experimental comparisons have revealed that while clioquinol effectively increases intracellular zinc concentrations, this compound does not exhibit this activity. A key study comparing the cytotoxicity of clioquinol with several analogues, including this compound, found that the anticancer activity of this compound was enhanced by copper, but not by zinc.[1][2] The use of a zinc-sensitive fluorophore in this study demonstrated that, unlike clioquinol, this compound does not act as a zinc ionophore.[1][2] This finding is further supported by other research, which highlights that the neurotoxicity associated with clioquinol has been linked to its zinc-transporting capabilities, a property that this compound lacks.[1]
Clioquinol, on the other hand, is a well-characterized zinc ionophore.[3][4][5][6][7] It forms a 2:1 complex with zinc and has been shown to effectively transport zinc across cellular membranes, leading to an increase in the intracellular concentration of free zinc.[4][6][7] This property is central to many of its observed biological effects, including its anticancer and neuro-modulatory activities.[5][8]
Physicochemical and Biological Properties
The following table summarizes the key properties of this compound and clioquinol, highlighting their differences in zinc ionophore activity.
| Property | This compound (Nitroxoline) | Clioquinol |
| Zinc Ionophore Activity | No[1][2] | Yes[3][4][5][6][7] |
| Primary Metal Interaction for Biological Activity | Copper[1][2] | Zinc[5][8] |
| Mechanism of Anticancer Action | Increased intracellular reactive oxygen species (ROS) generation, enhanced by copper.[1][2] | Induction of apoptosis through increased intracellular zinc, targeting lysosomes.[6][7] |
| Zinc Binding Affinity | Binds zinc, but does not transport it across cell membranes.[9][10] | Moderate binding affinity, sufficient to transport zinc.[3][11] |
Experimental Methodologies
The determination of zinc ionophore activity typically involves the use of fluorescent zinc sensors, such as FluoZin-3. The general protocol is as follows:
-
Cell Culture: Human cancer cell lines (e.g., A2780) are cultured in an appropriate medium.
-
Treatment: Cells are treated with the compound of interest (e.g., this compound or clioquinol) in the presence of a zinc source, typically zinc chloride (ZnCl₂).
-
Fluorescent Staining: A zinc-sensitive fluorescent probe (e.g., FluoZin-3) is added to the cells. This probe exhibits an increase in fluorescence intensity upon binding to free zinc ions.
-
Microscopy: The intracellular fluorescence is visualized and quantified using fluorescence microscopy. An increase in fluorescence in treated cells compared to controls indicates an influx of zinc, confirming ionophore activity.
In studies comparing this compound and clioquinol, cells treated with clioquinol and zinc showed a significant increase in intracellular fluorescence, while cells treated with this compound and zinc did not, demonstrating the latter's lack of zinc ionophore function.[1]
Signaling and Experimental Workflow
The distinct mechanisms of this compound and clioquinol can be visualized through the following diagrams.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clioquinol Synergistically Augments Rescue by Zinc Supplementation in a Mouse Model of Acrodermatitis Enteropathica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Structural Property Relationships to Enable Repurposing of Pharmaceuticals as Zinc Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Zinc Ionophore Clioquinol Reduces Parkinson's Disease Patient-Derived Brain Extracts-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Zinc Ionophore (Clioquinol) Inhibition of Human ZIP1-Deficient Prostate Tumor Growth in the Mouse Ectopic Xenograft Model: A Zinc Approach for the Efficacious Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological activity of metal binding agents that alter copper bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Nitroquinoline
The proper disposal of 5-Nitroquinoline, a chemical suspected of causing cancer and harmful if swallowed, inhaled, or in contact with skin, is critical for ensuring a safe and compliant laboratory environment.[1] Adherence to institutional, local, state, and federal regulations is mandatory for the disposal of this hazardous material.[1][2] This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste.
Essential Safety and Handling Information
Before handling this compound, it is crucial to be aware of its hazards and the necessary safety precautions. The following table summarizes key safety and handling data.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, safety goggles, and a lab coat. | [1][3] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | [1][3] |
| Accidental Release Measures | Avoid dust formation. Collect spillage using spark-proof tools and place it in a suitable, closed container for disposal. | [1][3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[3] The following protocol outlines the necessary steps for its safe disposal.
Waste Identification and Segregation
-
Characterize the Waste : this compound waste is classified as toxic and potentially reactive hazardous waste.[3]
-
Segregate : Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong acids or oxidizers.[3] It must be collected in a dedicated, properly labeled hazardous waste container.[3][4]
Waste Collection and Containerization
-
Container Selection : Use a leak-proof container with a screw-on cap that is chemically compatible with this compound.[5][6][7] Ensure the container is in good condition with no signs of damage.[7][8]
-
Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," its concentration, and the date you first added waste to the container.[4][8]
-
Filling : For liquid waste, do not fill the container beyond 80% of its capacity.[4] Keep the container closed at all times except when adding waste.[6][8]
On-site Procedures for Trace Amounts and Contaminated Materials
Experimental Protocol: Decontamination of Glassware
This protocol details the procedure for decontaminating empty glassware that previously contained this compound.
-
Initial Rinse : Under a chemical fume hood and while wearing appropriate PPE, rinse the empty container three times with a suitable solvent such as acetone (B3395972) or ethanol.[3][7]
-
Collect Rinsate : Collect the solvent rinsate from all three rinses. This rinsate is considered hazardous waste and must be added to your designated this compound hazardous waste container.[3][7]
-
Final Wash : After the triple rinse, the glassware can be washed with soap and water and treated as regular laboratory glass waste.[3]
-
Spill Residues : In the event of a small spill, contain and collect the material using spark-proof tools.[1][3] The collected residue must be placed in the designated hazardous waste container.[3]
Storage Pending Disposal
-
Storage Location : The sealed hazardous waste container must be stored in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][6]
-
Secondary Containment : Place the primary waste container in a secondary container, such as a lab tray, that is chemically compatible and can hold 110% of the volume of the primary container.[6] This is to contain any potential leaks or spills.[6]
Off-site Disposal
-
Professional Disposal : Arrange for the disposal of the this compound waste through a licensed hazardous waste disposal company.[1] This ensures the waste is transported, treated, and disposed of in accordance with all regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling 5-Nitroquinoline
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Nitroquinoline. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance. This compound is a compound that poses significant health risks and must be handled with the utmost care.
Hazard Summary: this compound is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also suspected of causing cancer.[1][2][3] Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure when handling this compound. The following table summarizes the required equipment based on potential routes of exposure.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1][5] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][5] | Prevents skin contact and absorption.[1] |
| Body Protection | A lab coat, fire/flame resistant and impervious clothing, or a chemical-resistant apron.[1][5] | Protects against skin contact from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or if ventilation is inadequate.[5] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1] | Minimizes inhalation of harmful dust or vapors.[1] |
Operational Plan for Handling
All work with this compound must be conducted within a certified chemical fume hood to control exposure.[5] A designated area within the laboratory should be established for its use.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity.[1] Prepare the designated work area in the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
During Use:
-
After Handling:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
